molecular formula C12H8N2 B1605227 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile CAS No. 2510-01-2

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B1605227
CAS No.: 2510-01-2
M. Wt: 180.2 g/mol
InChI Key: LCLMCAQMRSYSBG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydroinden-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMCAQMRSYSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289528
Record name 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-01-2
Record name NSC61801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2510-01-2), a molecule of interest in synthetic chemistry and materials science.[1] Due to its specific nature, publicly available, complete experimental spectroscopic data for this compound is limited. Therefore, this guide will focus on the foundational principles and expected spectral characteristics based on an analysis of its structural features and data from analogous compounds. We will explore the theoretical underpinnings of key spectroscopic techniques, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.

The molecular structure of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, with a molecular formula of C₁₂H₈N₂ and a molecular weight of 180.21 g/mol , presents several key features for spectroscopic analysis: a conjugated system involving the indene ring and the dinitrile group, aromatic and aliphatic protons, and distinct carbon environments.[1] Understanding the interplay of these features is crucial for a thorough characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, the most prominent features will be the nitrile and alkene stretches, arising from the high degree of conjugation in the molecule. The selection of the sampling method, such as Attenuated Total Reflectance (ATR) or KBr pellet, is critical for obtaining a high-quality spectrum. ATR is often preferred for its simplicity and minimal sample preparation.

Expected Spectral Features:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C≡N (Nitrile)~2220Strong, SharpThe strong electron-withdrawing nature of the two nitrile groups and conjugation will influence the exact position.
C=C (Alkene)~1600-1650Medium to StrongPart of the conjugated system.
C-H (Aromatic)~3000-3100Medium to WeakStretching vibrations of the benzene ring.
C-H (Aliphatic)~2850-3000Medium to WeakStretching vibrations of the CH₂ groups in the indene ring.
C-H (Aromatic Bend)~690-900StrongOut-of-plane bending vibrations, characteristic of the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring an ATR-IR Spectrum

  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean ATR crystal is collected.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Trustworthiness: The presence of a strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional groups. The combination of this with the characteristic aromatic and aliphatic C-H stretches provides a high-confidence preliminary identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, both ¹H and ¹³C NMR will provide critical information. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common choice for this type of organic molecule. High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns expected in the aromatic region.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic Protons7.2 - 7.8Multiplet (m)4HThe exact shifts and splitting will depend on the electronic environment of each proton on the benzene ring.
Aliphatic Protons (CH₂)2.8 - 3.2Triplet (t) or Multiplet (m)2HProtons on the carbon adjacent to the aromatic ring.
Aliphatic Protons (CH₂)2.5 - 2.9Triplet (t) or Multiplet (m)2HProtons on the carbon adjacent to the double bond.

Causality in Experimental Choices: A 2D NMR experiment, such as COSY (Correlation Spectroscopy), would be invaluable in definitively assigning the aliphatic protons by showing the coupling between the two adjacent CH₂ groups.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum should be phased, baseline corrected, and referenced to TMS (0 ppm). The peaks should be integrated and their multiplicities determined.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Notes
C≡N (Nitrile)115 - 125Two distinct signals are possible.
C=C (Alkene)130 - 150The quaternary carbon of the double bond will be deshielded.
C (Aromatic)120 - 140Multiple signals are expected for the benzene ring carbons.
CH₂ (Aliphatic)25 - 40Two distinct signals are expected for the two methylene groups.
C (Quaternary, indene)140 - 160The carbon atom at the fusion of the two rings.

Causality in Experimental Choices: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be beneficial to distinguish between CH, CH₂, and CH₃ groups, although no CH₃ groups are present in this molecule. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton and carbon signals, aiding in the definitive assignment of the aliphatic carbons.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation, providing a "fingerprint" for the molecule. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can be used to confirm the molecular ion.

Expected Mass Spectrum Features (under EI):

  • Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of CN groups (m/z = 154), and cleavage of the indene ring structure. The stability of the aromatic ring will likely result in prominent aromatic fragment ions.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Trustworthiness: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Workflow and Data Integration

The characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile should follow a logical workflow to ensure a comprehensive and accurate structural elucidation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Interpretation Integrated Data Analysis IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

References

Sources

Physical and chemical properties of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Introduction

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a derivative of the highly reactive malononitrile, serves as a pivotal building block in contemporary organic synthesis. Its structure, featuring a conjugated system formed by the indene core and the electron-withdrawing dicyanomethylene group, imparts unique electronic and chemical properties. This guide offers a comprehensive exploration of its physical and chemical characteristics, synthesis protocols, and reactivity profile, tailored for researchers in synthetic chemistry and drug development. The unique reactivity of malononitrile and its derivatives makes them valuable reagents for creating complex heterocyclic scaffolds and molecules with potential applications in materials science and pharmaceuticals.[1]

Molecular Structure and Identification

The molecule consists of a 2,3-dihydro-1H-indene (indane) skeleton, with a dicyanomethylene group attached via an exocyclic double bond at the 1-position. This arrangement creates a polarized π-system, which is central to its reactivity.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality: This protocol utilizes piperidine as a basic catalyst to deprotonate malononitrile, generating a nucleophilic carbanion. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at a moderate temperature. The workup is designed to precipitate the product upon cooling, as its solubility is significantly lower in the cold solvent, allowing for easy separation.

  • Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol. [2]2. Catalyst Addition : To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst.

  • Reaction : Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation : After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration and Washing : Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile as a crystalline solid.

  • Drying : Dry the purified product under vacuum.

Reaction Mechanism

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion + Base - H-Base⁺ 1-Indanone + Carbanion 1-Indanone + Carbanion Carbanion->1-Indanone + Carbanion Alkoxide Intermediate Alkoxide Intermediate 1-Indanone + Carbanion->Alkoxide Intermediate β-Hydroxy Nitrile β-Hydroxy Nitrile Alkoxide Intermediate->β-Hydroxy Nitrile + H-Base⁺ - Base Final Product Final Product β-Hydroxy Nitrile->Final Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. [3][4]The key expected spectral features are detailed below.

SpectroscopyFeatureExpected Wavenumber / Chemical ShiftAssignment
FT-IR C≡N stretch~2220 cm⁻¹Strong, sharp peak characteristic of a conjugated nitrile. [5]
C=C stretch~1600-1580 cm⁻¹Medium to strong peak for the exocyclic double bond conjugated with the aromatic ring and nitriles.
C-H stretch (Aromatic)~3100-3000 cm⁻¹Peaks corresponding to the aromatic C-H bonds.
C-H stretch (Aliphatic)~2950-2850 cm⁻¹Peaks for the methylene (-CH₂-) groups in the indane ring.
¹H-NMR Aromatic Protons~7.2-7.8 ppmMultiplets corresponding to the four protons on the benzene ring.
Methylene Protons (C3)~3.0-3.3 ppmTriplet or multiplet for the two protons adjacent to the aromatic ring.
Methylene Protons (C2)~2.7-3.0 ppmTriplet or multiplet for the two protons adjacent to the C1 carbon.
¹³C-NMR C≡N~112-115 ppmTwo peaks for the two nitrile carbons. [5]
Aromatic Carbons~120-145 ppmSignals for the carbons of the benzene ring.
C=C (Olefinic)~160 ppm (C1), ~85 ppm (Cα)Signal for C1 of the indene ring and the α-carbon of the malononitrile moiety, respectively. The α-carbon is highly shielded.
Aliphatic Carbons~30-40 ppmSignals for the two methylene carbons (C2 and C3).
Mass Spec. Molecular Ion (M⁺)m/z ≈ 180.07Corresponds to the molecular weight of C₁₂H₈N₂.

Note: Predicted chemical shifts can vary based on the solvent and instrument used. The assignment of methylene protons is based on related indane structures where protons closer to the aromatic ring are typically deshielded. [6]

Chemical Reactivity and Potential Applications

The reactivity of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is dominated by its electron-deficient exocyclic double bond, making it an excellent Michael acceptor. The strong electron-withdrawing capacity of the two nitrile groups polarizes the C=C bond, rendering the β-carbon (C2 of the indane ring system in this context) susceptible to nucleophilic attack.

  • Michael Addition : The compound readily undergoes Michael addition with a variety of nucleophiles (e.g., amines, thiols, carbanions), providing a pathway to more complex, functionalized indane derivatives. This reaction is a key strategy for building molecular complexity.

  • Cycloaddition Reactions : The electron-deficient double bond can participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions to form spirocyclic compounds.

  • Applications in Synthesis : It serves as a precursor for various heterocyclic systems. For example, derivatives of this core structure are used in the synthesis of non-fullerene acceptors for organic solar cells, where the indene-dicyanomethylene unit acts as a potent electron acceptor. [7]While many high-performance materials are derivatives (e.g., containing oxo or fluoro groups), the fundamental chemistry is rooted in the properties of this core structure. [7]

Safety and Handling

The parent compound, malononitrile, is classified as extremely toxic and can be fatal if inhaled, swallowed, or in contact with skin. [8]It is metabolized in the body to produce cyanide. [8]While the toxicity data for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is not as extensively documented, it must be handled with extreme caution, assuming a similar hazard profile due to the malononitrile moiety.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [9][10]* Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. [9]Malononitrile itself can polymerize violently when heated or in the presence of strong bases. [8][11]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • ACS Publications. Chemistry of malononitrile | Chemical Reviews. Available from: [Link]

  • ResearchGate. Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Available from: [Link]

  • Alfa Aesar. Material Safety Data Sheet - Malononitrile. Available from: [Link]

  • INCHEM. ICSC 1466 - MALONONITRILE. Available from: [Link]

  • ARKAT USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. Available from: [Link]

  • Wikipedia. Malononitrile. Available from: [Link]

  • Synthesis Reviews. Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Available from: [Link]

  • ResearchGate. "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Available from: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]

  • ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. Available from: [Link]

  • ResearchGate. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Available from: [Link]

  • ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

  • NIH National Center for Biotechnology Information. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. Available from: [Link]

  • Scribd. IR and NMR Practice 93. Available from: [Link]

  • MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available from: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-Phenylpropionate (CAS RN: 2510-99-8)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial searches for CAS number 2510-01-2 did not yield a specific chemical entity, suggesting a potential typographical error or an obsolete identifier. Based on the high similarity of the numerical designation, this guide focuses on Ethyl 2-phenylpropionate (CAS RN: 2510-99-8) , a structurally related and commercially significant compound. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an ester of 2-phenylpropionic acid and ethanol. It belongs to the class of 2-arylpropionic acid derivatives, a group of compounds of significant interest in the pharmaceutical industry, most notably as precursors to the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical data for Ethyl 2-phenylpropionate, with a particular focus on its relevance in organic synthesis and drug development.

Chemical and Physical Properties

Ethyl 2-phenylpropionate is a colorless to pale yellow liquid with a characteristic fruity, floral aroma.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2510-99-8[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless to light yellow liquid/semi-solid[3]
Boiling Point 122 °C at 20 mmHg[3]
Density ~1.012 g/cm³[3]
Solubility Soluble in chloroform and ethyl acetate; insoluble in water.[3][4]
LogP ~2.77[3]

Synthesis of Ethyl 2-Phenylpropionate

The synthesis of Ethyl 2-phenylpropionate is most commonly achieved through the Fischer esterification of 2-phenylpropionic acid with ethanol in the presence of an acid catalyst.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products 2-Phenylpropionic_Acid 2-Phenylpropionic Acid Reaction_Center 2-Phenylpropionic_Acid->Reaction_Center + Ethanol Ethanol Ethanol->Reaction_Center Ethyl_2-Phenylpropionate Ethyl 2-Phenylpropionate Water Water Ethyl_2-Phenylpropionate->Water + Catalyst H+ (e.g., H₂SO₄) Catalyst->Reaction_Center  Catalyst Reaction_Center->Ethyl_2-Phenylpropionate

Caption: Fischer Esterification of 2-Phenylpropionic Acid.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Ethyl 2-phenylpropionate:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylpropionic acid (1 equivalent).

  • Addition of Reagents: Add an excess of absolute ethanol (e.g., 10 equivalents) to the flask to serve as both a reagent and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-phenylpropionate.[5]

Applications

Intermediate in Pharmaceutical Synthesis

The primary application of Ethyl 2-phenylpropionate in the pharmaceutical industry is as a key intermediate in the synthesis of 2-arylpropionic acids, a class of NSAIDs commonly known as "profens".[6] These drugs, including ibuprofen and ketoprofen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The ethyl ester serves as a protected form of the carboxylic acid, which can be hydrolyzed in the final step of the synthesis.

G Start Ethyl 2-(4-isobutylphenyl)propionate (Ibuprofen Ethyl Ester) Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) Start->Hydrolysis Intermediate Sodium Ibuprofenate (Salt Intermediate) Hydrolysis->Intermediate Acidification Acidification (e.g., HCl) Product Ibuprofen (2-(4-isobutylphenyl)propionic acid) Acidification->Product Intermediate->Acidification

Caption: General workflow for the hydrolysis of an ibuprofen ester to the active drug.

The hydrolysis of the ester to the active carboxylic acid is a critical final step. This is typically achieved under basic conditions followed by acidification.[7] The kinetics of this hydrolysis can be studied to understand the release of the active drug, which is particularly relevant for the design of prodrugs.[7]

Flavor and Fragrance Industry

Ethyl 2-phenylpropionate possesses a pleasant, sweet, and floral aroma with fruity and honey-like undertones.[8] This makes it a valuable component in the formulation of fragrances and flavors. It can be used to impart warmth and sweetness to floral compositions, particularly in rose accords, and to smooth the transitions between different notes in a fragrance.[8]

Spectroscopic Data

For the purpose of structural elucidation and quality control, the following spectroscopic data are characteristic of Ethyl 2-phenylpropionate.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.10 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.69 (q, J=7.2 Hz, 1H, -CH(CH₃)-), 1.48 (d, J=7.2 Hz, 3H, -CH(CH₃)-), 1.20 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 174.5, 140.8, 128.6, 127.8, 127.2, 60.8, 45.7, 18.7, 14.1
IR (Infrared) ν (cm⁻¹): 3064, 3031, 2981, 1735 (C=O), 1496, 1455, 1180, 1026
Mass Spectrometry (MS) m/z (%): 178 (M⁺, 26), 105 (45), 104 (100), 91 (63), 78 (11), 77 (15)

Note: NMR and MS data are predicted and compiled from typical values for this compound. For definitive analysis, comparison with a measured spectrum of a standard is recommended.[9][10]

Safety and Handling

Ethyl 2-phenylpropionate is considered an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

Ethyl 2-phenylpropionate (CAS RN: 2510-99-8) is a versatile chemical with significant applications in both the pharmaceutical and fragrance industries. For drug development professionals, its role as a key intermediate in the synthesis of widely used NSAIDs makes it a compound of considerable interest. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of new and improved therapeutic agents.

References

  • PrepChem.com. (n.d.). Synthesis of Ethyl2-[4-(2-oxo-1-cyclohexylidenemethyl)phenyl]propionate. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62469, Ethyl 2-ethyl-3-phenylpropanoate. Retrieved January 22, 2026, from [Link]

  • Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(1), 1522. Available at: [Link]

  • Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 309-316. Available at: [Link]

  • Ewing, M. W., et al. (1991). Tumor-promoting activity of ethyl phenylpropiolate. Carcinogenesis, 12(10), 1845-1850. Available at: [Link]

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  • Weng, G., et al. (2014). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]

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  • Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
  • Vandana, D., & Rattan, S. (2007). Synthesis and Hydrolytic Behavior of Ibuprofen Prodrugs and Their PEGylated Derivatives. AAPS PharmSciTech, 8(4), 92. Available at: [Link]

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  • Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
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  • Wang, M., et al. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. Molecules, 21(7), 918. Available at: [Link]

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  • Al-Ghanimy, A. M. A., & Al-Jebouri, M. M. (2012). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 9(4), 715-722. Available at: [Link]

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The Therapeutic Potential of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile scaffold represents a compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of this core structure, detailing its synthesis, chemical properties, and burgeoning potential in medicinal chemistry. We will explore the derivatization of this molecule and its implications for treating a range of diseases, with a particular focus on oncology, inflammatory disorders, and neurodegenerative conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds in their discovery pipelines.

Introduction: The 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Core

The 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile core is a unique chemical entity characterized by a rigid indane framework fused with a highly electrophilic malononitrile group. This combination of a constrained bicyclic system and a potent Michael acceptor offers a versatile platform for the design of targeted therapies. The indane moiety provides a rigid scaffold that can be functionalized to achieve specific interactions with biological targets, while the malononitrile group is known to participate in various biological processes, including the modulation of enzyme activity and cellular signaling pathways.

Benzylidenemalononitrile derivatives, in general, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] The unique electronic and structural features of the 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile core suggest that its derivatives could exhibit enhanced potency and selectivity, making them attractive candidates for further investigation.

Synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Derivatives

The primary and most efficient method for synthesizing the title compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a carbonyl compound (in this case, a substituted 1-indanone) with an active methylene compound (malononitrile).[1][2]

General Synthetic Protocol: Knoevenagel Condensation

The synthesis of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives can be readily achieved through the following general procedure:

dot

G cluster_reactants Reactants cluster_conditions Reaction Conditions Indanone Substituted 1-Indanone Catalyst Catalyst (e.g., Piperidine, Ammonium Acetate, or eco-friendly options) Indanone->Catalyst 1. Malononitrile Malononitrile Malononitrile->Catalyst 2. Solvent Solvent (e.g., Ethanol, Water, or Solvent-free) Product 2-(Substituted-2,3-dihydro-1H-inden-1-ylidene)malononitrile Solvent->Product Catalyst->Product Condensation Temperature Temperature (Room Temp to Reflux) Temperature->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Crude Product FinalProduct Pure Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives via Knoevenagel condensation.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 1-indanone (1.0 eq) and malononitrile (1.1-1.5 eq) in a suitable solvent. Environmentally benign options such as water or ethanol are preferred, and solvent-free "grinding" methods have also proven effective for similar reactions.[3]

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base. Common choices include piperidine or ammonium acetate. For greener approaches, agro-waste extracts or nano-catalysts can be employed.[3]

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., water or ethanol) to remove any unreacted starting materials and catalyst.[4]

  • Purification: The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-(substituted-2,3-dihydro-1H-inden-1-ylidene)malononitrile derivative.

Causality Behind Experimental Choices
  • Choice of Catalyst: The basic catalyst is crucial for deprotonating the active methylene group of malononitrile, thereby generating a nucleophilic carbanion that attacks the carbonyl carbon of the 1-indanone. The choice of a mild base like ammonium acetate is often preferred to minimize side reactions.

  • Solvent Selection: While traditional organic solvents can be used, the shift towards greener chemistry has highlighted the efficacy of water or even solvent-free conditions for Knoevenagel condensations.[3][5] This not only reduces the environmental impact but can also simplify product isolation, as the product often precipitates directly from the reaction medium.

  • Microwave-Assisted Synthesis: For accelerating reaction times and improving yields, microwave-assisted synthesis presents a viable alternative to conventional heating.[5][6]

Therapeutic Potential and Structure-Activity Relationships (SAR)

While direct biological data on a wide range of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives is emerging, the extensive research on structurally related compounds, such as benzylidenemalononitriles and 2-arylidene-1-indanones, provides a strong foundation for predicting their therapeutic utility.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing the benzylidenemalononitrile moiety.[7][8] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

3.1.1. Potential Mechanisms of Action

  • Tubulin Polymerization Inhibition: The rigid indane scaffold, similar to other tubulin inhibitors, may allow derivatives to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[9][10]

  • Kinase Inhibition: The core structure may serve as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

  • Induction of Oxidative Stress: The electrophilic nature of the malononitrile group can lead to the depletion of intracellular glutathione and the generation of reactive oxygen species (ROS), preferentially targeting cancer cells which often have a compromised antioxidant defense system.

dot

G Derivative Indenylidene Malononitrile Derivative Tubulin Tubulin Dimer Derivative->Tubulin Binds to Colchicine Site Kinase Protein Kinase Derivative->Kinase Inhibits Activity Inhibition Inhibition of Signaling Derivative->Inhibition ROS ROS Generation Derivative->ROS Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Signaling Aberrant Signaling (e.g., Proliferation, Survival) Kinase->Signaling Inhibition->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Sources

Theoretical and computational studies of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a molecule of significant interest due to its unique electronic structure and potential as a scaffold in medicinal chemistry and materials science. This document synthesizes experimental data with computational methodologies to offer a deep understanding of its molecular properties. We will explore its synthesis, detailed structural and spectroscopic characterization, and advanced computational analyses using Density Functional Theory (DFT). The causality behind methodological choices is explained, providing a self-validating framework for researchers seeking to work with this or similar compounds.

Introduction: The Significance of the Indenylidene Malononitrile Scaffold

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile belongs to a class of compounds characterized by an indane framework connected to a malononitrile group through an exocyclic double bond. This arrangement creates a conjugated system that imparts distinct electronic and optical properties. The indane moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The malononitrile group, with its two electron-withdrawing cyano (C≡N) groups, is a potent pharmacophore and a versatile building block in organic synthesis.[1][2] The combination of these two fragments in a single molecule makes it a compelling target for both fundamental research and applied drug discovery. This guide will elucidate the key characteristics of this molecule from both experimental and theoretical perspectives.

Synthesis and Reaction Mechanism

The most common and efficient method for synthesizing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a ketone (1-indanone).

Causality of Experimental Choice: The Knoevenagel condensation is selected for its high efficiency and atom economy. The reaction is driven by the formation of a stable, conjugated final product. The choice of a base catalyst (e.g., piperidine, pyridine, or a solid catalyst) is critical; it must be strong enough to deprotonate the acidic methylene protons of malononitrile, thereby generating the nucleophilic carbanion, but not so strong as to cause unwanted side reactions with the 1-indanone starting material.

Experimental Protocol: Knoevenagel Condensation
  • Reactant Preparation : In a round-bottom flask, dissolve 1-indanone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or toluene. The slight excess of malononitrile ensures the complete consumption of the ketone.

  • Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).

  • Reaction Condition : Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (1-indanone) is no longer visible.

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

  • Purification : The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile as a crystalline solid.

Reaction Visualization

Caption: Knoevenagel condensation of 1-indanone and malononitrile.

Structural and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the title compound.

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] For molecules like 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsional angles. Studies on structurally similar compounds, such as 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile, reveal that the core structure is nearly planar.[4][5] This planarity is a direct consequence of the extensive π-conjugation across the molecule, which is crucial for its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6]

  • ¹H-NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons on the indane ring typically appear as multiplets in the 7.0-8.0 ppm range. The two methylene groups (-CH₂-) of the indane moiety are diastereotopic and will appear as distinct multiplets, often in the 2.5-3.5 ppm range.

  • ¹³C-NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the two nitrile carbons (C≡N) around 114-116 ppm, the carbons of the exocyclic double bond, and the distinct signals for the aromatic and aliphatic carbons of the indane ring.[7]

Table 1: Predicted NMR Chemical Shifts

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic C-H 7.0 - 8.0 (multiplets) 120 - 145
Methylene C-H₂ 2.5 - 3.5 (multiplets) 30 - 40
C=C (exocyclic) - 80 - 165

| C≡N | - | 114 - 116 |

Vibrational and Electronic Spectroscopy
  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the range of 2220-2230 cm⁻¹. Other important vibrations include C=C stretching from the aromatic ring and the exocyclic double bond (1600-1650 cm⁻¹) and C-H stretching from the aromatic and aliphatic regions.[8][9]

  • UV-Visible (UV-Vis) Spectroscopy : This technique provides insight into the electronic transitions within the conjugated π-system. The extended conjugation in the title molecule is expected to result in strong absorption bands in the UV-Vis region. Computational studies on similar chromophores, like 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, show intense electronic transitions that are well-predicted by Time-Dependent DFT (TD-DFT) calculations.[10][11] These transitions are typically assigned to π → π* excitations within the conjugated system.[12][13]

Theoretical and Computational Modeling

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, complementing experimental findings. Density Functional Theory (DFT) is the workhorse method for these investigations due to its excellent balance of accuracy and computational cost.[9][14]

Rationale for Methodology : The B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) is a widely accepted and validated method for calculating the properties of organic molecules.[10][11] This level of theory reliably predicts geometries, vibrational frequencies, and electronic properties, allowing for a direct comparison with experimental data.

Computational Workflow

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min nbo NBO Analysis (Charge Distribution, ICT) verify_min->nbo Confirmed Minimum homo_lumo Frontier Molecular Orbitals (HOMO-LUMO Gap, Reactivity) verify_min->homo_lumo Confirmed Minimum mep Molecular Electrostatic Potential (Reactive Sites) verify_min->mep Confirmed Minimum td_dft TD-DFT Calculation (UV-Vis Spectrum) verify_min->td_dft Confirmed Minimum end Comprehensive Electronic Profile nbo->end homo_lumo->end mep->end td_dft->end

Caption: A standard workflow for the computational analysis of a molecule.

Optimized Geometry and Vibrational Frequencies

The first step in any computational study is to find the lowest energy structure of the molecule (geometry optimization). The calculated bond lengths and angles can then be compared with experimental X-ray data to validate the computational method. A subsequent frequency calculation confirms that the optimized structure is a true energy minimum and allows for the theoretical prediction of the IR spectrum.[9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties.[15]

  • HOMO : Represents the ability to donate an electron.

  • LUMO : Represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests the molecule is more polarizable and will have electronic transitions at longer wavelengths.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
  • NBO Analysis : This method investigates charge distribution and intramolecular charge transfer (ICT) interactions.[10][11] For the title compound, NBO analysis can quantify the electron-withdrawing effect of the malononitrile group and the resulting polarization of the π-system, which stabilizes the molecule.

  • MEP Analysis : The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atoms of the nitrile groups, indicating their potential to act as hydrogen bond acceptors or coordinate to metal ions.

Potential Applications in Drug Development

The structural features of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile make it an attractive candidate for drug discovery programs.

  • Pharmacophoric Significance : The nitrile group is a bioisostere for various functional groups and can participate in crucial hydrogen bonding and dipole-dipole interactions with biological targets.[2] Its presence in over 30 approved drugs highlights its acceptance and utility in medicinal chemistry.

  • Molecular Docking Simulations : The computationally optimized structure serves as an ideal input for molecular docking studies.[4] These simulations can predict the binding affinity and orientation of the molecule within the active site of a target protein, providing a rational basis for designing more potent and selective inhibitors. For instance, similar malononitrile derivatives have been docked against various enzymes to explore their potential therapeutic activities.[4]

Conclusion

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a molecule with a rich chemical profile, characterized by an extended π-conjugated system and potent pharmacophoric groups. This guide has detailed the synergy between experimental techniques and computational chemistry in providing a holistic understanding of its properties. The synthesis is readily achievable via Knoevenagel condensation, and its structure can be unequivocally confirmed through a combination of spectroscopic methods. Theoretical studies, particularly using DFT, further illuminate its electronic structure, reactivity, and potential for intramolecular charge transfer. The insights gained from these combined approaches provide a solid foundation for researchers and drug development professionals to explore the potential of this and related scaffolds in the design of novel functional materials and therapeutic agents.

References

  • ResearchGate. (2025). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Available from: [Link]

  • ResearchGate. (n.d.). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Available from: [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]

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Solubility Profiling of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The determination of a compound's solubility in various organic solvents is a foundational step in chemical research, process development, and pharmaceutical science. This guide provides a comprehensive framework for systematically determining the solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a molecule of interest in organic synthesis and materials science. We present a narrative built on established principles, detailing the theoretical underpinnings of solubility, the rationale behind solvent selection, and robust, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for equilibrium solubility determination via the shake-flask method and subsequent quantification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction and Strategic Importance

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS 2510-01-2) is an organic compound featuring a non-polar indene backbone fused with the highly polar malononitrile group.[1] This structural dichotomy imparts unique physicochemical properties that are of significant interest in the synthesis of advanced materials and heterocyclic compounds.[2][3][4][5] The utility of such a molecule in any application—from reaction scale-up to formulation and materials engineering—is fundamentally governed by its solubility characteristics. A thorough understanding of its solubility profile in common organic solvents is not merely academic; it is a critical prerequisite for rational process design, enabling informed decisions on solvent choice for synthesis, purification, and final product formulation.

This guide eschews a simple data sheet in favor of a deep methodological dive. We will explore the causality behind experimental design, empowering the researcher not only to generate accurate solubility data for the title compound but also to apply these principles to other molecules of interest.

Physicochemical Landscape of the Solute

Before any experimental work, a theoretical assessment of the solute's properties provides a predictive framework for its behavior.

2.1. Molecular Structure and Properties

  • Molecular Formula: C₁₂H₈N₂[1]

  • Molecular Weight: 180.21 g/mol [1]

  • Structural Features: The molecule consists of a bicyclic aromatic hydrocarbon component (dihydroindene), which is inherently non-polar, and a dinitrile group (=C(CN)₂), which introduces significant polarity and hydrogen bond accepting capabilities.

  • Predicted Lipophilicity (LogP): 2.43[1]

  • Topological Polar Surface Area (TPSA): 47.58 Ų[1]

The calculated LogP value suggests a moderate lipophilicity, predicting that the compound will be more soluble in organic solvents than in water. The principle of "like dissolves like" is the guiding tenet here; solvents with polarity characteristics intermediate between the highly non-polar and highly polar extremes are likely to be effective.[6][7]

2.2. The Critical Role of the Solid State

The thermodynamic solubility limit is defined for a specific solid-state form of the compound at equilibrium.[8] Polymorphism, or the existence of different crystal lattice arrangements, can significantly alter solubility. It is imperative for reproducible studies that the solid-state form of the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile starting material is consistent. Techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point and X-ray Powder Diffraction (XRPD) to identify the crystal form are highly recommended for initial material characterization.

Designing the Solubility Screening Study

A systematic approach to determining solubility involves a logical workflow from solvent selection to final data analysis. The following diagram outlines the comprehensive process.

G cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Quantification char Characterize Solute (MW, Purity, Crystal Form) sel_solv Select & Characterize Solvents (Polarity, Purity, BP) shake_flask Equilibrium Solubility Determination (Shake-Flask Method) char->shake_flask Input Solute sel_solv->shake_flask Input Solvents temp Temperature Control (e.g., 25°C, 37°C) shake_flask->temp sampling Sample Withdrawal & Phase Separation (Filtration) temp->sampling quant Concentration Measurement (UV-Vis or HPLC) sampling->quant data Calculate Solubility (mg/mL, mol/L) quant->data calib Prepare Calibration Curve calib->quant Standard Curve G cluster_calib Calibration Phase cluster_sample Sample Analysis Phase stock Prepare Stock Solution (Known Conc.) stds Create Serial Dilutions (Standards 1-5) stock->stds analyze_stds Analyze Standards (HPLC or UV-Vis) stds->analyze_stds plot Plot Curve (Peak Area vs. Conc.) analyze_stds->plot calc Calculate Conc. (from Curve) plot->calc Calibration Equation sample Dilute Saturated Filtrate (Known Dilution Factor) analyze_sample Analyze Diluted Sample sample->analyze_sample analyze_sample->calc final Final Solubility = Conc. x Dilution Factor calc->final

Sources

An In-depth Technical Guide to the Thermal Stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of active pharmaceutical ingredients (APIs) and advanced intermediates are of paramount importance. Among these, thermal stability is a critical attribute that dictates a compound's viability for manufacturing, formulation, and storage. For novel molecules such as 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a thorough understanding of its behavior under thermal stress is not merely an academic exercise but a fundamental prerequisite for its progression through the development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability of this compound, grounded in established analytical principles and field-proven insights.

Introduction to 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, with the CAS number 2510-01-2, is a molecule of interest due to its structural motifs, which are prevalent in various biologically active compounds.[1][2] The presence of the malononitrile group, a versatile building block in organic synthesis, suggests its potential utility in the creation of complex heterocyclic systems.[3][4][5] Malononitrile derivatives have been explored for a range of applications, including the synthesis of pharmaceuticals and dyes.[6][7]

The core structure, an indene framework, is also a common feature in medicinal chemistry. Given its potential as an intermediate or API, a comprehensive thermal analysis is crucial to de-risk its development. Thermal instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.

Anticipated Thermal Behavior: Insights from Structural Analogs

Direct experimental data on the thermal decomposition of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is not extensively available in public literature. However, by examining its constituent parts—the malononitrile group and the indene core—we can formulate a hypothesis regarding its potential thermal liabilities.

The parent compound, malononitrile, is known to undergo exothermic polymerization at temperatures above 130°C, which can be violent.[8][9][10] This reactivity is driven by the acidic methylene protons and the propensity of the nitrile groups to participate in addition reactions. Upon heating, malononitrile can also decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8][9]

While the substitution on the methylene carbon in 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile precludes the typical base-catalyzed polymerization of malononitrile itself, the high electron density and reactivity of the malononitrile moiety remain a potential source of instability. The conjugated system in the target molecule could influence its thermal behavior, potentially leading to different decomposition pathways compared to simple alkyl malononitriles.

A Validated Experimental Framework for Thermal Stability Assessment

To rigorously characterize the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a multi-technique approach is essential. The following experimental workflow is proposed as a self-validating system, providing a comprehensive understanding of the material's behavior under thermal stress.

Figure 1: A comprehensive experimental workflow for assessing the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Step-by-Step Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which may not be relevant to storage conditions in well-sealed containers.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A standard rate of 10°C/min provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% mass loss is observed.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Note the percentage of residual mass at the end of the experiment.

Step-by-Step Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and to characterize exothermic or endothermic decomposition events.[11][12][13]

Instrumentation: A calibrated differential scanning calorimeter.[14]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Hermetic sealing is essential to contain any evolved gases and to prevent sublimation.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to a temperature approximately 50°C above the decomposition onset observed in TGA, at a heating rate of 10°C/min. This ensures that all relevant thermal events are captured.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the melting point as the peak of the endothermic event.

    • Characterize any other endothermic or exothermic events. An exotherm concurrent with mass loss in TGA is indicative of decomposition.

    • Integrate the area under any exothermic peaks to quantify the energy released during decomposition (in J/g). A high heat of decomposition can indicate a significant thermal hazard.

Interpreting the Data: A Hypothetical Scenario

Based on the chemistry of malononitrile derivatives, a plausible set of results for the thermal analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is presented below. This serves as an illustrative example of how to interpret the experimental data.

Table 1: Hypothetical Thermal Analysis Data

ParameterMethodResultInterpretation
Melting Point DSC155 - 160 °CSharp endotherm, indicating a crystalline solid with a defined melting range.
Tonset (5% mass loss) TGA~220 °CThe compound is stable up to this temperature under the experimental conditions.
Decomposition Event DSCSharp exotherm starting at ~225 °CThe decomposition process is energetic and potentially hazardous.
Heat of Decomposition DSC-350 J/gA significant amount of energy is released, warranting further safety evaluation.
Major Mass Loss Step TGA220 - 300 °CA single, rapid decomposition step is observed.
Residual Mass @ 600°C TGA< 5%The compound decomposes almost completely, leaving little char.

Proposed Decomposition Pathway and Evolved Gas Analysis

The significant exothermic decomposition suggests a complex chemical transformation. A potential decomposition pathway could involve the cleavage of the malononitrile group and subsequent reactions.

decomposition_pathway Compound 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Heat Thermal Stress (>220°C) Compound->Heat Fragments Initial Fragmentation - Indene radical - Malononitrile radical Heat->Fragments Decomposition Products Potential Gaseous Products - Hydrogen Cyanide (HCN) - Nitrogen Oxides (NOx) - Aromatic Hydrocarbons Fragments->Products Secondary Reactions

Figure 2: A plausible high-level decomposition pathway for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile under thermal stress.

To validate this proposed pathway and to fully understand the risks associated with the decomposition, Evolved Gas Analysis (EGA) using a hyphenated technique such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) is strongly recommended. This would allow for the definitive identification of gaseous byproducts, such as hydrogen cyanide, which is a critical safety consideration.

Conclusion and Recommendations

A thorough understanding of the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is essential for its safe and effective use in research and drug development. The experimental framework detailed in this guide, combining TGA and DSC as primary screening tools, provides a robust methodology for this characterization.

Key Recommendations:

  • Initial Screening: Always perform TGA and DSC analysis on any new batch of the material to establish a baseline thermal profile.

  • Safety Assessment: If a significant exotherm is observed, further analysis using Accelerating Rate Calorimetry (ARC) should be considered to model worst-case thermal runaway scenarios.

  • Impurity Profiling: Be aware that the thermal stability can be influenced by impurities from the synthesis.[15][16][17][18]

  • Handling Precautions: Given the potential for the release of toxic gases such as HCN, all handling of the material at elevated temperatures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

By adhering to these principles and methodologies, researchers can confidently assess the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, ensuring both the safety of laboratory personnel and the integrity of the developmental process.

References

  • MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. [Link]

  • IPCS. ICSC 1466 - MALONONITRILE. [Link]

  • ACS Publications. Chemistry of malononitrile. [Link]

  • PubChem. 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [Link]

  • ResearchGate. Differential Scanning Ca lori metry. [Link]

  • TSI Journals. Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. [Link]

  • ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. [Link]

  • PubChem. Malononitrile. [Link]

  • Wikipedia. Malononitrile. [Link]

  • National Center for Biotechnology Information. Differential scanning calorimetry. [Link]

  • RSC Publishing. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. [Link]

  • PubChem. 2-(5(6)-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [Link]

  • PubMed Central. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

  • ChemSynthesis. 2-(2-methyl-8H-indeno[1,2-d][8][19]thiazol-8-ylidene)malononitrile. [Link]

  • ResearchGate. Differential Scanning Calorimetry. [Link]

  • ResearchGate. Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid.... [Link]

  • ResearchGate. (PDF) Kinetic Analysis of Illite Dehydroxylation Based on Differential Scanning Calorimetry. [Link]

  • ACS Omega. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • PubMed. Thermal characterization and separation of whey proteins by differential scanning calorimetry. [Link]

Sources

Unlocking the Potential of Indenylidene Malononitrile Compounds: A Technical Guide to their Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Indenylidene Malononitrile Core

Indenylidene malononitrile and its derivatives represent a fascinating class of organic molecules that have garnered significant attention from both materials scientists and medicinal chemists. At their core, these compounds feature a unique electron-accepting indenylidene malononitrile moiety, which, when coupled with various electron-donating groups, gives rise to a powerful "push-pull" electronic structure. This intramolecular charge-transfer characteristic is the wellspring of their intriguing and highly tunable electronic and photophysical properties.

This technical guide provides a comprehensive exploration of the electronic properties of indenylidene malononitrile compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights into their synthesis, characterization, and application. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. The Electronic Architecture: Understanding the "Push-Pull" System

The fundamental electronic behavior of indenylidene malononitrile derivatives stems from the juxtaposition of an electron-donating fragment and the electron-withdrawing indenylidene malononitrile core. The indene ring system, fused to a cyclopentadiene ring, provides a rigid and planar scaffold. The malononitrile group, with its two strongly electron-withdrawing cyano (-CN) groups, creates a region of low electron density, effectively acting as an electron sink.

When an electron-donating group (e.g., an amine, alkoxy, or thiophene group) is strategically placed on the indene framework, a significant intramolecular charge transfer (ICT) is established upon photoexcitation. This ICT is the primary determinant of the molecule's electronic and optical properties.

Key Electronic Parameters

The electronic properties of these compounds are primarily defined by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital is predominantly localized on the electron-donating moiety. Its energy level indicates the ease with which the molecule can be oxidized (lose an electron). A higher HOMO energy level corresponds to a greater propensity for oxidation.

  • LUMO: This orbital is mainly centered on the electron-accepting indenylidene malononitrile fragment.[1] Its energy level reflects the molecule's ability to be reduced (gain an electron). A lower LUMO energy level signifies a stronger electron-accepting character.

  • HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its overall electronic stability.[2][3] A smaller energy gap generally leads to absorption of longer wavelength light (a red-shift in the absorption spectrum).

The ability to chemically modify the electron-donating and -accepting components allows for precise tuning of these energy levels and, consequently, the material's properties. This structure-property relationship is a cornerstone of the rational design of indenylidene malononitrile compounds for specific applications.

II. Synthesis: The Knoevenagel Condensation as a Gateway

The synthesis of indenylidene malononitrile derivatives is most commonly achieved through the Knoevenagel condensation reaction.[4][5] This versatile and reliable method involves the reaction of an appropriate indanone precursor with malononitrile in the presence of a base catalyst.

dot

Knoevenagel_Condensation Indanone Substituted Indanone Intermediate Intermediate Adduct Indanone->Intermediate + Malononitrile Malononitrile Malononitrile Malononitrile->Intermediate Base Base Catalyst (e.g., piperidine, β-alanine) Base->Intermediate catalyzes Product Indenylidene Malononitrile Derivative Intermediate->Product - H2O Water Water

Caption: General workflow of the Knoevenagel condensation for synthesizing indenylidene malononitrile derivatives.

Protocol: Microwave-Assisted Synthesis of a Generic Indenylidene Malononitrile Derivative

This protocol provides a general and efficient method for the synthesis of indenylidene malononitrile derivatives, leveraging microwave irradiation to reduce reaction times and improve yields.[4]

Materials:

  • Substituted indanone (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Ammonium acetate (0.5 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted indanone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (0.5 mmol).

  • Add 5 mL of ethanol to the vial and seal it with a cap.

  • Place the vial in the microwave synthesizer.

  • Set the reaction conditions: temperature at 100°C, power at 150 W, and reaction time of 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Characterize the final product using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Causality: The use of microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of the Knoevenagel condensation compared to conventional heating methods. Ammonium acetate acts as a weak base catalyst, facilitating the deprotonation of malononitrile to form the reactive carbanion.

III. Experimental Determination of Electronic Properties

A precise understanding of the electronic properties of indenylidene malononitrile compounds requires a combination of electrochemical and spectroscopic techniques.

A. Cyclic Voltammetry: Probing Redox Potentials and Frontier Orbital Energies

Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule.[6][7] From these potentials, the HOMO and LUMO energy levels can be estimated.

Principle: In a CV experiment, a linearly varying potential is applied to a working electrode immersed in a solution of the analyte, and the resulting current is measured.[8] When the potential reaches the oxidation or reduction potential of the analyte, a peak in the current is observed.

dot

CV_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 HOMO/LUMO Estimation Analyte Indenylidene Malononitrile in Solution CV_Scan Apply Potential Sweep & Measure Current Analyte->CV_Scan Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->CV_Scan Electrodes Three-Electrode System (Working, Reference, Counter) Electrodes->CV_Scan Voltammogram Generate Cyclic Voltammogram CV_Scan->Voltammogram Peak_Analysis Determine Onset Oxidation (Eox) and Reduction (Ered) Potentials Voltammogram->Peak_Analysis HOMO_Calc EHOMO = -[Eox - E(Fc/Fc+) + 4.8] eV Peak_Analysis->HOMO_Calc LUMO_Calc ELUMO = -[Ered - E(Fc/Fc+) + 4.8] eV Peak_Analysis->LUMO_Calc

Caption: Workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.

Protocol: Cyclic Voltammetry of an Indenylidene Malononitrile Derivative

Materials:

  • Indenylidene malononitrile derivative (~1 mM solution)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Ferrocene (for internal calibration)

  • Potentiostat with a three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Prepare a ~1 mM solution of the indenylidene malononitrile derivative in the chosen solvent containing 0.1 M TBAPF6.

  • Assemble the three-electrode cell and polish the working electrode according to the manufacturer's instructions.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the measurement.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events. A typical scan rate is 100 mV/s.

  • Record the cyclic voltammogram.

  • Add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which serves as an internal standard.

  • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the analyte.[9]

  • Estimate the HOMO and LUMO energy levels using the following empirical equations[10]:

    • EHOMO = -[Eox - E(Fc/Fc+) + 4.8] eV

    • ELUMO = -[Ered - E(Fc/Fc+) + 4.8] eV

Causality: The supporting electrolyte is crucial for ensuring the conductivity of the solution. Deoxygenation is necessary because dissolved oxygen can be electrochemically active and interfere with the measurement. Ferrocene is used as an internal reference because its redox potential is well-defined and relatively insensitive to the solvent.

B. UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Visible absorption spectroscopy is a straightforward technique to determine the optical HOMO-LUMO gap (Egopt) of a molecule.[11][12]

Principle: This technique measures the absorption of light by a sample as a function of wavelength. The wavelength at which absorption is at its maximum (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Protocol: UV-Visible Spectroscopy of an Indenylidene Malononitrile Derivative

Materials:

  • Indenylidene malononitrile derivative (~10-5 M solution)

  • Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or acetonitrile)

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute solution (~10-5 M) of the indenylidene malononitrile derivative in the chosen solvent.

  • Record the absorption spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorption (λmax).

  • Determine the onset of the absorption band (λonset), which is the wavelength at which the absorption begins to rise from the baseline.

  • Calculate the optical band gap (Egopt) using the following equation:

    • Egopt (eV) = 1240 / λonset (nm)

Causality: The choice of solvent is important as it can influence the absorption spectrum (solvatochromism). It is advisable to perform measurements in a series of solvents with varying polarities to understand this effect.

Compound IDEox (V vs. Fc/Fc+)Ered (V vs. Fc/Fc+)EHOMO (eV)ELUMO (eV)λmax (nm)Egopt (eV)
IM-10.85-1.10-5.65-3.704502.48
IM-20.72-1.15-5.52-3.654852.36
IM-30.98-0.95-5.78-3.854302.61
IM-40.65-1.22-5.45-3.585102.25

Table 1: Representative Electronic Properties of Hypothetical Indenylidene Malononitrile Derivatives.

IV. Computational Modeling: A Predictive Tool for Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful in silico approach to predict and rationalize the electronic properties of indenylidene malononitrile compounds.[13][14][15][16][17]

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[18] It allows for the calculation of molecular orbital energies (HOMO and LUMO) and other electronic parameters. TD-DFT is an extension of DFT that can be used to predict the electronic absorption spectra of molecules.[19][20]

Protocol: DFT and TD-DFT Calculation of an Indenylidene Malononitrile Derivative

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of the indenylidene malononitrile derivative.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[2] This step finds the lowest energy conformation of the molecule.

    • Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the experimental conditions.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • HOMO/LUMO Energy Calculation:

    • From the output of the geometry optimization, extract the energies of the HOMO and LUMO.

  • TD-DFT Calculation for Absorption Spectrum:

    • Using the optimized geometry, perform a TD-DFT calculation to predict the UV-Visible absorption spectrum.[18][21] This will provide the excitation energies and oscillator strengths for the electronic transitions.

    • The calculated spectrum can be compared with the experimental data for validation.

dot

DFT_Workflow Input Molecular Structure Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Output_Energies HOMO/LUMO Energies Opt->Output_Energies Energy_Min Verified Energy Minimum? Freq->Energy_Min Energy_Min->Opt No TD_DFT TD-DFT Calculation Energy_Min->TD_DFT Yes Output_Spectrum Simulated Absorption Spectrum TD_DFT->Output_Spectrum

Caption: A typical workflow for computational modeling of electronic properties using DFT and TD-DFT.

Causality: The choice of functional and basis set is a critical decision that impacts the accuracy of the calculations. B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. The 6-31G(d,p) basis set is a good starting point for molecules of this size.

V. Applications in Drug Development: Leveraging Electronic Properties

The unique electronic properties of indenylidene malononitrile compounds make them promising candidates for various applications in drug development, particularly in oncology and bio-imaging.

A. Anticancer Activity

Several studies have reported the potent anticancer activity of indenylidene malononitrile derivatives.[22][23] Their mechanism of action is often multifaceted and can be linked to their electronic structure.

  • Enzyme Inhibition: The electron-deficient nature of the malononitrile group can facilitate interactions with nucleophilic residues in the active sites of enzymes, leading to their inhibition. For example, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[22]

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This may be triggered by their ability to generate reactive oxygen species (ROS) or to interfere with critical cellular signaling pathways.[22]

  • Modulation of Signaling Pathways: Indenylidene malononitrile derivatives have been shown to modulate key signaling pathways involved in tumor growth and proliferation, such as the PI3K/AKT/mTOR pathway.[22]

B. Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[24][25][26][27][28] The "push-pull" architecture of indenylidene malononitrile compounds makes them excellent candidates for photosensitizers.

Mechanism:

  • The indenylidene malononitrile photosensitizer is administered and selectively accumulates in tumor tissue.

  • The tumor is irradiated with light of a specific wavelength, which is absorbed by the photosensitizer.

  • The photosensitizer is excited from its ground state (S0) to a short-lived singlet excited state (S1).

  • Through a process called intersystem crossing, the photosensitizer transitions to a long-lived triplet excited state (T1).

  • The triplet state photosensitizer can then transfer its energy to molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).

  • Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to apoptosis and necrosis of cancer cells.

The efficiency of a photosensitizer is related to its ability to generate singlet oxygen, which is in turn influenced by its electronic properties, such as the energy of its triplet state and the efficiency of intersystem crossing.

C. Fluorescent Probes for Bio-imaging

The strong fluorescence exhibited by many indenylidene malononitrile derivatives, a direct consequence of their ICT character, makes them suitable for use as fluorescent probes in bio-imaging.[29][30][31][32][33]

Principle: These probes can be designed to exhibit a change in their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific biomolecule or in response to a change in the cellular microenvironment (e.g., pH or viscosity). This "turn-on" or ratiometric response allows for the selective detection and imaging of biological targets. For example, probes can be designed to detect specific enzymes, reactive oxygen species, or metal ions within living cells.

VI. Conclusion and Future Outlook

Indenylidene malononitrile compounds are a versatile class of molecules with a rich and tunable electronic landscape. The ability to precisely control their HOMO and LUMO energy levels through synthetic modification provides a powerful platform for the development of advanced materials for a range of applications. This guide has provided a comprehensive overview of the theoretical underpinnings, synthetic strategies, and experimental and computational characterization of these compounds.

For researchers in drug development, the potential of indenylidene malononitrile derivatives as anticancer agents, photosensitizers for PDT, and fluorescent probes for diagnostics is particularly compelling. Future research in this area will likely focus on:

  • The development of novel derivatives with enhanced photophysical properties, such as absorption in the near-infrared region for deeper tissue penetration in PDT.

  • The elucidation of the detailed mechanisms of action of their anticancer effects to identify new therapeutic targets.

  • The design of highly specific and sensitive fluorescent probes for the early detection and diagnosis of diseases.

By continuing to explore the fascinating interplay between the molecular structure and electronic properties of indenylidene malononitrile compounds, the scientific community is poised to unlock their full potential in addressing critical challenges in medicine and materials science.

References

  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). RO10. Cyclic Voltammetry. [Link]

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  • Al-Suhaimi, E. A., El-Gazzar, A. A., & El-Gazzar, M. G. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26315–26332. [Link]

  • Al-Mokhanam, A. A., Al-Zaqri, N., & El-Gazzar, A. A. (2023). Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. Molecules, 28(19), 6828. [Link]

  • da Silva, A. B. F., & da Silva, J. B. P. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Chemistry, 5(1), 4. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • El-Damasy, A. K., Lee, J.-H., & Kim, D.-S. (2023). Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF-VEGF and PI3K/AKT/mTOR pathways supported by computational insights. Bioorganic Chemistry, 140, 106822. [Link]

  • ResearchGate. (n.d.). Synthesis of arylidene malononitrile derivatives. [Link]

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  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). Discovery of highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish. Dyes and Pigments, 194, 109605. [Link]

  • Kolb, D., Friedmann, K., & König, B. (2020). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal, 26(60), 13598–13602. [Link]

  • Di Nicola, C., & Rizzato, S. (2023). 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. Molbank, 2023(2), M1619. [Link]

  • Allison, R. R., Downie, G. H., Cuenca, R., Hu, X.-H., Childs, C. J. H., & Sibata, C. H. (2004). Photosensitizers in photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 1(1), 27–42. [Link]

  • Sakanoue, T., & Sirringhaus, H. (2010). Charge carrier mobility in organic molecular materials probed by electromagnetic waves. Nature Materials, 9(9), 736–740. [Link]

  • ResearchGate. (n.d.). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. [Link]

  • ResearchGate. (n.d.). Charge-carrier mobility in an organic semiconductor thin film measured by photoinduced electroluminescence. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364. [Link]

  • Indiana University. (2020). Study reports chemical mechanism that boosts enzyme commonly observed in cancer. News at IU. [Link]

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  • Rabiei, M., et al. (2025). Measurement of Charge Carrier Mobilities in Thin Films via the Space-Charge Limited Current (SCLC) Method; A Practical Example. ResearchGate. [Link]

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  • ResearchGate. (n.d.). UV-vis absorption spectra (a), determination of band gap width (b),... [Link]

  • ResearchGate. (n.d.). Calculated IR Spectra of melanonitrile. [Link]

  • Akashi, Y., et al. (2025). Developments of Porphyrin Derivatives As Photosensitizers for Photodynamic Therapy. Journal of the Mass Spectrometry Society of Japan, 58(2), 59-63. [Link]

  • Fudickar, W., Roder, P., Listek, M., Hanack, K., & Linker, T. (2022). Pyridinium Alkynylanthracenes as Sensitizers for Photodynamic Therapy. Photochemistry and Photobiology, 98(1), 193–201. [Link]

  • Sharma, A., & Lee, Y. (2023). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Molecules, 28(19), 6828. [Link]

  • Friederich, P., et al. (2021). De Novo Calculation of the Charge Carrier Mobility in Amorphous Small Molecule Organic Semiconductors. Frontiers in Chemistry, 9, 781570. [Link]

  • ResearchGate. (n.d.). Examples of photosensitisers used in photodynamic therapy (PDT) by... [Link]

  • Das, S. (2025). Calculation of Band Gap of Materials using UV-Visible Spectroscopy. ResearchGate. [Link]

  • Leijtens, T., et al. (2016). Elucidating the long-range charge carrier mobility in metal halide perovskite thin films. Energy & Environmental Science, 9(11), 3472-3481. [Link]

  • ResearchGate. (n.d.). The plausible mechanism for the formation of 2-arylidene malononitrile... [Link]

  • InstaNANO. (n.d.). UV Vis Spectroscopy Band gap Calculator. [Link]

  • Urano, Y., et al. (2022). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Chemical Science, 13(1), 107-115. [Link]

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  • Engineered Science Publisher. (n.d.). and designed its several derivatives using chlorine (Cl), fluorine (F), bromine (Br), hydroxyl (OH), methyl (CH 3 ), methoxy (OCH 3 ), nitro group (NO 2 ), and amine (NH 2 ) groups and a comparative investigation has been presented. [Link]

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Methodological & Application

Synthesis protocol for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile via Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Introduction: The Strategic Synthesis of a Versatile Indenylidene Derivative

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a prominent member of the indenylidene family of compounds, characterized by a dicyanovinylidene group attached to an indanone scaffold. This structural motif imparts unique electronic and photophysical properties, making it a valuable building block in the development of non-linear optical materials, organic semiconductors, and biologically active molecules. Its synthesis is most effectively achieved through the Knoevenagel condensation, a robust and reliable method for carbon-carbon bond formation.[1]

This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. We will delve into the mechanistic underpinnings of the Knoevenagel condensation, explain the rationale behind each procedural step, and outline the necessary safety protocols for handling the hazardous reagents involved. This guide is intended for researchers in organic synthesis, materials science, and drug development who require a reproducible and well-understood method for preparing this key intermediate.

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, malononitrile) to a carbonyl group (1-indanone), followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion.[1][2]

Overall Reaction Scheme:

The mechanism proceeds through several key steps:

  • Carbanion Formation: The basic catalyst (piperidine) abstracts an acidic α-hydrogen from malononitrile, creating a resonance-stabilized carbanion. This is the rate-determining step, as the acidity of the methylene protons is crucial for the reaction to proceed.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy nitrile intermediate.

  • Dehydration: A final elimination step, often base-assisted, removes a molecule of water to form the thermodynamically stable α,β-unsaturated product, driven by the formation of an extended conjugated system.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and key intermediates in the synthesis.

Knoevenagel_Mechanism cluster_activation Step 1: Activation cluster_addition Step 2 & 3: C-C Bond Formation cluster_elimination Step 4: Dehydration Malononitrile Malononitrile (Active Methylene) Carbanion Resonance-Stabilized Carbanion Malononitrile->Carbanion + Piperidine - Piperidinium⁺ Indanone 1-Indanone (Carbonyl) Alkoxide Tetrahedral Alkoxide Intermediate Indanone->Alkoxide Catalyst Piperidine (Base Catalyst) Carbanion->Alkoxide Nucleophilic Attack Alcohol β-Hydroxy Nitrile Intermediate Alkoxide->Alcohol Protonation Product 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Alcohol->Product - H₂O Water H₂O

Caption: Knoevenagel condensation mechanism for the target synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Purpose
1-Indanone83-33-0132.16 g/mol Carbonyl Substrate
Malononitrile109-77-366.06 g/mol Active Methylene Source
Piperidine110-89-485.15 g/mol Base Catalyst
Ethanol (Absolute)64-17-546.07 g/mol Reaction & Recrystallization Solvent
Deionized Water7732-18-518.02 g/mol Washing Agent

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add 1-indanone (5.0 g, 37.8 mmol).

  • Add 40 mL of absolute ethanol and a magnetic stir bar. Stir the mixture until the 1-indanone is fully dissolved.

  • Add malononitrile (2.5 g, 37.8 mmol, 1.0 equivalent) to the solution. A slight exotherm may be observed.

  • In a fume hood, carefully add piperidine (0.4 mL, ~4.0 mmol, 0.1 equivalents) dropwise to the stirring mixture. The solution will typically turn yellow.

2. Reaction Execution:

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the mixture to a gentle reflux (~78-80 °C) and maintain for 2-3 hours.

  • Causality: Refluxing provides the necessary activation energy for the condensation and dehydration steps while preventing solvent loss. Piperidine, as a weak secondary amine, is an effective catalyst for deprotonating malononitrile without causing significant side reactions like self-condensation of the ketone.[2]

3. Progress Monitoring:

  • Monitor the reaction's progress using TLC (eluent: 3:1 Hexane/Ethyl Acetate). Spot the starting material (1-indanone) and the reaction mixture. The reaction is complete when the 1-indanone spot has disappeared and a new, lower Rf spot corresponding to the product is dominant.

4. Product Isolation:

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Further cool the flask in an ice bath for 30-45 minutes to maximize precipitation of the product.

  • Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.

  • Wash the solid cake with two portions of cold deionized water (2 x 20 mL) followed by one portion of cold ethanol (15 mL) to remove residual catalyst and unreacted starting materials.

5. Purification and Drying:

  • Transfer the crude solid to a beaker for recrystallization from hot ethanol. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified, pale-yellow crystals by vacuum filtration.

  • Dry the product in a vacuum oven at 40-50 °C overnight. The expected yield is typically in the range of 80-90%.

Quantitative Data Summary
ParameterValue
1-Indanone5.0 g (37.8 mmol)
Malononitrile2.5 g (37.8 mmol)
Piperidine (Catalyst)~0.4 mL (0.1 eq.)
SolventEthanol (~40 mL + recrystallization)
Reaction Temperature~78-80 °C (Reflux)
Reaction Time2-3 hours
Expected Yield 5.4 - 6.1 g (80-90%)
Appearance Pale-yellow crystalline solid

Product Characterization

To confirm the identity and purity of the synthesized 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (MW: 180.21 g/mol ), the following analytical methods are recommended.

  • Melting Point: The purified product should exhibit a sharp melting point.

  • FT-IR (ATR): Look for characteristic peaks:

    • ~2220 cm⁻¹ (C≡N stretch, strong)

    • ~1600-1650 cm⁻¹ (C=C stretch)

    • ~2900-3000 cm⁻¹ (C-H aliphatic/aromatic stretches)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.4-7.8 ppm (m, 4H, Ar-H)

    • δ ~3.2-3.4 ppm (t, 2H, -CH₂-)

    • δ ~3.0-3.2 ppm (t, 2H, -CH₂-)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Signals in the aromatic region (~125-145 ppm)

    • Signals for the nitrile groups (~115 ppm)

    • Signal for the exocyclic C=C double bond

    • Aliphatic signals for the two -CH₂- groups

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 180.

Safety and Handling Precautions

This synthesis involves hazardous materials and must be conducted with appropriate safety measures in a well-ventilated chemical fume hood.

  • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin.[3][4][5] It is classified as a Class 6.1 hazardous material.[6][7] Always wear nitrile gloves, safety goggles, and a lab coat. Handle as a powder in a fume hood to avoid dust inhalation.[3][4]

  • Piperidine: Flammable liquid and vapor.[8] It is toxic and corrosive, causing severe skin burns and eye damage.[9] Handle in a fume hood away from ignition sources.

  • Ethanol: Flammable liquid. Keep away from open flames and sparks.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves are mandatory at all times.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous filtrates should be neutralized before disposal.

References

  • Novel Methods of Knoevenagel Condensation.Journal of Scientific Research, Banaras Hindu University.
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.ResearchGate.
  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.ChemScene.
  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.ResearchGate.
  • Safety Data Sheet: Piperidine.Carl ROTH.
  • Knoevenagel Condensation Doebner Modification.Organic Chemistry Portal.
  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.BLD Pharm.
  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles...Sociedade Brasileira de Química (SBQ).
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.ARKAT USA, Inc.
  • Knoevenagel condensation.Wikipedia.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process.MDPI.
  • Michael addition of malononitrile to indenones...ResearchGate.
  • Safety Data Sheet: Malononitrile.Sigma-Aldrich.
  • SAFETY DATA SHEET: Malononitrile.Fisher Scientific.
  • (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.TCI Chemicals.
  • How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?Quora.
  • Safety Data Sheet: Piperidine.Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET: Malononitrile.TCI Chemicals.
  • 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.Sigma-Aldrich.
  • Knoevenagel Condensation.Thermo Fisher Scientific.
  • 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile.National Institutes of Health (NIH).
  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate...National Institutes of Health (NIH).
  • Knoevenagel Condensation Reaction Mechanism.YouTube.
  • 1H-Inden-1-one, 2,3-dihydro-.NIST WebBook.
  • 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile.Acros Pharmatech.
  • Knoevenagel condensation mechanism and applications.Purechemistry.
  • 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile.MDPI.

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Purification of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile by Column Chromatography

Authored by: A Senior Application Scientist

Introduction

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (C₁₂H₈N₂) is a versatile organic compound characterized by a malononitrile group attached to a dihydroindene core.[1] This structure serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Knoevenagel condensation, a nucleophilic addition reaction between an active methylene compound (malononitrile) and a carbonyl compound (1-indanone).[2][3]

The crude product from this synthesis invariably contains unreacted starting materials, catalysts, and potential side products. For its effective use in subsequent research and development stages, achieving high purity is paramount. Column chromatography is the quintessential technique for purifying gram-scale quantities of such organic compounds, offering a robust method to isolate the target molecule with high fidelity.[4]

This application note provides a comprehensive, field-proven protocol for the purification of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile using silica gel column chromatography. It moves beyond a simple list of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot the process effectively.

Principle of Separation: Normal-Phase Chromatography

The purification relies on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (a solvent or solvent mixture).[5] The separation of components in the crude mixture is governed by their differential affinities for the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5]

  • Mobile Phase: A non-polar solvent system is used to carry the sample through the column.

  • Separation Mechanism: The components of the mixture are in a continuous equilibrium between being adsorbed onto the silica gel and dissolved in the mobile phase.[4]

    • Polar Compounds: Interact strongly with the polar silica gel and are adsorbed more tightly. They move down the column slowly.

    • Non-polar Compounds: Have a weaker affinity for the silica gel and spend more time dissolved in the mobile phase. They are eluted from the column more quickly.

In the context of this purification, the target compound, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, is moderately polar due to its two nitrile (C≡N) groups. It is expected to be more polar than the starting material 1-indanone but less polar than highly polar impurities or unreacted malononitrile if it remains. This difference in polarity is the key to achieving successful separation.

Part 1: Pre-Chromatography Optimization via Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior. The goal is to find a solvent system where the desired compound has a Retention Factor (Rƒ) between 0.25 and 0.35.[6] This Rƒ value ensures that the compound moves efficiently through the column without eluting too quickly (risking co-elution with impurities) or too slowly (leading to band broadening and potential degradation).[6][7]

Protocol: TLC Analysis of Crude Product
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Developing: Place the TLC plate in a developing chamber containing the chosen test solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization:

    • If the Rƒ of the target compound is too high (>0.4), the solvent system is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

    • If the Rƒ is too low (<0.2), the solvent system is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., ethyl acetate).

    • Test several solvent systems to achieve clear separation between the product spot and any impurity spots.

Solvent System Selection

The choice of solvent is the most critical parameter.[6][8] A two-component system is standard, typically a non-polar hydrocarbon and a more polar solvent.[9]

PolarityNon-Polar ComponentPolar ComponentTypical Use Case
Low Hexanes / Petroleum EtherDiethyl EtherVery non-polar compounds
Standard Hexanes / Petroleum EtherEthyl AcetateGood for a wide range of "normal" compounds and difficult separations. This is the recommended starting point. [6][9]
High DichloromethaneMethanolFor highly polar compounds. Note: Methanol concentration should not exceed 10% to avoid dissolving the silica gel.[9]

Expert Insight: A hexane/ethyl acetate mixture is often the most effective and cost-efficient choice for compounds of moderate polarity.[6] Start by testing a 9:1 hexane:ethyl acetate mixture and adjust the ratio based on the TLC results.

Part 2: Step-by-Step Column Chromatography Protocol

This protocol details a gravity-fed flash column chromatography procedure, a technique that uses air pressure to accelerate solvent flow, providing a balance of speed and resolution.

Materials & Equipment
  • Chemicals: Silica gel (230-400 mesh for flash chromatography), chromatography-grade solvents (hexanes, ethyl acetate), sand, crude 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

  • Glassware: Glass chromatography column with stopcock, round-bottom flasks, Erlenmeyer flasks or test tubes for fraction collection, separatory funnel (for solvent addition).

  • Equipment: Clamps and stand, rotary evaporator, TLC plates and chamber, UV lamp.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Optimization (Solvent System Selection) Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Solvent Removal (Rotary Evaporation) Pool->Evap Pure Pure Product Evap->Pure G start Run TLC with initial solvent mix (e.g., 9:1 Hex:EtOAc) check_rf Is Product Rƒ between 0.25-0.35? start->check_rf too_high Rƒ > 0.35 (Solvent too polar) check_rf->too_high Yes too_low Rƒ < 0.25 (Solvent not polar enough) check_rf->too_low No optimal Optimal Solvent System Found check_rf->optimal Yes decrease_pol Decrease polarity (e.g., change to 95:5 Hex:EtOAc) too_high->decrease_pol increase_pol Increase polarity (e.g., change to 8:2 Hex:EtOAc) too_low->increase_pol decrease_pol->start increase_pol->start

Sources

Application Note: Mass Spectrometry Analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2510-01-2) using mass spectrometry.[1] It outlines detailed protocols for sample preparation, direct infusion, and liquid chromatography-mass spectrometry (LC-MS) analysis. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reproducible characterization and quantification of this and structurally related compounds. This note explains the rationale behind instrument parameter selection and predicts fragmentation patterns based on the molecule's chemical structure to aid in spectral interpretation.

Introduction

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a small organic molecule with the chemical formula C₁₂H₈N₂ and a molecular weight of 180.21 g/mol .[1] Its structure, featuring a conjugated system with two nitrile groups, makes it a subject of interest in chemical synthesis and materials science.[2] Accurate mass determination and structural elucidation are critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.[3] This guide details the necessary steps to achieve high-quality mass spectral data for this analyte.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₈N₂[1]

  • Molecular Weight: 180.21 g/mol [1]

  • Key Functional Groups: Nitrile, Olefin, Aromatic Ring[1]

  • Predicted LogP: 2.43[1]

The presence of nitrile groups and the conjugated π-system suggests the molecule is amenable to analysis by electrospray ionization (ESI), a soft ionization technique ideal for polar and semi-polar small molecules.[4]

Experimental Design & Rationale

The analytical workflow is designed to provide comprehensive characterization, from initial confirmation of mass to detailed structural analysis via fragmentation.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Stock Solution (1 mg/mL in ACN/MeOH) P2 Working Solution (1-10 µg/mL in Mobile Phase) P1->P2 Dilution A1 Direct Infusion (Full Scan MS) - Confirm MW - Optimize Source P2->A1 A2 LC-MS (Full Scan & dd-MS²) - Purity Analysis - Isomer Separation P2->A2 A3 Tandem MS (MS/MS) - Structural Elucidation - Fragmentation Pathway A1->A3 A2->A3 D1 Mass Accuracy Check A3->D1 D2 Fragment Ion Analysis D1->D2 D3 Structural Confirmation D2->D3

Caption: High-level workflow for MS analysis.

This multi-step approach ensures that the analyte's identity is confirmed, its purity is assessed, and its structure is verified through fragmentation analysis. Direct infusion is a rapid method to confirm the molecular weight and optimize ionization parameters, while LC-MS provides separation from potential impurities and isomers.[5][6]

Detailed Protocols

Proper sample preparation is critical to avoid instrument contamination and ensure reproducible results.[7] High salt concentrations and non-volatile buffers are incompatible with ESI and must be avoided.[8]

Protocol 1: Stock and Working Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile and dissolve it in 1 mL of LC-MS grade acetonitrile (ACN) or methanol (MeOH).[8] Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Solution for Direct Infusion (1-5 µg/mL): Dilute the stock solution with a 50:50 mixture of ACN and water containing 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.

  • Working Solution for LC-MS (0.1-1 µg/mL): Further dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 95% Water: 5% ACN with 0.1% formic acid).

  • Filtration: Before placing the solution in an autosampler vial, filter it through a 0.22 µm PTFE syringe filter to remove any particulates that could block fluidic lines.[8] Use glass vials to prevent leaching of plasticizers from plastic vials when using organic solvents.[7]

Objective: To confirm the monoisotopic mass of the analyte and optimize ion source parameters for maximum sensitivity.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

Protocol 2: Direct Infusion Analysis

  • Setup: Configure the mass spectrometer for direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated. Given the presence of nitrile groups (proton acceptors), positive ion mode is expected to be more sensitive, forming the protonated molecule [M+H]⁺.

  • Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.

  • Parameter Optimization: Adjust key ESI source parameters to maximize the signal intensity of the target ion.

ParameterRecommended Starting ValueRationale
Ionization Mode ESI PositiveNitrile groups are effective proton acceptors.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Nebulizer Gas (N₂) ** 1.5 - 2.5 BarAids in solvent nebulization.
Drying Gas (N₂) **8 - 10 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temp. 250 - 350 °CHigher temperatures improve desolvation for less volatile compounds.

Expected Result: In positive ion mode, a prominent peak at m/z 181.0760 corresponding to the [M+H]⁺ adduct (C₁₂H₉N₂⁺) should be observed. High-resolution measurement should be within 5 ppm of this theoretical mass.

Objective: To separate the analyte from impurities and perform fragmentation analysis for structural confirmation.

Protocol 3: LC-MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this non-polar analyte.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN) + 0.1% Formic Acid

  • Gradient Elution:

    • Time (min) | %B

    • 0.0 | 5

    • 1.0 | 5

    • 8.0 | 95

    • 10.0 | 95

    • 10.1 | 5

    • 12.0 | 5

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Acquisition: Use a data-dependent acquisition (DDA) method. Acquire a full MS scan (e.g., m/z 100-400), followed by MS/MS scans on the top 3-5 most intense ions from the full scan.

Data Analysis and Interpretation

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing structural insights.[9] The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the formation of stable fragments.[10]

For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile ([M+H]⁺ at m/z 181.0760), fragmentation is likely initiated by cleavages related to the malononitrile group and the indene ring system.

Fragmentation M [M+H]⁺ m/z 181.0760 F1 Loss of HCN [M+H-HCN]⁺ m/z 154.0651 M->F1 -27 Da F2 Loss of C₃HN₂ (Malononitrile radical) [M+H-C₃HN₂]⁺ m/z 115.0542 M->F2 -66 Da F3 Loss of C₂H₂N [M+H-C₂H₂N]⁺ m/z 141.0702 M->F3 -40 Da F4 Benzene Ring Fragment [C₆H₅]⁺ m/z 77.0386 F2->F4 Further Fragmentation

Sources

Topic: The 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Moiety: A Cornerstone for High-Performance Non-Fullerene Acceptors in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

This document provides a detailed guide on the application and significance of the 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile chemical scaffold in the context of organic solar cell (OSC) research and development. We will delve into the fundamental properties of this electron-accepting unit, its role in the design of state-of-the-art non-fullerene acceptors (NFAs), and provide detailed protocols for the fabrication and characterization of high-performance OSC devices.

Introduction: The Rise of Non-Fullerene Acceptors

Organic solar cells have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-scale manufacturing.[1][2] The heart of an OSC is the photoactive layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material.[3][4] For years, fullerene derivatives like PC₆₁BM were the dominant acceptor materials.[1][2] However, their inherent limitations—weak absorption in the visible spectrum, limited tunability of energy levels, and morphological instability—capped the power conversion efficiency (PCE) of devices.

The breakthrough in OSC performance came with the development of non-fullerene acceptors.[5] These novel materials offer broad and strong light absorption, highly tunable energy levels, and excellent morphological stability, leading to a rapid increase in device efficiencies, with certified values now exceeding 19%.[5] A key structural component in many of the most successful NFAs is the electron-deficient end-group, and the 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile moiety has proven to be a particularly effective building block.[1] Molecules like the famous ITIC and its derivatives utilize this core to achieve exceptional photovoltaic performance.[1]

This guide will focus on the practical application of materials derived from this foundational structure, providing researchers with the necessary protocols to integrate them into efficient solar cell devices.

The 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile End-Group: A Molecular Workhorse

The success of this chemical unit stems from its potent electron-withdrawing nature, which is crucial for defining the electronic properties of the final NFA molecule.

  • Electron-Accepting Strength : The malononitrile group (=C(CN)₂) is a powerful electron-withdrawing unit. When conjugated with the indanone core, it creates a strong, planar acceptor moiety that effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the NFA.[6] This is critical for establishing a sufficient energy offset with the donor material, which provides the driving force for efficient exciton dissociation at the donor-acceptor interface.[4]

  • Molecular Geometry and Morphology : The rigid and planar structure of the indene-malononitrile group promotes favorable π-π stacking in the solid state. This intermolecular organization is vital for creating efficient pathways for electron transport through the acceptor domains to the device electrode, thus enhancing the short-circuit current (Jsc) and fill factor (FF).

  • Synthetic Accessibility : The synthesis of this end-group is typically achieved through a Knoevenagel condensation reaction between an indanone precursor and malononitrile.[7][8] This reaction is generally high-yielding and allows for straightforward chemical modification, enabling the rational design of new NFA materials with tailored properties.

Figure 1: Core Chemical Structure

Experimental Protocols: From Solution to Device

This section provides a comprehensive workflow for fabricating and testing an OSC device using a representative NFA based on the indene-malononitrile scaffold (e.g., ITIC or a modern derivative) and a common polymer donor (e.g., PM6).

Protocol 3.1: Active Layer Solution Preparation

The quality of the active layer solution is paramount for achieving high-performance and reproducible devices.

Rationale : The choice of solvent and additives is critical for controlling the film morphology. A good solvent system ensures that both donor and acceptor are fully dissolved and can phase-separate into appropriately sized domains upon spin-coating and annealing. Additives like 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN) can act as "swelling agents" to fine-tune this morphology.

Materials :

  • Donor Polymer (e.g., PM6)

  • Non-Fullerene Acceptor (e.g., ITIC-family)

  • High-purity solvent (e.g., Chloroform or Chlorobenzene)

  • Solvent Additive (e.g., 1,8-diiodooctane), optional

Procedure :

  • Preparation : Work inside a nitrogen-filled glovebox to prevent degradation of materials from oxygen and moisture.

  • Weighing : Accurately weigh the donor and acceptor materials. A common starting point is a 1:1.2 donor-to-acceptor weight ratio. Total concentration is typically between 15-20 mg/mL.

  • Dissolution : Add the appropriate volume of chloroform to the vial containing the donor and acceptor.

  • Mixing : Place the vial on a hotplate stirrer at a controlled temperature (e.g., 40-50 °C) and stir for at least 2-4 hours, or overnight for poorly soluble materials, until a homogenous solution is formed.

  • Additive : If using an additive, add it to the solution (e.g., 0.5% v/v DIO) and stir for another 30 minutes before use.

  • Filtration : Before spin-coating, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate impurities.

Protocol 3.2: Bulk Heterojunction Device Fabrication

This protocol details the fabrication of an OSC with a conventional device architecture.

Figure 2: Device Fabrication Workflow

Procedure :

  • Substrate Cleaning :

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to enhance the ITO work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition :

    • Transfer the substrates to a clean environment (e.g., a nitrogen-filled glovebox).

    • Deposit a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) via spin-coating (e.g., 4000 rpm for 40s).

    • Anneal the substrates on a hotplate at 150 °C for 10 minutes.

  • Active Layer Deposition :

    • Allow the substrates to cool to room temperature inside the glovebox.

    • Spin-coat the prepared active layer solution (from Protocol 3.1) onto the PEDOT:PSS layer. The spin speed (typically 1000-3000 rpm) must be optimized to achieve the desired film thickness (usually ~100 nm).

  • Active Layer Annealing :

    • Thermally anneal the films at an optimized temperature (e.g., 100 °C for 10 minutes). This step provides the energy for the donor and acceptor to self-assemble into a favorable morphology for charge generation and transport.

  • Cathode Deposition :

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit the electron transport layer (ETL), such as LiF (0.5-1 nm), followed by the metal cathode, typically Aluminum or Silver (100 nm). The deposition rate should be slow and controlled (e.g., 0.1 Å/s for LiF, 1-2 Å/s for Al).

Figure 4: Energy Level Diagram

Diagram Explanation : Figure 4 illustrates the fundamental charge generation process. Upon light absorption, the donor creates an exciton (a bound electron-hole pair). The energy offset between the LUMO levels of the donor and acceptor drives the dissociation of this exciton, with the electron transferred to the acceptor and the hole remaining on the donor. These separated charges are then transported through their respective domains and collected at the electrodes. [3][4]

Conclusion

The 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile moiety is a cornerstone of modern non-fullerene acceptor design. Its favorable electronic properties, planar structure, and synthetic flexibility have enabled the development of materials that have pushed the efficiency of organic solar cells to unprecedented levels. The protocols and principles outlined in this guide provide a solid foundation for researchers to fabricate and characterize high-performance devices, contributing to the ongoing advancement of organic photovoltaic technology.

References

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]

  • Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. MDPI. [Link]

  • Rational molecular and device design enables organic solar cells approaching 20% efficiency. National Institutes of Health (NIH). [Link]

  • Device structure (a) and fabrication process (b) for BHJ organic solar cells with a hole-collecting buffer layer. ResearchGate. [Link]

  • Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. ResearchGate. [Link]

  • Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. MDPI. [Link]

  • Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. ResearchGate. [Link]

  • Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells. PubMed. [Link]

  • Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. R Discovery. [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. National Institutes of Health (NIH). [Link]

  • Engineering Frontier Energy Levels in Donor-Acceptor Fluoren-9-ylidene Malononitriles versus Fluorenones. ResearchGate. [Link]

Sources

Application Notes & Protocols: Fabrication of High-Efficiency Organic Photovoltaic Devices Employing the Non-Fullerene Acceptor o-IDTBR

Author: BenchChem Technical Support Team. Date: February 2026

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Foreword for the Modern Photovoltaics Researcher

The landscape of organic photovoltaics (OPVs) is undergoing a significant transformation, largely driven by the advent of non-fullerene acceptors (NFAs). These materials have not only shattered previous efficiency ceilings but have also introduced a new paradigm in device stability and morphological control. Among the vanguard of these NFAs is 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, more commonly known as o-IDTBR . This small molecule acceptor, with its indacenodithiophene (IDT) core, exhibits a favorable absorption profile, excellent charge transport properties, and remarkable stability, making it a compelling choice for researchers aiming to develop high-performance OPV devices.[1][2]

This document serves as a comprehensive guide for the fabrication and characterization of OPV devices incorporating o-IDTBR. Moving beyond a mere recitation of steps, this guide delves into the causality behind each protocol, offering insights gleaned from extensive research and development. Our objective is to provide a self-validating framework that empowers both novice and experienced researchers to reliably fabricate and meaningfully analyze o-IDTBR-based solar cells. We will explore device architecture, material selection, detailed fabrication workflows, and essential characterization techniques, all grounded in authoritative scientific literature.

Foundational Principles: Device Architecture and Material Selection

The operational efficacy of an OPV device is fundamentally dictated by its architecture and the judicious selection of its constituent materials. For o-IDTBR-based devices, an inverted architecture is often preferred due to its enhanced stability.[3][4][5] This configuration mitigates the degradation pathways associated with the acidic nature of certain hole transport layers and the oxidation of low work function top electrodes.[4][5]

1.1. The Inverted Device Structure

An inverted OPV device typically comprises the following layers, deposited sequentially onto a transparent conducting oxide (TCO) substrate:

  • Transparent Cathode: Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass is the standard, providing a transparent window for light ingress and serving as the electron-collecting electrode.

  • Electron Transport Layer (ETL): A thin layer of a suitable metal oxide, such as Zinc Oxide (ZnO) or Titanium Dioxide (TiO₂), is deposited onto the TCO.[4] The ETL facilitates efficient electron extraction from the active layer while simultaneously blocking holes, thereby preventing recombination at the cathode.[6]

  • Photoactive Layer (Bulk Heterojunction - BHJ): This is the heart of the solar cell, where photons are absorbed and converted into charge carriers.[7][8] It consists of an intimate blend of an electron-donating polymer and the electron-accepting o-IDTBR.

  • Hole Transport Layer (HTL): Positioned atop the active layer, the HTL selectively extracts holes and transports them to the anode.[7][9] Common HTLs include Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and Molybdenum Oxide (MoO₃).[1][3]

  • Top Anode: A high work function metal, such as Silver (Ag) or Gold (Au), is thermally evaporated to complete the device. This electrode collects the holes transported through the HTL.[4]

OPV_Device_Architecture cluster_device Inverted OPV Device Structure Anode Top Anode (e.g., Ag, Au) HTL Hole Transport Layer (HTL) (e.g., MoO₃, PEDOT:PSS) ActiveLayer Active Layer (Bulk Heterojunction) Donor Polymer : o-IDTBR ETL Electron Transport Layer (ETL) (e.g., ZnO) Cathode Transparent Cathode (e.g., ITO) Substrate Glass Substrate Sunlight Fabrication_Workflow cluster_prep Substrate Preparation (in Air) cluster_glovebox Device Fabrication (in Glovebox) cluster_evap Electrode Deposition (High Vacuum) ITO_Cleaning ITO Substrate Cleaning (Sonication in Solvents) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL_Depo ETL (ZnO) Spin Coating & Annealing UV_Ozone->ETL_Depo Transfer to Glovebox ActiveLayer_Depo Active Layer Spin Coating ETL_Depo->ActiveLayer_Depo ActiveLayer_Prep Active Layer Solution Prep (P3HT:o-IDTBR in CB) ActiveLayer_Prep->ActiveLayer_Depo ActiveLayer_Anneal Thermal Annealing ActiveLayer_Depo->ActiveLayer_Anneal HTL_Evap HTL (MoO₃) Thermal Evaporation ActiveLayer_Anneal->HTL_Evap Transfer to Evaporator Anode_Evap Anode (Ag) Thermal Evaporation HTL_Evap->Anode_Evap Characterization Characterization Anode_Evap->Characterization Completed Device

Sources

Blending 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile with polymer donors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Blending 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile-based Acceptors with Polymer Donors for Organic Photovoltaics

Introduction

The field of organic photovoltaics (OPVs) has seen a dramatic increase in performance, largely driven by the development of non-fullerene acceptors (NFAs). These materials have overcome many of the intrinsic limitations of traditional fullerene derivatives, such as weak absorption in the visible spectrum and limited morphological tunability. At the heart of many high-performance NFAs is the A-D-A (Acceptor-Donor-Acceptor) molecular architecture, where an electron-rich core is flanked by electron-withdrawing end-groups.

This application note focuses on a key building block for these terminal acceptor units: 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile . While this specific molecule is a foundational structure, the principles, protocols, and optimization strategies discussed herein are directly applicable to its more complex and widely used derivatives, such as the ITIC and Y-series acceptors.

As a senior application scientist, the goal of this guide is to move beyond a simple recitation of steps. We will delve into the causality behind experimental choices, providing researchers with the foundational knowledge required to rationally design and optimize the active layer of organic solar cells. This document serves as a comprehensive technical guide for blending polymer donors with acceptors featuring the indenylidene malononitrile end-group, from initial solution preparation to final device characterization.

Section 1: Foundational Principles of Material Selection and Blending

The performance of a bulk heterojunction (BHJ) solar cell is not determined by the donor or acceptor in isolation, but by their synergistic interaction within the blend.[1] The correct pairing and processing are paramount to achieving efficient light absorption, exciton dissociation, and charge transport.[2]

The Donor-Acceptor Pairing: A-D-A Acceptors and Polymer Donors

The acceptor, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, and its derivatives function as the electron-accepting and transporting component. The strong electron-withdrawing capability of the malononitrile group, combined with a conjugated indene system, allows for the tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[3][4]

When selecting a polymer donor to pair with this class of acceptor, three primary considerations are crucial:

  • Complementary Absorption: The donor and acceptor should absorb light in different regions of the solar spectrum to maximize photon harvesting. For instance, many modern polymer donors like PTB7-Th or PM6 have strong absorption in the 500-700 nm range, while indenylidene malononitrile-based NFAs are designed to absorb in the near-infrared (700-900 nm) region.[5]

  • Energy Level Alignment: Proper alignment of the Highest Occupied Molecular Orbital (HOMO) and LUMO levels is critical for device function. The LUMO-LUMO offset between the donor and acceptor provides the driving force for exciton dissociation.[6] The HOMO level of the donor and the LUMO level of the acceptor largely determine the maximum achievable open-circuit voltage (Voc).[7]

  • Miscibility and Morphology: The donor and acceptor must form an interpenetrating network with domain sizes on the order of 10-20 nm.[8] This "bicontinuous" morphology ensures that excitons generated in either material can reach a donor-acceptor interface to dissociate, while also providing continuous pathways for electrons (through the acceptor) and holes (through the donor) to travel to their respective electrodes.[9][10]

Visualizing Energy Levels for Optimal Performance

The energy level diagram below illustrates the ideal alignment for a high-performance OPV device. The offset between the donor LUMO and acceptor LUMO provides the energetic driving force for charge separation. The Voc is fundamentally linked to the energy difference between the donor HOMO and the acceptor LUMO.[11]

Caption: Energy level alignment in a typical organic solar cell.

Section 2: Active Layer Solution and Optimization

The transition from discrete materials to a high-performance film is governed entirely by the solution processing conditions. The choice of solvent and the use of additives are the most powerful tools for controlling the active layer morphology.

Rationale for Solvent and Additive Selection

Solvents: The solvent, or solvent system, dictates the film drying time. A solvent with a high boiling point, like chlorobenzene (CB), allows for a longer drying time, which can promote self-organization and the formation of crystalline domains.[12] Conversely, a lower boiling point solvent like chloroform (CF) leads to rapid drying, which can "freeze in" a more intimately mixed morphology. Often, a binary solvent mixture (e.g., CB:CF) is employed to precisely control the evaporation rate and achieve an optimal balance of phase separation and domain purity.[5]

Additives: Small quantities (typically 0.5-3% by volume) of high-boiling-point solvent additives, such as 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN), are frequently used. These additives act as "swelling agents." As the primary solvent evaporates, the active layer becomes a solid film, but it remains swollen with the additive. This extended period in a solvent-rich environment allows for further molecular rearrangement, promoting the formation of purer, more crystalline domains, which is crucial for efficient charge transport.[13][14]

Protocol 2.1: Preparation of Donor:Acceptor Blend Solution

This protocol provides a general method for preparing a 10 mg/mL total concentration blend solution. Adjustments to concentration and donor:acceptor ratio are common optimization steps.

Materials & Equipment:

  • Polymer Donor (e.g., PM6)

  • NFA (e.g., Y6, an ITIC derivative)

  • Solvent (e.g., Chloroform or Chlorobenzene)

  • Additive (e.g., 1,8-diiodooctane)

  • Analytical balance (±0.01 mg)

  • 2 mL amber glass vials with screw caps

  • Micropipettes

  • Small magnetic stir bars

  • Hot plate stirrer

  • Inert atmosphere glovebox

Procedure:

  • Environment: Perform all steps inside a nitrogen-filled glovebox to prevent degradation of materials by oxygen and moisture.

  • Weighing Donor: Tare a 2 mL amber vial on the analytical balance. Carefully weigh 6.0 mg of the polymer donor into the vial. Causality: The D:A ratio is a critical parameter. A common starting point is 1:1.2 by weight, which is what we are preparing here.

  • Weighing Acceptor: Tare the same vial again and add 7.2 mg of the NFA.

  • Solvent Addition: Add 1.2 mL of chloroform to the vial using a pipette. This will give a total solids concentration of 11 mg/mL. Note: Concentrations are often optimized between 5 and 20 mg/mL.

  • Additive Addition: Using a micropipette, add 6 µL of DIO to the solution (0.5% by volume).

  • Dissolution: Add a small magnetic stir bar to the vial. Seal the vial tightly. Place it on a hot plate stirrer set to 40-50 °C and stir at ~300 RPM overnight (or for at least 4 hours) to ensure complete dissolution.

  • Filtration: Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Table 1: Example Blend Solution Formulations

Polymer DonorNFA AcceptorD:A Ratio (w/w)Solvent SystemAdditive (v/v)Total Conc. (mg/mL)
PM6Y61:1.2Chloroform (CF)0.5% DIO10-15
PTB7-ThITIC1:1.5Chlorobenzene1% DIO20-25
D18Y61:1.5Chloroform (CF)0.5% CN12-16

Section 3: Device Fabrication Protocol

The following protocols describe the fabrication of an organic solar cell in the conventional device architecture: ITO / HTL / Active Layer / Cathode.

Device Fabrication Workflow

The overall process involves a series of sequential layer depositions, primarily performed via solution processing (spin-coating) and vacuum deposition.

G cluster_solution Solution Processing (Glovebox) cluster_vacuum Vacuum Deposition cluster_prep Preparation cluster_final Final Steps pedot 2. Spin-Coat PEDOT:PSS (HTL) anneal_pedot 3. Anneal HTL (150°C, 10 min) pedot->anneal_pedot active_layer 4. Spin-Coat Active Layer Blend anneal_pedot->active_layer anneal_active 5. Anneal Active Layer (Optional, e.g., 100°C, 10 min) active_layer->anneal_active cathode 6. Thermally Evaporate Cathode (e.g., Ca/Ag) anneal_active->cathode encapsulate 7. Encapsulation cathode->encapsulate cleaning 1. ITO Substrate Cleaning cleaning->pedot test 8. J-V Testing encapsulate->test

Caption: Workflow for fabricating a conventional architecture organic solar cell.

Protocol 3.1: Substrate Cleaning

Goal: To remove organic and inorganic contaminants from the ITO surface and ensure a favorable work function.

  • Load pre-patterned ITO-coated glass substrates into a substrate rack.

  • Sonicate sequentially in a cleaning solution (e.g., 1% Hellmanex), deionized water, acetone, and isopropanol (IPA) for 15 minutes each.[15]

  • After the final IPA sonication, rinse thoroughly with deionized water and dry with a nitrogen gun.

  • Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove final organic residues and increase the ITO work function.

Protocol 3.2: Hole Transport Layer (HTL) Deposition

Goal: To facilitate hole transport from the donor to the anode and block electrons.

  • Transfer the cleaned substrates into the glovebox.

  • Filter PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution through a 0.45 µm PVDF filter.

  • Deposit ~40 µL of the filtered solution onto the center of a static ITO substrate.

  • Spin-coat at 4000 RPM for 40 seconds. This should result in a film thickness of ~30-40 nm.

  • Transfer the substrates to a hotplate inside the glovebox and anneal at 150 °C for 10 minutes to remove residual water.

Protocol 3.3: Active Layer Deposition

Goal: To deposit a uniform, morphologically optimized bulk heterojunction film.

  • Allow the HTL-coated substrates to cool to room temperature.

  • Dispense ~30 µL of the filtered active layer blend solution (from Protocol 2.1) onto the center of the substrate.

  • Spin-coat at a speed between 1000-3000 RPM for 45 seconds. Causality: The spin speed is inversely related to the film thickness. A lower speed results in a thicker film. The optimal thickness is typically around 100 nm, which needs to be calibrated for each specific solution.

  • If post-deposition thermal annealing is required, transfer the films to a hotplate and anneal at the desired temperature (e.g., 100 °C) for 10 minutes.

Protocol 3.4: Cathode Deposition

Goal: To deposit a top electrode that efficiently collects electrons.

  • Transfer the substrates into a high-vacuum (~10-6 Torr) thermal evaporator.

  • Use a shadow mask to define the active area of the devices (typically 4-10 mm²).

  • Sequentially evaporate a thin layer of a low work function material (e.g., 10 nm of Calcium or 20 nm of PDINO) followed by a thicker layer of a stable metal (e.g., 100 nm of Silver or Aluminum). The deposition rate should be slow (~0.1-0.2 Å/s) for the initial layer and can be faster (~1-2 Å/s) for the top metal.

Section 4: Device Characterization and Analysis

Performance Metrics

The primary method for evaluating solar cell performance is by measuring its current density-voltage (J-V) characteristics under simulated sunlight.

  • Open-Circuit Voltage (Voc): The voltage across the device when the current is zero.

  • Short-Circuit Current Density (Jsc): The current density flowing through the device when the voltage is zero.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power can be extracted.

  • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident power density of the light (100 mW/cm² for standard testing).

Protocol 4.1: Current Density-Voltage (J-V) Measurement
  • Calibrate a solar simulator to AM 1.5G conditions, ensuring the light intensity is 100 mW/cm².

  • Contact the anode (ITO) and cathode (e.g., Ag) of the device using probes.

  • Sweep the voltage from -0.2 V to 1.2 V and measure the corresponding current density.

  • Extract the Voc, Jsc, FF, and PCE from the resulting curve.

Table 2: Representative Performance Data for Optimized NFA Solar Cells

Polymer DonorNFA AcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PM6Y60.8425.576>16
PTB7-ThIT-4F0.7814.454~6.1
P3HTO-IDTBR0.7512.169~6.3

Note: These values represent optimized devices reported in the literature and serve as a benchmark for what is achievable.[8][16]

Section 5: Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low Jsc - Film too thin (poor absorption)- Poor morphology (inefficient charge transport)- Absorption mismatch- Decrease spin speed to increase thickness- Optimize solvent system or additive concentration- Re-evaluate donor/acceptor material pairing
Low Voc - Poor energy level alignment (Donor HOMO too high or Acceptor LUMO too low)- High recombination at interfaces- Select a donor with a deeper HOMO or an acceptor with a higher LUMO- Improve quality of HTL/ETL interfaces
Low FF - High series resistance or low shunt resistance- Unbalanced charge mobility- Poor morphology- Check electrode contacts- Ensure optimal active layer thickness- Optimize annealing conditions and additives to balance mobility
S-shaped J-V Curve - Energy barrier at an interface (e.g., between active layer and transport layer)- Poor contacts- Ensure proper work function of transport layers (e.g., UV-Ozone on ITO)- Use an appropriate electron transport layer (ETL)

Conclusion

The successful integration of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile-based acceptors with polymer donors is a multi-parameter optimization problem that hinges on a deep understanding of the underlying materials science. Rational selection of the donor-acceptor pair based on electronic and optical properties is only the first step. The ultimate performance of the resulting photovoltaic device is dictated by the nanoscale morphology of the active layer. By carefully controlling the solution-processing conditions—specifically the choice of solvents, additives, and annealing protocols—it is possible to guide the self-assembly of the donor and acceptor into a highly efficient bulk heterojunction. This guide provides the foundational protocols and the causal reasoning necessary to navigate this complex optimization space and achieve high-performance organic solar cells.

References

  • ACS Publications. (2025). Decoding Morphological Control in Isomeric Non-Fullerene Acceptor–Polymer Blends for Organic Solar Cells. ACS Applied Energy Materials.
  • ResearchGate. (n.d.). Linking Phase Behavior to Performance Parameters in Non‐Fullerene Acceptor Solar Cells.
  • CORE. (n.d.). Regulating the morphology of fluorinated non-fullerene acceptor and polymer donor via binary solvent mixture for high efficiency.
  • SciEngine. (n.d.). Regulating the morphology of fluorinated non-fullerene acceptor and polymer donor via binary solvent mixture for high efficiency polymer solar cells.
  • eScholarship.org. (n.d.). Characteristics of Non-Fullerene Acceptor-Based Organic Photovoltaic Active Layers Using X-ray Scattering and Solid-state NMR.
  • Espace INRS. (n.d.). Morphology control and photovcoltaic performance enhancement for non-fullerene ased organic solar cells.
  • ACS Publications. (2025). Decoding Morphological Control in Isomeric Non-Fullerene Acceptor–Polymer Blends for Organic Solar Cells. ACS Applied Energy Materials.
  • PubMed. (2014). Design and computational characterization of non-fullerene acceptors for use in solution-processable solar cells. Journal of Physical Chemistry A.
  • Pan African University, Repository. (2018). Design and Characterization of Organic Solar Cells Based on Non-Fullerene Acceptors.
  • MDPI. (2019). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication.
  • Semantic Scholar. (2014). Design and computational characterization of non-fullerene acceptors for use in solution-processable solar cells.
  • MDPI. (2019). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication.
  • Ossila. (n.d.). Organic Solar Cell Fabrication Guide.
  • AZoNano. (2009). Fabrication of Organic Photovoltaic Devices.
  • ResearchGate. (2025). Efficiency enhancement of dye-sensitized solar cells with addition of additives (single/binary) to ionic liquid electrolyte.
  • ResearchGate. (2020). (PDF) Energy Level Alignment in Ternary Organic Solar Cells.
  • Frontiers. (n.d.). The Crystallinity Control of Polymer Donor Materials for High-Performance Organic Solar Cells.
  • ResearchGate. (n.d.). Impact of Highly-Crystalline, Isoindigo-Based Small-Molecular Additives for Enhancing Performance of All-Polymer Solar Cells.

Sources

Application Notes and Protocols for Thin Film Deposition of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of Novel Organic Semiconductors

The field of organic electronics is continually driven by the synthesis and characterization of novel materials with tailored optoelectronic properties. Among these, malononitrile derivatives have emerged as a promising class of organic semiconductors due to their high electron affinity, excellent charge transport characteristics, and broad absorption spectra.[1][2][3] This application note provides a detailed guide for the thin film deposition of a specific malononitrile derivative, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a small molecule with significant potential for application in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[3][4]

This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new organic electronic materials. It is structured to provide not just procedural steps, but also the scientific rationale behind the recommended protocols, empowering the user to adapt and optimize the methods for their specific research goals. We will explore two primary methods for thin film deposition: High-Vacuum Thermal Evaporation (HVTE) and Solution-Based Spin Coating.

Material Overview: 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a small organic molecule with the chemical formula C₁₂H₈N₂ and a molecular weight of 180.21 g/mol . Its structure, featuring a dicyanovinylidene acceptor group attached to a dihydroindene donor fragment, imparts it with the "push-pull" electronic character that is highly desirable for organic semiconductor applications.[5]

PropertyValue
Molecular Formula C₁₂H₈N₂
Molecular Weight 180.21 g/mol
CAS Number 2510-01-2
Physical Form Solid

It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS), as some related compounds are known to be toxic.

High-Vacuum Thermal Evaporation (HVTE): A Solvent-Free Approach

High-Vacuum Thermal Evaporation is a physical vapor deposition (PVD) technique that is well-suited for creating highly pure, uniform, and ultra-thin films of small organic molecules.[6][7] The process involves heating the source material in a high-vacuum environment to the point of sublimation, allowing the vapor to travel in a line-of-sight path and condense onto a cooler substrate. The absence of solvents makes this an attractive method for producing pristine organic semiconductor layers.

The Rationale for HVTE

The choice of HVTE is predicated on several key advantages for small organic molecules:

  • High Purity: The high-vacuum environment (typically < 10⁻⁶ mbar) minimizes the incorporation of impurities into the growing film.[7]

  • Precise Thickness Control: The deposition rate can be accurately monitored in real-time using a quartz crystal microbalance (QCM), allowing for the fabrication of films with sub-nanometer precision.

  • Excellent Uniformity: HVTE can produce highly uniform films over large substrate areas, which is critical for device performance.

  • Solvent-Free: This method avoids potential complications arising from residual solvent in the film, such as altered morphology or charge trapping.

HVTE Workflow Diagram

HVTE_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning mat_prep Material Loading sub_prep->mat_prep Sequential Steps pump_down Pump Down to High Vacuum (<10⁻⁶ mbar) mat_prep->pump_down Load into Chamber degas Material Degassing pump_down->degas evap Thermal Evaporation degas->evap Ramp up Temperature monitor In-situ Thickness Monitoring evap->monitor Real-time Feedback cool_down Cool Down evap->cool_down Deposition Complete monitor->evap vent Venting cool_down->vent characterize Film Characterization vent->characterize Retrieve Sample

Caption: Workflow for High-Vacuum Thermal Evaporation.

Detailed Protocol for HVTE

Equipment and Materials:

  • High-vacuum deposition chamber equipped with a turbomolecular pump.

  • Low-temperature evaporation (LTE) source (e.g., a Knudsen cell).[8][9]

  • Quartz crystal microbalance (QCM) for thickness monitoring.

  • Substrate holder with heating capabilities.

  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile powder.

  • Substrates (e.g., silicon wafers, ITO-coated glass).

  • Solvents for substrate cleaning (e.g., acetone, isopropanol, deionized water).

Protocol:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen gas.

    • For applications requiring a modified surface energy, perform a plasma treatment (e.g., oxygen or argon plasma) immediately before loading into the deposition chamber.

  • Material Loading and System Pump-Down:

    • Load a small amount (e.g., 10-20 mg) of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile powder into the LTE source.

    • Mount the cleaned substrates onto the substrate holder.

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[7]

  • Deposition Process:

    • Degassing: Gently heat the LTE source to a temperature below the sublimation point for 20-30 minutes to outgas any volatile impurities.

    • Substrate Temperature: Set the substrate temperature to the desired value. Room temperature is a good starting point, but heating may be required to control film morphology.

    • Thickness Control: Continue the deposition until the desired film thickness is reached, as indicated by the QCM.

  • Post-Deposition:

    • Once the desired thickness is achieved, close the shutter to the source and ramp down the source temperature.

    • Allow the system to cool down to room temperature before venting the chamber with an inert gas like nitrogen.

    • Remove the coated substrates for characterization.

Solution-Based Spin Coating: A Versatile and Rapid Technique

Spin coating is a widely used technique for depositing thin films of organic semiconductors from solution.[10][11] It is a rapid, simple, and cost-effective method that is particularly well-suited for high-throughput screening of materials and device fabrication in a laboratory setting.[12]

The Rationale for Spin Coating

The key advantages of spin coating for this application include:

  • Simplicity and Speed: Spin coating allows for the rapid production of thin films, making it ideal for iterative optimization of deposition parameters.[11]

  • Cost-Effectiveness: The equipment required for spin coating is relatively inexpensive compared to vacuum-based techniques.

  • Versatility: By tuning the solution concentration and spin speed, a wide range of film thicknesses can be achieved.[10]

  • Compatibility with Various Substrates: Spin coating can be used to deposit films on a wide variety of substrates, including flexible plastics.

Spin Coating Workflow Diagram

Spin_Coating_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sol_prep Solution Preparation dispense Solution Dispensing sol_prep->dispense sub_prep Substrate Cleaning sub_prep->dispense spin Spin Coating dispense->spin Static or Dynamic dry Solvent Evaporation spin->dry During & After Spinning anneal Thermal Annealing (Optional) dry->anneal characterize Film Characterization anneal->characterize

Caption: Workflow for Solution-Based Spin Coating.

Detailed Protocol for Spin Coating

Equipment and Materials:

  • Spin coater.

  • Hot plate.

  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile powder.

  • High-purity organic solvents (e.g., chloroform, chlorobenzene, toluene, tetrahydrofuran).

  • Substrates (e.g., glass, silicon wafers, PEDOT:PSS-coated ITO).

  • Micropipettes.

  • 0.22 µm syringe filters.

Protocol:

  • Solution Preparation:

    • Solvent Screening: The solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile in common organic solvents is a critical first step. Prepare small test solutions in solvents such as chloroform, chlorobenzene, toluene, and tetrahydrofuran to identify a suitable solvent or solvent blend.

    • Concentration: Prepare a solution of the desired concentration (e.g., 5-20 mg/mL). The concentration will directly influence the final film thickness.

    • Dissolution and Filtration: Gently heat and/or stir the solution to ensure complete dissolution of the material. Before use, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrates using the same procedure as for HVTE.

    • If necessary, treat the substrate surface to modify its wettability to ensure uniform film formation.[13]

  • Deposition Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Static Dispense: Dispense a small volume of the solution onto the center of the stationary substrate, enough to cover a significant portion of the surface.[11]

    • Spinning: Quickly accelerate the substrate to the desired spin speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is primarily determined by the spin speed and solution concentration.[10][11]

  • Post-Deposition:

    • Drying: After the spin cycle is complete, the film may still contain residual solvent. The film can be left to dry in air or on a hotplate at a low temperature (e.g., 60-80 °C) to facilitate solvent removal.

    • Thermal Annealing (Optional): To improve the crystallinity and morphology of the film, thermal annealing at a temperature below the material's melting point may be beneficial. This step requires optimization for the specific material and desired film properties.[14]

    • Store the coated substrates in a clean, dry environment before characterization.

Characterization of Thin Films

Once the thin films of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile have been deposited, a comprehensive characterization is essential to understand their structural, morphological, and optical properties.

Characterization TechniqueInformation Obtained
Atomic Force Microscopy (AFM) Surface morphology, roughness, and grain size.
Scanning Electron Microscopy (SEM) High-magnification imaging of the film's surface and cross-section.[15]
X-ray Diffraction (XRD) Crystalline structure, orientation of molecules, and degree of crystallinity.[15]
UV-Visible Spectroscopy Optical absorption properties, determination of the optical bandgap.[15]
Photoluminescence (PL) Spectroscopy Emissive properties and electronic transitions.
Ellipsometry Precise measurement of film thickness and refractive index.

Conclusion

This application note provides a comprehensive guide to the thin film deposition of the promising organic semiconductor, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, using both high-vacuum thermal evaporation and spin coating techniques. The detailed protocols and the underlying scientific principles are intended to serve as a robust starting point for researchers. Successful deposition and characterization of high-quality thin films of this material will be a crucial step towards its integration into next-generation organic electronic devices. Further optimization of the deposition parameters, guided by thorough characterization, will be key to unlocking the full potential of this and other novel malononitrile-based materials.

References

  • McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films.
  • Better characterisation of thin film organic semiconductors. (2013, March 14). Advanced Science News.
  • Elaboration and characterization of organic semiconducting thin films for optoelectronics. (n.d.).
  • New tailored organic semiconductors thin films for optoelectronic applic
  • Electrical characterization of organic semiconductor thin films. (n.d.).
  • Briseno, A. L., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films.
  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (n.d.). PubMed Central.
  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. (n.d.).
  • Low-Temperature Thermal Evaporation of Organic M
  • Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila.
  • Thin Films Deposition of Organic Materials. (2019, September 25).
  • Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors. (n.d.).
  • Low Temperature Evaporation For Organics. (n.d.). ST Instruments.
  • Gu, X., et al. (2017). Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors.
  • The Chemistry of Malononitrile and its deriv
  • Jones, A. O., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2256-2283.
  • The Chemistry of Malononitrile and its derivatives. (2019, August 5).
  • Maleki, A., & Valadi, K. (2019). Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. Proceedings, 9(1), 16.
  • Organic semiconductor production for solar cells applications using spin coating technique and nano powder graphene. (2023, February 2). AIP Publishing.
  • 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. (n.d.). Sigma-Aldrich.
  • Malononitrile derivatives as push-pull molecules: Structure – properties relationships characterization. (2018, July 8). Charge Transfer Processes in Hydrodynamic Systems research group.

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Application Note: Measuring the Power Conversion Efficiency of Solar Cells with 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), propelling power conversion efficiencies (PCEs) to unprecedented levels.[1] Among the diverse array of NFA molecules, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile and its derivatives have emerged as a cornerstone for high-performance organic solar cells.[2][3][4][5] Their tunable electronic properties, strong absorption in the visible and near-infrared regions, and excellent electron mobility contribute to efficient charge generation and transport within the active layer of the solar cell.[2]

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug and materials development on the accurate and reproducible measurement of the power conversion efficiency of solar cells incorporating 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile-based acceptors. Adherence to standardized protocols is paramount for the reliable evaluation of device performance and for facilitating meaningful comparisons across different studies and laboratories.[6][7][8]

Core Principles of Power Conversion Efficiency Measurement

The power conversion efficiency (PCE) of a solar cell is the ratio of the maximum electrical power generated by the device to the power of the incident light.[9] It is the key metric for assessing the performance of a photovoltaic device. The PCE is determined from the current density-voltage (J-V) characteristic of the solar cell under standardized illumination conditions.[9][10]

The fundamental equation for calculating PCE is:

PCE (%) = (Jsc × Voc × FF) / Pin × 100 [9]

Where:

  • Jsc (Short-circuit current density): The current density when the voltage across the solar cell is zero.[9]

  • Voc (Open-circuit voltage): The voltage across the solar cell when the current is zero.[9]

  • FF (Fill Factor): A measure of the "squareness" of the J-V curve, representing the ratio of the maximum power point (Pmax = Jmp × Vmp) to the product of Jsc and Voc.[9][11]

  • Pin (Incident Power Density): The power of the incident light per unit area.[9]

To ensure comparability and reproducibility of PCE measurements, it is crucial to adhere to Standard Test Conditions (STC) .[12][13][14][15] These conditions are universally accepted in the photovoltaic community and are defined as:

  • Irradiance: 1000 W/m² (or 100 mW/cm²)[12][13][14][15]

  • Spectral Distribution: Air Mass 1.5 Global (AM1.5G) spectrum[12][13][14][15]

  • Cell Temperature: 25 °C[12][13][14][15]

Experimental Workflow for PCE Measurement

The accurate determination of PCE involves a systematic workflow, from device fabrication to data analysis.

PCE Measurement Workflow cluster_prep Device Preparation cluster_measurement Measurement cluster_analysis Data Analysis Device_Fabrication Solar Cell Fabrication Device_Encapsulation Device Encapsulation (Optional) Device_Fabrication->Device_Encapsulation Solar_Simulator_Calibration Solar Simulator Calibration Device_Encapsulation->Solar_Simulator_Calibration JV_Measurement J-V Curve Measurement Solar_Simulator_Calibration->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement Parameter_Extraction Extraction of Jsc, Voc, FF JV_Measurement->Parameter_Extraction PCE_Calculation PCE Calculation Parameter_Extraction->PCE_Calculation Stability_Testing Stability Analysis PCE_Calculation->Stability_Testing

Caption: Workflow for Power Conversion Efficiency Measurement.

Detailed Protocols

Protocol 1: Solar Cell Fabrication (Illustrative Example)

This protocol describes a common inverted device architecture for organic solar cells utilizing a 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile-based acceptor. The specific materials and processing conditions should be optimized for the particular donor-acceptor blend.

  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a ZnO precursor solution (e.g., zinc acetate dihydrate and ethanolamine in 2-methoxyethanol).

    • Spin-coat the ZnO precursor solution onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the films at 200 °C for 10 minutes in air. This step is critical for forming a uniform and crystalline ZnO layer.

  • Active Layer Deposition:

    • Prepare a solution of the donor polymer and the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile derivative acceptor in a suitable solvent (e.g., chloroform, chlorobenzene) at a predetermined concentration and donor:acceptor ratio.

    • Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox. The spin speed and time will need to be optimized to achieve the desired film thickness.

    • Anneal the active layer at an optimized temperature to promote the formation of a favorable bulk heterojunction morphology.

  • Hole Transport Layer (HTL) Deposition:

    • Deposit a thin layer of Molybdenum(VI) oxide (MoO₃) by thermal evaporation under high vacuum (<10⁻⁶ Torr). The thickness is typically in the range of 5-10 nm.

  • Top Electrode Deposition:

    • Thermally evaporate a metal top electrode (e.g., Silver or Aluminum) through a shadow mask to define the active area of the device. The thickness is typically around 100 nm. The active area must be accurately measured for current density calculations.[9][10]

Protocol 2: Power Conversion Efficiency (PCE) Measurement
  • Solar Simulator Calibration:

    • Use a calibrated solar simulator with a Class AAA rating (according to IEC 60904-9) to ensure spectral match, spatial non-uniformity, and temporal instability are within acceptable limits.

    • Calibrate the light intensity to 100 mW/cm² using a certified reference solar cell (e.g., a silicon photodiode) with a known spectral response. This step is crucial for accurate Jsc measurement.

  • J-V Curve Measurement:

    • Place the fabricated solar cell on a temperature-controlled stage set to 25 °C.[6]

    • Contact the device electrodes using a four-point probe to minimize contact resistance.[6]

    • Connect the device to a source measure unit (SMU).

    • Measure the current density while sweeping the voltage from reverse bias (e.g., -1 V) to forward bias (e.g., 1.5 V). The voltage step and delay time should be optimized to avoid measurement artifacts.

    • Record the J-V data in both forward and reverse scan directions to check for hysteresis, which can be an issue in some organic solar cells.[16]

  • Data Analysis:

    • From the measured J-V curve, extract the key photovoltaic parameters: Jsc (the current density at 0 V), Voc (the voltage at 0 mA/cm²), and the maximum power point (Jmp and Vmp).[9][17]

    • Calculate the Fill Factor (FF) using the formula: FF = (Jmp × Vmp) / (Jsc × Voc) .

    • Calculate the Power Conversion Efficiency (PCE) using the formula provided earlier.

Protocol 3: External Quantum Efficiency (EQE) Measurement

EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength.[18][19][20] It provides valuable information about the spectral response of the device.

  • Equipment Setup:

    • A typical EQE setup consists of a light source (e.g., Xenon lamp), a monochromator to select specific wavelengths, a chopper, and a lock-in amplifier for sensitive current measurement.[21]

  • Measurement Procedure:

    • Calibrate the system using a reference photodiode with a known spectral responsivity.[21]

    • Illuminate the solar cell with monochromatic light at different wavelengths, typically from 300 nm to the absorption edge of the active layer.

    • Measure the short-circuit current generated by the device at each wavelength.

    • The EQE is then calculated using the formula: EQE(λ) = (Isc(λ) / Pin(λ)) × (hc / eλ) , where Isc is the short-circuit current, Pin is the incident power, h is Planck's constant, c is the speed of light, e is the elementary charge, and λ is the wavelength.[18]

  • Jsc Integration:

    • The Jsc value obtained from the J-V measurement can be cross-validated by integrating the EQE spectrum with the AM1.5G solar spectrum. A close match between the measured and integrated Jsc values provides confidence in the accuracy of the PCE measurement.

Data Presentation and Interpretation

The performance of solar cells based on 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile should be summarized in a clear and concise manner.

Table 1: Key Photovoltaic Performance Parameters

Device IDVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Device A0.8520.572.112.5
Device B0.8621.274.513.6
Control0.8018.368.09.9

Interpreting the J-V curve can provide insights into potential device issues.[16] For example, a low fill factor might indicate high series resistance or shunt resistance. An "S-shaped" J-V curve could suggest charge extraction barriers at the interfaces.[16]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the reported PCE values, the following practices are essential:

  • Calibration and Standardization: Regularly calibrate the solar simulator and use certified reference cells.[6]

  • Multiple Device Statistics: Report the average and standard deviation of PCE values from multiple devices (e.g., at least 6-8 devices) to demonstrate reproducibility.

  • EQE Integration: Cross-validate the measured Jsc with the integrated Jsc from the EQE spectrum.[18]

  • Stability Testing: Assess the stability of the devices under continuous illumination and in ambient conditions to understand their long-term performance.[22][23][24][25][26][27]

Conclusion

Accurate and reproducible measurement of power conversion efficiency is fundamental to advancing the field of organic photovoltaics. This application note provides a detailed framework and protocols for characterizing solar cells based on the promising non-fullerene acceptor, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. By adhering to these standardized procedures and best practices, researchers can ensure the integrity of their data, facilitate meaningful comparisons, and accelerate the development of highly efficient and stable organic solar cells.

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  • Efficiency Measurement of Organic Solar Cells: Step-by-Step Protocol to be Followed | Request PDF. ResearchGate. [Link]

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  • Quantum Efficiency/Spectral Response/IPCE Measurement Techniques: How to Analyze Current Loss in Perovskite Solar Cells Using EQE (External Quantum Efficiency) Spectroscopy?. EnliTech. [Link]

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  • Manual Method for Measuring The External Quantum Efficiency for solar cells. E3S Web of Conferences. [Link]

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  • Alkyl side-chain and fluorination engineering in the indeno[1,2-b]fluorene-based small-molecule acceptors for efficient non-fullerene organic solar cells. ScienceDirect. [Link]

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  • Effect of the Terminal Acceptor Unit on the Performance of Non-Fullerene Indacenodithiophene Acceptors in Organic Solar Cells. MDPI. [Link]

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  • Stable dinitrile end-capped closed-shell non-quinodimethane as donor, acceptor and additive of organic solar cells. ChemRxiv. [Link]

  • Typical J-V curve of a solar cell showing the essential parameters in their electrical characterisation. ResearchGate. [Link]

  • (a) J-V curve and (b) quantum efficiency of a proposed solar cell. ResearchGate. [Link]

  • A high-efficiency and stable organic solar cell with balanced crystallization kinetics. Nature. [Link]

  • Flexible Organic Photovoltaics with Star‐Shaped Nonfullerene Acceptors End Capped with Indene Malononitrile and Barbiturate Derivatives. ResearchGate. [Link]

  • Stability of organic solar cells: toward commercial applications. Chemical Society Reviews (RSC Publishing). [Link]

  • Predicting Power Conversion Efficiency of Organic Photovoltaics: Models and Data Analysis. ACS Omega. [Link]

  • Dependence on material choice of degradation of organic solar cells following exposure to humid air. PubMed. [Link]

  • Correlating the Photovoltaic Performance and Stability of the All-Small-Molecule Organic Solar Cells to Their Intermixed Phases Determined by Concentration-Dependent Ultraviolet-Visible Absorption Spectroscopy. PubMed. [Link]

  • Revealing Hidden UV Instabilities in Organic Solar Cells by Correlating Device and Material Stability. FAU CRIS. [Link]

  • Trendsetters in High‐Efficiency Organic Solar Cells: Toward 20% Power Conversion Efficiency. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Knoevenagel Condensation of 1-Indanone and Malononitrile

The synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a classic example of the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of a carbonyl compound (1-indanone) with an active methylene compound (malononitrile).[3][4] The resulting α,β-unsaturated dinitrile is a valuable building block in medicinal chemistry and materials science.

While theoretically straightforward, this reaction can be susceptible to low yields due to competing side reactions, improper reaction conditions, or challenges in product isolation. This guide is designed to address these specific issues systematically.

Reaction Overview

The core transformation is the formation of a new carbon-carbon double bond through a nucleophilic addition-elimination mechanism.

G r1 1-Indanone plus1 + r1->plus1 r2 Malononitrile plus1->r2 arrow1 Base Catalyst (e.g., Piperidine) - H₂O r2->arrow1 p1 2-(2,3-Dihydro-1H- inden-1-ylidene)malononitrile arrow1->p1

Caption: General scheme of the Knoevenagel condensation.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis.

Category 1: Low or No Product Formation

Question: My reaction has stalled, or the TLC analysis shows very low conversion of 1-indanone. What are the primary factors to investigate?

Answer: Low conversion is one of the most common issues and typically points to problems with reaction kinetics or reagent/catalyst activity. Let's break down the potential causes.

  • Catalyst Inactivity or Inappropriate Choice: The base catalyst is essential for deprotonating malononitrile to form the reactive carbanion nucleophile.[5] Using a weak or inactive base will halt the reaction.[3]

    • Expertise & Experience: While piperidine is a common choice, its effectiveness can degrade over time, especially if not stored properly. We recommend using a fresh bottle or distilling it before use. Ammonium acetate is a milder and often effective alternative that can reduce the rate of side reactions.[6] For more challenging substrates, exploring other catalysts like L-proline has shown success in similar condensations.[7]

    • Trustworthiness: Verify catalyst activity by running a control reaction with a known reliable substrate pair, such as benzaldehyde and malononitrile.

  • Sub-Optimal Reaction Conditions:

    • Temperature: Many Knoevenagel condensations require thermal energy to overcome the activation barrier for the initial addition and the subsequent dehydration step. If you are running the reaction at room temperature with low conversion, a systematic increase in temperature (e.g., to 60-80 °C or reflux) is the logical next step.[6]

    • Solvent: The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogeneous mixture.[6] Polar protic solvents like ethanol and methanol are excellent starting points as they facilitate proton transfer steps.[8] However, if solubility is an issue, consider aprotic solvents like acetonitrile or toluene.[9] Toluene, in particular, allows for the azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction equilibrium toward the product.[4]

  • Poor Reagent Quality:

    • Malononitrile: This reagent is highly reactive and can polymerize, especially in the presence of strong bases or at high temperatures.[10] Its stability decreases with increasing temperature and purity.[10] Always use high-purity malononitrile and store it in a cool, dark place.[10]

      • Safety Precaution: Malononitrile is highly toxic and is metabolized to cyanide in the body.[10] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE).[10]

    • 1-Indanone: While generally stable, 1-indanone can undergo self-aldol condensation under strongly basic conditions, consuming the starting material.[9]

G cluster_mechanism Knoevenagel Reaction Mechanism Mal Malononitrile (Active Methylene) Carbanion Carbanion (Nucleophile) Mal->Carbanion Deprotonation Base Base (e.g., Piperidine) Adduct Tetrahedral Intermediate Carbanion->Adduct Nucleophilic Attack Indanone 1-Indanone (Electrophile) Hydroxy β-Hydroxy Adduct Adduct->Hydroxy Protonation Product Final Product (α,β-Unsaturated) Hydroxy->Product Dehydration (-H₂O) Water H₂O G Start Low Yield / Impure Product Q1 Check Reagent & Catalyst Purity Start->Q1 A1 Use fresh, high-purity 1-indanone, malononitrile, and catalyst. Q1->A1 Impure? Q2 Optimize Reaction Conditions Q1->Q2 Pure? A1->Q2 A2 Systematically vary: - Temperature (RT to Reflux) - Solvent (Protic vs. Aprotic) - Catalyst Loading Q2->A2 Low Conversion? Q3 Identify Side Reactions via TLC/NMR Q2->Q3 Conversion OK? A2->Q3 A3 Adjust to suppress byproducts: - Use 1:1 Stoichiometry - Employ milder base - Monitor reaction time Q3->A3 Byproducts? Q4 Refine Workup & Purification Q3->Q4 Clean? A3->Q4 A4 - Test different recrystallization solvents - Consider column chromatography Q4->A4 Isolation Issues? End Optimized Yield Q4->End OK? A4->End

Sources

Technical Support Center: Optimizing Knoevenagel Condensation for Indenylidene Malononitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indenylidene malononitriles. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into optimizing the Knoevenagel condensation reaction. Here, we address common experimental challenges through detailed FAQs and troubleshooting guides to enhance your reaction yields, product purity, and overall success.

Section 1: Reaction Fundamentals (Frequently Asked Questions)

This section addresses core questions regarding the principles of the Knoevenagel condensation as it applies to the synthesis of indenylidene malononitriles from indanone precursors.

Q1: What is the reaction mechanism for the base-catalyzed Knoevenagel condensation between an indanone and malononitrile?

A1: The Knoevenagel condensation is a classic C-C bond-forming reaction that proceeds via a nucleophilic addition followed by a dehydration step.[1][2] The mechanism, when catalyzed by a weak base (e.g., piperidine, ammonium acetate), involves three primary stages:

  • Carbanion Formation: The basic catalyst abstracts an acidic α-hydrogen from the malononitrile, creating a resonance-stabilized carbanion (enolate). This is the key nucleophile in the reaction.[3][4]

  • Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the indanone, leading to the formation of a tetrahedral alkoxide intermediate.[3]

  • Dehydration: The intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct), which then readily undergoes base-induced dehydration to eliminate a water molecule.[3][4] This elimination step forms the final, conjugated α,β-unsaturated product, the indenylidene malononitrile.

The overall mechanism is depicted below:

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indanone Indanone Alkoxide Tetrahedral Alkoxide Intermediate Indanone->Alkoxide Malononitrile Malononitrile (Active Methylene) Carbanion Resonance-Stabilized Carbanion Malononitrile->Carbanion Base Base (Cat.) Base->Carbanion Deprotonation Carbanion->Alkoxide Nucleophilic Attack Adduct β-Hydroxy Adduct Alkoxide->Adduct Protonation Product Indenylidene Malononitrile Adduct->Product Dehydration (-H₂O) Water H₂O Adduct->Water

Knoevenagel condensation mechanism for indenylidene malononitriles.
Q2: Why is a weak base typically used as a catalyst instead of a strong base?

A2: The choice of a weak base (e.g., piperidine, pyridine, ammonium salts) is critical to the success of the Knoevenagel condensation.[2][5] Strong bases, such as sodium hydroxide or potassium tert-butoxide, can promote the undesirable self-condensation of the indanone starting material (an aldol condensation), which competes with the desired reaction and reduces the yield of the indenylidene malononitrile.[2] The active methylene group of malononitrile is sufficiently acidic to be deprotonated by a mild base, allowing the reaction to proceed efficiently without significant side reactions.[2]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a significant role in reaction rate and yield.[5]

  • Polar Protic Solvents like ethanol and methanol are commonly used and can be effective. They are good at solvating the reactants and the catalyst.[6][7]

  • Polar Aprotic Solvents such as Dimethylformamide (DMF) or acetonitrile often give high conversions in shorter reaction times.[5][8] These solvents can effectively stabilize the charged intermediates formed during the reaction, accelerating the rate-determining step.[9]

  • Nonpolar Solvents like toluene may require longer reaction times or azeotropic removal of water (using a Dean-Stark apparatus) to drive the reaction equilibrium toward the product.[5]

  • Green Solvents like water have also been used successfully, especially with water-soluble catalysts or under catalyst-free conditions at elevated temperatures, which aligns with green chemistry principles.[10][11]

Section 2: Experimental Protocol & Optimization

This section provides a generalized protocol for the synthesis of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and a comparative table to guide optimization efforts.

General Experimental Protocol
  • Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-indanone (1 equivalent) and malononitrile (1.0 - 1.2 equivalents).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of indanone). Stir the mixture to dissolve the solids.

  • Catalyst Addition: Add the catalyst (e.g., piperidine or ammonium acetate, 0.1 equivalents) to the reaction mixture.[5][6]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indanone starting material is consumed.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold solvent (e.g., ethanol) to remove residual catalyst and unreacted malononitrile.[6] The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture if necessary.[6]

Table 1: Influence of Reaction Conditions on Knoevenagel Condensation

The selection of catalyst and solvent significantly impacts reaction efficiency. Below is a summary of typical conditions reported for the condensation of aldehydes/ketones with malononitrile.

CatalystCatalyst TypeSolventTemperature (°C)Typical TimeYield (%)Reference(s)
PiperidineHomogeneous (Base)EthanolReflux (78°C)1-3 hGood to Excellent[6][12]
Ammonium AcetateHomogeneous (Base)EthanolRoom Temp2-5 hHigh[6][13]
L-ProlineOrganocatalyst80% EthanolRoom Temp4-6 hGood[14]
CaO–MgOHeterogeneous (Solid Base)WaterRoom Temp< 1 hHigh[15][16]
None (Catalyst-Free)NoneWater50°C2-12 h>99[11]

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis of indenylidene malononitriles in a direct Q&A format.

Problem: Low or No Product Yield
Q: My reaction yield is consistently low or I'm recovering only starting material. What are the most common causes and how do I fix them?

A: Low yield is a frequent issue stemming from several factors. A systematic approach is the best way to diagnose the problem.[5]

  • Inactive Catalyst: The catalyst, especially amines like piperidine, can degrade over time.

    • Solution: Use a fresh or recently purified catalyst. Consider trying an alternative weak base, such as ammonium acetate, which is often more stable.[6]

  • Suboptimal Temperature: The reaction may have a significant activation energy that is not being overcome at room temperature.

    • Solution: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40–80°C) can dramatically increase the reaction rate and yield. Monitor the reaction by TLC to find the optimal temperature without causing decomposition.[5][6]

  • Inappropriate Solvent Choice: Reactants may not be fully soluble, or the solvent may not adequately stabilize the reaction intermediates.

    • Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If using a nonpolar solvent like toluene, consider switching to a polar solvent like ethanol or DMF, which often provide better results.[5][7]

  • Presence of Water (Inhibition): The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium, especially in nonpolar, aprotic solvents.[5][6]

    • Solution: If heating in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it is formed. This can drive the reaction to completion.[5]

  • Purity of Reactants: Impurities in the indanone or malononitrile can interfere with the reaction. Malononitrile, in particular, can dimerize or polymerize if impure or stored improperly.

    • Solution: Use purified starting materials. Malononitrile can be purified by recrystallization from ether or by careful vacuum distillation (note: distillation of large quantities can be hazardous).[17][18]

The following workflow can guide your troubleshooting process:

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckCatalyst Is the catalyst fresh and active? Start->CheckCatalyst CheckTemp Is the reaction temperature optimized? CheckCatalyst->CheckTemp Yes Action_Catalyst Use fresh catalyst (e.g., new piperidine or ammonium acetate) CheckCatalyst->Action_Catalyst No CheckSolvent Is the solvent choice appropriate? CheckTemp->CheckSolvent Yes Action_Temp Increase temperature incrementally (e.g., 40°C, 60°C, reflux). Monitor by TLC. CheckTemp->Action_Temp No CheckPurity Are reactants pure? CheckSolvent->CheckPurity Yes Action_Solvent Switch to a polar solvent (e.g., Ethanol, DMF). Ensure reactant solubility. CheckSolvent->Action_Solvent No Action_Purity Purify starting materials. (Recrystallize indanone, purify malononitrile). CheckPurity->Action_Purity No End Yield Improved CheckPurity->End Yes Action_Catalyst->CheckTemp Action_Temp->CheckSolvent Action_Solvent->CheckPurity Action_Purity->End

Troubleshooting logic for low yield in Knoevenagel condensation.
Problem: Formation of Undesired Side Products
Q: My TLC plate shows multiple spots, and my final product NMR is complex. What are the likely side products and how can I minimize them?

A: Side product formation is typically due to the high reactivity of the starting materials or the product itself.

  • Michael Addition Product (Bis-adduct): The indenylidene malononitrile product is an excellent Michael acceptor. It can react with another molecule of the malononitrile carbanion, especially if an excess of malononitrile is used.[19]

    • Solution: Control the stoichiometry carefully. Use a 1:1 or a slight excess (1:1.1) of the indanone to malononitrile.[19][20] Avoid excessively long reaction times after the starting material has been consumed.

  • Indanone Self-Condensation: As mentioned, this is more common with stronger bases but can occur if the reaction is overheated for prolonged periods even with weak bases.

    • Solution: Use the mildest effective catalyst (e.g., ammonium acetate). Avoid excessively high temperatures.[13]

  • Hydrolysis of Malononitrile: If there is significant water in the solvent and the reaction is heated, malononitrile can hydrolyze to cyanoacetamide or other degradation products.[21]

    • Solution: Use anhydrous solvents if hydrolysis is suspected to be a significant issue, particularly if the reaction requires prolonged heating.

Problem: Difficulties in Product Purification
Q: The crude product is an oil or is difficult to crystallize. What purification strategies are most effective?

A: Purification challenges often arise from residual starting materials, catalyst, or side products.

  • Product Oiling Out: This can happen during cooling if the product has a low melting point or if impurities are present that depress the melting point.

    • Solution: Try adding a non-polar co-solvent (e.g., hexane) to a solution of your product in a polar solvent (e.g., ethyl acetate) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization.

  • Catalyst Removal: Homogeneous catalysts like piperidine can be difficult to remove completely by filtration.

    • Solution: Wash the crude product thoroughly with cold solvent. An acid wash (e.g., dilute HCl) of an organic solution of the product during workup can remove basic catalysts, but be cautious as this may degrade the desired product. Alternatively, consider using a heterogeneous catalyst (e.g., a solid base like CaO-MgO or a supported amine), which can be easily removed by filtration at the end of the reaction.[15][22]

  • Persistent Impurities: If recrystallization fails to yield a pure product, chromatographic methods are necessary.

    • Solution: Column chromatography using silica gel is highly effective. A solvent system of ethyl acetate and hexane is a good starting point for elution, with the polarity adjusted based on TLC analysis.

Section 4: References

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent developments in Knoevenagel condensation reaction: a review. (n.d.). Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (n.d.). RSC Advances. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2014). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. (2022). ACS Omega. Retrieved from [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Optimization conditions of Knoevenagel condensation reactions. (2020). ResearchGate. Retrieved from [Link]

  • Optimization of conditions for Knoevenagel condensation reaction. (2022). ResearchGate. Retrieved from [Link]

  • Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. (2021). Inorganic Chemistry. Retrieved from [Link]

  • Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. (2021). ResearchGate. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2021). YouTube. Retrieved from [Link]

  • Knoevenagel condensation. (2023). YouTube. Retrieved from [Link]

  • AMINOMALONONITRILE p-TOLUENESULFONATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for the purification of malononitrile. (1957). Google Patents. Retrieved from

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (2022). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile in Device Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its solubility during device fabrication. Our goal is to provide you with the expertise and practical methodologies to achieve optimal solution-based processing for your applications.

I. Understanding the Challenge: Why is 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile difficult to dissolve?

The molecular structure of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (C₁₂H₈N₂, MW: 180.21 g/mol ) presents a unique combination of a relatively nonpolar indenylidene core and polar malononitrile groups. This duality can lead to limited solubility in a wide range of common organic solvents. The compound has a calculated LogP of approximately 2.43, indicating a degree of lipophilicity which suggests poor solubility in highly polar solvents like water, but not guaranteeing high solubility in all nonpolar solvents due to the polar nitrile functionalities.[1] Achieving a stable, homogenous solution is critical for fabricating high-quality thin films for electronic devices.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when trying to dissolve 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Q1: My compound is not dissolving in common solvents like chloroform or toluene at room temperature. What should I do?

A1: This is a common observation. The balance of polar and nonpolar characteristics in the molecule can lead to poor solubility in single-component solvents. Here’s a systematic approach to troubleshoot this issue:

  • Systematic Solvent Screening: Don't rely on just one or two common solvents. A broader screening is necessary. We recommend a structured approach to identify a suitable solvent or solvent system. Refer to the Experimental Protocol 1: Systematic Solvent Screening for a detailed methodology.

  • Temperature Elevation: For many organic solids, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice forces. Gently heating the solvent while stirring can significantly improve solubility. However, be cautious of solvent boiling points and potential compound degradation at elevated temperatures.

  • Utilize Solvent Mixtures: A single solvent may not possess the ideal polarity to effectively solvate the molecule. A mixture of a good solvent (in which the compound has some, albeit low, solubility) and a poor solvent can sometimes dramatically increase solubility. This is often a trial-and-error process, but a good starting point is to mix a polar and a nonpolar solvent in varying ratios.

Q2: I've tried heating the solution, but the compound precipitates out as it cools. How can I maintain solubility?

A2: This phenomenon, known as supersaturation followed by precipitation, is common when relying solely on temperature. To maintain solubility at room temperature for processing, consider the following:

  • Solvent System Optimization: The ideal solvent system will not only dissolve the compound at a higher temperature but also keep it in solution upon cooling. This often points to the need for a co-solvent system. The co-solvent can disrupt the intermolecular interactions of the primary solvent that might favor recrystallization.

  • Rapid Processing: If a stable room-temperature solution is unattainable, one strategy is to process the solution while it is still warm. This requires a fabrication technique that can be performed quickly before significant precipitation occurs, such as spin-coating a heated substrate.

Q3: Can I use additives to improve the solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

A3: The use of additives is a more advanced technique and should be approached with caution as they can impact the electronic properties and morphology of the final thin film. However, for certain applications, small amounts of additives that can disrupt crystal packing or act as solubilizing agents may be effective. This is a research-level question and would require significant experimentation.

Q4: I've heard about using ultrasound. How can that help with solubility?

A4: Ultrasonication is a highly effective physical method for enhancing dissolution.[4][5] It works through a phenomenon called acoustic cavitation, where the formation and collapse of microscopic bubbles in the liquid generate intense local heating, pressure, and mechanical shockwaves.[6] These effects can break apart solute agglomerates and increase the solvent-solute interaction at the surface, thereby accelerating the dissolution process.[4] For a detailed procedure, refer to Experimental Protocol 3: Enhancing Solubility with Ultrasonication .

III. Experimental Protocols

These protocols provide step-by-step guidance for systematically improving the solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Experimental Protocol 1: Systematic Solvent Screening

This protocol will guide you through a systematic process to identify suitable solvents.

Objective: To determine the qualitative solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile in a range of organic solvents.

Materials:

  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

  • A selection of organic solvents (see Table 1 for suggestions)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

Procedure:

  • Preparation: Weigh out a small, consistent amount of the compound (e.g., 1 mg) into each vial.

  • Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to a vial.

  • Room Temperature Dissolution Attempt:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for undissolved solid. Record your observations (e.g., insoluble, partially soluble, fully soluble).

  • Elevated Temperature Dissolution Attempt (if not soluble at room temperature):

    • Place the vial on a hot plate with magnetic stirring.

    • Set the temperature to a moderate level (e.g., 50-60 °C), ensuring it is well below the solvent's boiling point.

    • Stir for 10-15 minutes.

    • Visually inspect for dissolution. Record your observations.

  • Repeat: Repeat steps 2-4 for each solvent you are screening.

  • Data Organization: Organize your results in a table similar to Table 2 .

Experimental Protocol 2: Leveraging Hansen Solubility Parameters (HSP) for Solvent Selection

Objective: To use a theoretical framework to predict and select suitable solvents or solvent mixtures.

Background: Hansen Solubility Parameters are based on the principle that "like dissolves like".[2][7][8] Every molecule is assigned three parameters:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in "Hansen space" can be calculated. A smaller Ra indicates a higher likelihood of dissolution.

Procedure:

  • Obtain Solute HSP: The HSP for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile are not readily published. However, you can estimate them based on its chemical structure using software or by experimental determination (which is beyond the scope of this guide). For the purpose of this protocol, we will focus on using the HSP of common solvents to guide your selection.

  • Consult HSP Tables: Refer to a table of Hansen Solubility Parameters for common organic solvents (a selection is provided in Table 1 ).

  • Solvent Selection Strategy:

    • Based on your initial screening (Protocol 1), identify solvents that show partial solubility.

    • Look up their HSP values. This will give you a rough idea of the "HSP region" where your compound might be soluble.

    • Select other solvents with similar HSP values for further testing.

    • For solvent mixtures, you can calculate the HSP of the blend as the volume-fraction-weighted average of the individual solvent HSPs. This allows you to "tune" the HSP of your solvent system to better match that of the solute.

Experimental Protocol 3: Enhancing Solubility with Ultrasonication

Objective: To use ultrasonic energy to facilitate the dissolution of the compound.

Materials:

  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

  • Selected solvent or solvent mixture

  • Appropriate glassware (e.g., beaker, vial)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Preparation: Add the compound and the solvent to the glassware.

  • Ultrasonication:

    • Bath Sonicator: Place the glassware in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your container. Turn on the sonicator.

    • Probe Sonicator: Insert the tip of the probe sonicator into the solution, ensuring it does not touch the sides or bottom of the glassware. Turn on the sonicator at a moderate power setting.

  • Monitoring: Periodically check the solution for dissolution. Sonication can gently heat the sample, which may also aid solubility.

  • Duration: Sonication for 15-30 minutes is often sufficient, but this can be optimized based on your observations.

  • Caution: Be aware that prolonged or high-power sonication can potentially degrade some organic molecules. It is advisable to start with shorter durations and lower power settings.

IV. Data Presentation & Visualization

Tables for Data Organization

Table 1: Hansen Solubility Parameters (HSP) of Selected Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.21.42.0
Chloroform17.83.15.7
Dichloromethane18.26.36.1
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data compiled from various sources.[9][10][11][12][13]

Table 2: Example of a Solubility Screening Data Table

SolventSolubility at Room Temp.Solubility at 60°CObservations
ToluenePartially SolubleFully SolublePrecipitates on cooling
ChloroformInsolublePartially Soluble
THFPartially SolubleFully SolubleStable solution on cooling
.........
Diagrams for Workflows

Caption: A workflow for troubleshooting the solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Thin_Film_Fabrication_Workflow start Start: Optimized Soluble Solution filtration Filter solution (e.g., 0.2 µm PTFE filter) start->filtration deposition Thin Film Deposition (e.g., Spin Coating, Blade Coating) filtration->deposition annealing Solvent Annealing / Thermal Annealing deposition->annealing characterization Device Characterization annealing->characterization

Caption: A general workflow for thin-film device fabrication from a prepared solution.

V. Concluding Remarks

Improving the solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a critical step for successful device fabrication. A systematic and multi-faceted approach, combining judicious solvent selection, temperature control, and physical methods like ultrasonication, is key to overcoming these challenges. We encourage researchers to use the protocols and information in this guide as a starting point and to meticulously document their findings to build a deeper understanding of this promising material.

VI. References

  • Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439–1445.

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159.

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Machui, F., Abbott, S., Waller, D., Koppe, M., & Brabec, C. J. (2011). Determination of solubility parameters for organic semiconductor formulations. Macromolecular Chemistry and Physics, 212(19), 2159-2165.

  • FAU CRIS. Determination of solubility parameters for organic semiconductor formulations. [Link]

  • Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

  • Indiana University Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • ResearchGate. Hansen solubility parameters of different solvents and physico-chemical.... [Link]

  • CD Formulation. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. [Link]

  • Stenutz. Hansen solubility parameters. [Link]

  • Scribd. Hansen Solubility Parameters Values List. [Link]

  • National Institutes of Health. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Wikipedia. Sol–gel process. [Link]

  • ResearchGate. Methods of preparation for thin films. [Link]

  • ACS Publications. Functional Thin Films: From Interfacial Preparation to Applications. [Link]

  • Sputtering Targets. Five Challenges in Thin Film Deposition and How to Solve Them. [Link]

  • Society of Vacuum Coaters. C-212 Troubleshooting for Thin Film Deposition Processes. [Link]

  • Hielscher Ultrasonics. EPA3550 Ultrasonic Extraction Guide. [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

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Degradation pathways of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile in organic solar cells

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

For Researchers, Scientists, and Development Professionals

This guide provides in-depth troubleshooting for stability issues encountered in organic solar cells (OSCs) utilizing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (ICM) and its derivatives, such as the widely studied ITIC family of non-fullerene acceptors (NFAs). As a Senior Application Scientist, my goal is to explain not just what to do, but why each step is critical for diagnosing and mitigating performance loss.

Part 1: Frequently Asked Questions - Understanding Degradation

This section addresses common observations of device failure and links them to the underlying chemical and physical degradation pathways.

Q1: My device's power conversion efficiency (PCE) is dropping quickly under illumination. What are the most likely causes?

A rapid loss in PCE, often called "burn-in" degradation, is typically a multi-factorial problem stemming from intrinsic and extrinsic factors.[1][2] The primary suspects for an indanone-based NFA like ICM are:

  • Photochemical Degradation: The molecule itself is chemically changing due to light absorption. For indanone-based NFAs, the most vulnerable sites are often the vinyl C=C bonds linking the core to the end-groups and the C=O group on the indanone unit.[3][4][5] This is frequently accelerated by oxygen (photo-oxidation) or interactions with adjacent layers.[3][6]

  • Morphological Instability: The carefully optimized bulk heterojunction (BHJ) morphology is changing.[7] Under thermal stress or prolonged illumination, the donor and acceptor molecules can rearrange or crystallize, leading to phase separation.[8][9] This disrupts the pathways for charge separation and transport.

  • Interfacial Decomposition: Chemical reactions at the interfaces, particularly between the active layer and the electron transport layer (ETL), can create charge traps.[5][10] For example, metal oxide ETLs like ZnO can be photocatalytically active under UV light, generating reactive species that attack the adjacent NFA molecules.[5][11][12]

Q2: What specific chemical changes are happening to the NFA molecule?

The primary intrinsic degradation pathway for many A-D-A (Acceptor-Donor-Acceptor) type NFAs is photo-oxidation .[6]

  • Oxidation of Vinyl Linkages: The double bonds connecting the central donor core to the indanone acceptor end-groups are susceptible to attack by singlet oxygen, which can be generated by energy transfer from the photo-excited NFA or donor polymer. This can lead to cleavage of the molecule.[3][11][12][13]

  • Carbonyl Group Reactions: The C=O group on the indanone ring can undergo photochemical reactions. Changes in this group are readily observable via Fourier-transform infrared (FTIR) spectroscopy, where a shift or decrease in the C=O stretching vibration peak (around 1702 cm⁻¹) is a key indicator of degradation.[4]

  • Photodimerization: While less commonly cited as the primary mechanism for ITIC-like molecules compared to older fullerene derivatives, the potential for [2+2] cycloaddition reactions exists, especially at the electron-rich double bonds, which can disrupt conjugation and charge transport.

These chemical changes create defects in the material that act as charge traps, increasing non-radiative recombination and leading to a loss of open-circuit voltage (Voc) and fill factor (FF).[6][11][12]

Q3: My device is stored in a nitrogen-filled glovebox and still degrades. What's happening?

Degradation in an inert atmosphere points towards intrinsic instability mechanisms that do not require oxygen or water.[1][14]

  • Thermal Instability: Even at moderate operating temperatures, molecules can gain enough energy to overcome kinetic barriers for diffusion and rearrangement.[14] This can lead to crystallization or large-scale phase separation within the blend, disrupting the nanoscale morphology essential for efficient charge generation.[7][8][9] Materials with a low glass transition temperature (Tg) are particularly susceptible.[14]

  • Intrinsic Photochemical Reactions: In the complete absence of oxygen, molecules can still undergo rearrangements or dimerization upon absorbing light.[15] These reactions are driven purely by the energy of the absorbed photons.

It is crucial to run control experiments where devices are stored in the dark at the same temperature to isolate thermal effects from photochemical ones.[14]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols to diagnose the specific degradation pathways affecting your devices.

Q4: How do I design an experiment to pinpoint the dominant degradation mechanism?

A "forced degradation" or "accelerated stress test" study is the standard approach.[16][17] The core principle is to stress the device under controlled conditions that isolate specific factors (light, heat, atmosphere) and then use a suite of characterization techniques to analyze the changes.

Here is a logical workflow:

G cluster_0 Device Fabrication & Baseline cluster_1 Accelerated Stress Conditions cluster_2 Post-Stress Analysis cluster_3 Diagnosis fab Fabricate Batch of Devices t0 T=0 Characterization (J-V, EQE, Absorbance) fab->t0 light_o2 Light + Air t0->light_o2 Split Batch light_n2 Light + N2 t0->light_n2 Split Batch dark_o2 Dark + Air t0->dark_o2 Split Batch dark_n2 Dark + N2 (Control) t0->dark_n2 Split Batch tx T=x Characterization (J-V, EQE) light_o2->tx Age for 'x' hours light_n2->tx Age for 'x' hours dark_o2->tx Age for 'x' hours dark_n2->tx Age for 'x' hours exsitu Ex-situ Analysis (FTIR, AFM, GIWAXS, MALDI-ToF) tx->exsitu diag Identify Mechanism: Photochemical? Morphological? Interfacial? exsitu->diag

Caption: Experimental workflow for diagnosing OSC degradation mechanisms.

By comparing the results from the four stress conditions, you can deduce the cause:

  • Light + N2 vs. Dark + N2: Isolates intrinsic photochemical degradation.

  • Light + Air vs. Light + N2: Isolates the role of oxygen (photo-oxidation).

  • Dark + Air vs. Dark + N2: Isolates the role of oxygen/moisture in the dark.

  • Dark + N2: Represents the intrinsic thermal stability of the device.

Protocol 1: Photostability Analysis

Objective: To determine the intrinsic photochemical stability of the active layer and the impact of photo-oxidation.

Methodology:

  • Sample Preparation: Fabricate a set of devices and unencapsulated active layer films on glass/quartz substrates.

  • Baseline Measurement: Record the current density-voltage (J-V) characteristics and external quantum efficiency (EQE) for the devices. For the films, measure UV-Vis absorption and photoluminescence (PL).

  • Controlled Environment: Place half the samples in a nitrogen atmosphere and the other half in ambient air.

  • Light Soaking: Expose the samples to a solar simulator (e.g., AM1.5G, 100 mW/cm²) for a defined period (e.g., 100 hours). Crucially, use a UV cut-off filter (<400 nm) if you want to isolate degradation caused by the active layer's main absorption range and avoid degradation of UV-absorbing layers like ZnO.[13] A control set should be kept in the dark under identical atmospheric and temperature conditions.

  • Periodic Analysis: At set intervals (e.g., 1, 5, 10, 50, 100 hours), re-measure J-V, EQE, UV-Vis, and PL.

  • Data Interpretation:

    • A decrease in the main absorption peak of the NFA in the UV-Vis spectrum is a clear sign of molecular degradation ("photobleaching").[14]

    • Compare the degradation rate in N₂ vs. air. A much faster decay in air confirms that photo-oxidation is the dominant pathway.[6]

    • Changes in EQE can reveal which part of the spectrum is most affected, linking performance loss to the degradation of a specific material (donor or acceptor).

Protocol 2: Spectroscopic & Morphological Analysis of Degraded Films

Objective: To identify the chemical and physical changes responsible for performance loss after stress testing.

Methodology:

  • Sample Preparation: Use the degraded films and devices from Protocol 1.

  • Chemical Analysis (FTIR):

    • Use Attenuated Total Reflectance (ATR)-FTIR to probe the chemical structure of the degraded active layer.

    • Causality: A decrease in the intensity of the C=O peak (~1700 cm⁻¹) of the indanone end-group is a direct indicator of its chemical alteration.[4] Look for the appearance of new peaks in the hydroxyl (-OH) or ether (C-O-C) regions, which can indicate oxidation products.

  • Morphological Analysis (AFM & GIWAXS):

    • Use Atomic Force Microscopy (AFM) to examine the surface morphology. An increase in surface roughness or the formation of large, distinct domains suggests significant phase separation.

    • Use Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe the bulk crystallinity and molecular packing.

    • Causality: A change in the intensity or position of the π-π stacking peak can indicate that the molecules are rearranging, which disrupts charge transport pathways.[10] This provides direct evidence of morphological instability.

  • Mass Spectrometry (MALDI-ToF):

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry can identify the mass of degradation products.

    • Causality: This technique can confirm hypotheses about degradation pathways, such as identifying molecular fragments from vinyl bond cleavage or the addition of oxygen atoms.[11][12]

Part 3: Data Summary & Mitigation

Summary of Degradation Signatures
Degradation MechanismKey Experimental SignaturePrimary Analytical TechniqueEffect on Device Parameters
Photo-oxidation Faster degradation in air vs. N₂. Photobleaching of NFA absorption. Change in C=O peak.UV-Vis, FTIR, MALDI-ToFRapid drop in Jsc and FF.
Morphological Instability Increased surface roughness. Changes in crystallinity / π-π stacking peaks.AFM, GIWAXSGradual decrease in FF and Jsc.
Interfacial Decomposition Degradation is severe under UV light, especially with ZnO ETL. Formation of trap states.EQE, Temperature-dependent J-VSignificant loss in Voc and FF.[5][11]
Intrinsic Photochemistry Degradation under illumination in inert atmosphere.UV-Vis in N₂, MALDI-ToFSlow decrease in all parameters.
Q5: How can I improve the stability of my devices?
  • Material Design: Fluorination of the NFA end-groups (e.g., ITIC-4F) has been shown to improve photostability compared to non-fluorinated versions like ITIC.[3]

  • Interfacial Engineering: Replace photocatalytically active ETLs like ZnO with more stable alternatives (e.g., SnO₂) or passivate the ZnO surface with a protective layer.[10][18]

  • Morphology Stabilization: Incorporating a third component (a ternary strategy) or using cross-linkable materials can help "lock in" the optimal morphology and prevent phase separation.[1]

  • Encapsulation: High-quality device encapsulation is non-negotiable for long-term stability as it is the most effective way to prevent the ingress of oxygen and water, the primary drivers of extrinsic degradation.[1][14]

Visualized Degradation Pathways

G start High-Efficiency Device (Optimized Morphology & Chemistry) light Light (hν) start->light heat Heat (Δ) start->heat atmosphere O₂ / H₂O start->atmosphere photo_ox Photo-oxidation light->photo_ox morpho_change Morphological Instability (Phase Separation) light->morpho_change (photo-thermal) interface_rxn Interfacial Reaction (e.g., with ZnO) light->interface_rxn heat->morpho_change atmosphere->photo_ox chem_deg Chemical Degradation (Bond Cleavage, Oxidation) photo_ox->chem_deg phys_deg Physical Degradation (Crystallization, Dewetting) morpho_change->phys_deg interface_rxn->chem_deg traps Formation of Charge Traps chem_deg->traps jsc_loss ↓ Jsc phys_deg->jsc_loss ff_loss ↓ FF phys_deg->ff_loss voc_loss ↓ Voc traps->voc_loss traps->ff_loss loss Performance Loss voc_loss->loss jsc_loss->loss ff_loss->loss

Caption: Interconnected pathways leading from environmental stressors to device failure.

References

  • Structure dependent photostability of ITIC and ITIC-4F. Materials Advances (RSC Publishing). [Link]

  • Diffusion-Limited Crystallization: A Rationale for the Thermal Stability of Non-Fullerene Solar Cells. ACS Applied Materials & Interfaces. [Link]

  • Thermal stability behavior of FTAZ:ITIC‐2F and FTAZ:ITIC‐2F based... ResearchGate. [Link]

  • Elucidating Performance Degradation Mechanisms in Non-Fullerene Acceptor Solar Cells. Semantic Scholar. [Link]

  • Evolution of absorption spectra of ITIC, ITIC-Th and ITIC-4F: (a) in... ResearchGate. [Link]

  • Intrinsic photo-degradation and mechanism of polymer solar cells: the crucial role of non-fullerene acceptors. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells. Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03501A. [Link]

  • Suppressing photo-oxidation of non-fullerene acceptors and their blends in organic solar cells by exploring material design and employing friendly stabilizers. RSC Publishing. [Link]

  • Elucidating Performance Degradation Mechanisms in Non-Fullerene Acceptor Solar Cells. ResearchGate. [Link]

  • A review of photostability in organic solar cells: from mechanisms to improvement strategies. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Progress in Understanding Degradation Mechanisms and Improving Stability in Organic Photovoltaics. Stanford University. [Link]

  • Understanding organic solar cells degradation process. Ceric-eric. [Link]

  • IR sensitization of an indene-C60 bisadduct (ICBA) in ternary organic solar cells. Energy & Environmental Science (RSC Publishing). [Link]

  • Photochemical degradation pathways of a) A‐D‐A type and b)... ResearchGate. [Link]

  • (PDF) Degradation Mechanisms of Organic Solar Cells. ResearchGate. [Link]

  • Mechanical degradation and stability of organic solar cells: molecular and microstructural determinants. Energy & Environmental Science (RSC Publishing). [Link]

  • (PDF) Operational Stability and Degradation of Organic Solar Cells. ResearchGate. [Link]

  • Unraveling UV Degradation Pathways in Inverted Organic Solar Cells Incorporating A‐DA'D‐A Type Non‐Fullerene Acceptors | Request PDF. ResearchGate. [Link]

  • Study on degradation process of polymer electrolyte by solution analysis. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Suppressed Degradation Process of Green‐Solvent Based Organic Solar Cells Through ZnO Modification With Sulfhydryl Derivatives. PUBDB. [Link]

  • 2025 Guide of Understanding Solar Panel Degradation. Maysun Solar. [Link]

  • Degradation mechanisms in organic solar cells: Localized moisture encroachment and cathode reaction | Request PDF. ResearchGate. [Link]

  • Aryl-substituted-indanone end-capped nonfullerene acceptors for organic solar cells with a low nonradiative loss. PubMed. [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. [Link]

  • Indene-C(60) bisadduct: a new acceptor for high-performance polymer solar cells. PubMed. [Link]

  • Analysis of degradation in PEMFC caused by cell reversal during air starvation. ResearchGate. [Link]

  • Best Practices for Experimental Design, Testing, and Reporting of Aqueous PFAS-Degrading Technologies. PubMed. [Link]

  • Unraveling the cause of degradation in Cu(In,Ga)Se2 photovoltaics under potential induced degradation. Document Server@UHasselt. [Link]

  • Towards a Full Understanding of Regioisomer Effects of Indene-C60 Bisadduct Acceptors in Bulk Heterojunction Polymer Solar Cells. ResearchGate. [Link]

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Technical Support Center: Enhancing the Stability of Organic Solar Cells Based on 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organic solar cells (OSCs) based on 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (IC-based) non-fullerene acceptors (NFAs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to enhance the stability and performance of your devices.

I. Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Issue 1: Rapid initial performance loss ("burn-in") under illumination.

Question: My device shows a promising initial power conversion efficiency (PCE), but it rapidly degrades by 10-20% within the first few hours of continuous illumination under a solar simulator. What are the likely causes and how can I mitigate this?

Answer: This phenomenon, often termed "burn-in" degradation, is a common challenge in NFA-based OSCs. The primary culprits are often a combination of photochemical and morphological instabilities.

Underlying Causes & Solutions:

  • Photochemical Decomposition of the NFA: IC-based acceptors, particularly those with vinyl linkages, are susceptible to cleavage under UV and near-UV illumination.[1] This decomposition creates trap states within the active layer, which hinder charge extraction and increase non-radiative recombination.[1]

    • Solution 1: UV Filtration: Implement a UV cut-off filter (e.g., at 400 nm) during device operation and stability testing. This can significantly slow down the photochemical degradation of the acceptor.[1]

    • Solution 2: Electron Transport Layer (ETL) Optimization: Some ETLs, like ZnO, can generate radicals under UV exposure, which can accelerate the degradation of the NFA.[2] Consider alternative ETLs or interfacial layers that are more photochemically stable or act as a barrier to these radicals.

  • Morphological Relaxation: The initial, high-performance morphology of the bulk heterojunction (BHJ) is often a kinetically trapped, non-equilibrium state.[3] Under illumination and the associated temperature increase, the donor and acceptor molecules can rearrange, leading to phase segregation and the formation of large, inefficient domains.[3]

    • Solution 1: Thermal Annealing Optimization: Carefully optimize the post-deposition annealing temperature and time. This can help to achieve a more thermodynamically stable morphology from the outset.

    • Solution 2: Additive Engineering: The use of high-boiling-point additives can help to control the nanoscale morphology of the donor-acceptor blend, leading to a more stable and efficient interpenetrating network.[4] Devices fabricated with certain high-boiling-point additives have shown exceptional photostability.[4]

  • Interfacial Degradation: The interfaces between the active layer and the charge transport layers are critical for efficient charge extraction.[5][6] Degradation at these interfaces can lead to increased series resistance and reduced fill factor (FF).

    • Solution: Ensure pristine interfaces by fabricating devices in a clean, controlled environment (e.g., a glovebox with low oxygen and moisture levels). Consider using interfacial modifiers to improve energy level alignment and adhesion.[7]

Issue 2: Significant performance decay in ambient air, even in the dark.

Question: My unencapsulated devices degrade significantly when stored in ambient air over a period of hours to days. What is the primary degradation pathway and what are the most effective countermeasures?

Answer: The primary cause of degradation in ambient air is the ingress of oxygen and moisture, which can chemically react with the device components and disrupt the morphology.

Underlying Causes & Solutions:

  • Oxidation of the Active Layer: Both the donor polymer and the NFA can be susceptible to oxidation. This can alter their electronic properties and introduce charge traps.

    • Solution: While material-dependent, a primary and crucial step is proper encapsulation.

  • Hygroscopic Nature of Interfacial Layers: Some common hole transport layers (HTLs), like PEDOT:PSS, are hygroscopic and can absorb water from the atmosphere.[8] This can lead to delamination and corrosion of the transparent electrode (e.g., ITO).[8]

    • Solution 1: Alternative HTLs: Consider using alternative, more hydrophobic HTLs.

    • Solution 2: Device Encapsulation: This is the most critical step for long-term stability in air.

  • Electrode Corrosion: Reactive metal cathodes (e.g., Calcium, Aluminum) can readily oxidize in the presence of air and moisture, leading to a loss of charge collection efficiency.[8]

    • Solution: Proper encapsulation is essential to prevent this.

Issue 3: Device failure under thermal stress (e.g., during annealing or operation at elevated temperatures).

Question: I'm observing a sharp drop in PCE when I anneal my devices at temperatures above a certain threshold, or during prolonged operation under intense illumination which causes heating. What is causing this thermal instability?

Answer: Thermal instability is primarily linked to the morphological evolution of the active layer. The glass transition temperature (Tg) of the donor and acceptor materials plays a crucial role.

Underlying Causes & Solutions:

  • Morphological Instability and Phase Segregation: At temperatures approaching or exceeding the Tg of the constituent materials, molecular mobility increases, leading to large-scale phase separation of the donor and acceptor domains.[9] This reduces the interfacial area necessary for efficient exciton dissociation.[3]

    • Solution 1: Material Selection: Utilize donor polymers with higher molecular weights, which generally correlate with higher Tg and reduced molecular mobility at operating temperatures.[9] Similarly, designing acceptor molecules with higher Tg can suppress their diffusion.[9]

    • Solution 2: Crosslinking: Employing crosslinkable materials in the active layer or at the interfaces can create a more robust and thermally stable morphology.

    • Solution 3: Fine-Tuning Side Chains: Modifying the side chains of the small-molecule acceptor can influence its aggregation and stacking, leading to a more thermodynamically stable morphology that is less prone to thermal degradation.[10]

Troubleshooting Workflow Diagram

Caption: A troubleshooting flowchart for OSC stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving long-term stability with IC-based OSCs?

A1: While intrinsic material stability is crucial, encapsulation is arguably the single most important extrinsic factor for long-term operational stability.[11] A high-quality encapsulation barrier is essential to prevent the ingress of oxygen and moisture, which are major drivers of degradation for the active layer, interfacial layers, and electrodes.[11][12] Thin-film encapsulation (TFE) techniques, often involving alternating organic and inorganic layers, are promising for flexible devices. For lab-scale testing, glass-to-glass encapsulation with a UV-curable epoxy and a desiccant remains a reliable method.

Q2: How does the choice of donor polymer affect the stability of the device?

A2: The donor polymer significantly impacts device stability through several mechanisms:

  • Morphological Stability: As mentioned, polymers with a high glass transition temperature (Tg) can create a more thermally stable bulk heterojunction morphology by reducing molecular chain mobility.[9]

  • Photochemical Stability: The intrinsic photostability of the polymer backbone is critical. Polymers with robust chemical structures are less prone to degradation under illumination.

  • Energy Level Alignment: Proper energy level alignment between the donor and acceptor is crucial for efficient charge transfer and minimizing recombination losses, which can become more pronounced as degradation introduces trap states.

Q3: Can the device architecture (conventional vs. inverted) influence stability?

A3: Yes, the device architecture can have a significant impact on stability. Inverted structures (ITO/ETL/Active Layer/HTL/Metal) are often found to be more stable than conventional structures (ITO/HTL/Active Layer/ETL/Metal). This is primarily because the inverted architecture allows for the use of more stable and less reactive metals like silver or gold as the top electrode, as opposed to the highly reactive low-work-function metals (like calcium) often required in conventional devices.

Q4: What are the key characterization techniques to diagnose stability issues?

A4: A combination of techniques is necessary for a comprehensive diagnosis:

  • Electrical Characterization: Tracking the evolution of photovoltaic parameters (PCE, Voc, Jsc, FF) over time under stress conditions (light, heat, ambient) is the primary indicator of degradation.

  • Spectroscopic Techniques: UV-Vis absorption and photoluminescence (PL) spectroscopy can reveal chemical changes in the active layer. For instance, a decrease in absorption can indicate material decomposition.

  • Microscopy: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools to visualize changes in the active layer morphology, such as increased phase segregation.

  • Impedance Spectroscopy: This technique can help to identify the increase of trap state densities and changes in charge carrier mobility and recombination processes during degradation.[13]

III. Experimental Protocols

Protocol 1: Standardized Stability Testing (ISOS-L-1)

This protocol provides a basic framework for assessing the intrinsic stability of your devices under controlled illumination.

  • Device Fabrication: Fabricate your OSCs according to your established, optimized procedure in an inert environment.

  • Initial Characterization (t=0): Measure the current-voltage (J-V) characteristics of the fresh devices under a calibrated solar simulator (AM1.5G, 100 mW/cm²) to determine the initial PCE, Voc, Jsc, and FF.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using glass slides and a UV-curable epoxy. A desiccant can be included within the encapsulated space.

  • Aging: Place the encapsulated devices in a temperature-controlled chamber under continuous illumination from a solar simulator or a dedicated light-soaking setup. Maintain a constant device temperature (e.g., 65 °C). A UV filter should be used if the goal is to isolate thermal and visible-light-induced degradation from UV effects.

  • Periodic Measurements: At regular intervals (e.g., 1, 5, 10, 24, 50, 100... hours), remove the devices from the aging setup and measure their J-V characteristics at room temperature.

  • Data Analysis: Plot the normalized photovoltaic parameters as a function of aging time. The time at which the PCE drops to 80% of its initial value (T80) is a common metric for device lifetime.

Protocol 2: Thin-Film Encapsulation for Flexible Devices

This protocol outlines a general approach for TFE, a critical technology for flexible OSCs.

  • Device Fabrication: Fabricate the flexible OSC on a suitable substrate (e.g., PEN or PET).

  • Buffer Layer Deposition: To protect the organic layers from potential damage during the TFE process, a buffer layer can be thermally evaporated on top of the cathode.

  • Multi-layer Deposition: Deposit alternating layers of an inorganic barrier material (e.g., Al2O3 via sputtering or ALD) and an organic decoupling layer (e.g., an acrylate-based polymer via vacuum thermal evaporation followed by UV curing).[14] The inorganic layer provides the primary barrier against moisture and oxygen, while the organic layer planarizes the surface and decouples defects between successive inorganic layers.

  • Final Sealing: The final layer is typically a thicker polymer layer to provide mechanical protection.

Encapsulation Workflow Diagram

Caption: A flowchart for OSC encapsulation procedures.

IV. Data Summary Table

Degradation StressorPrimary Failure Mechanism(s)Key Mitigation StrategiesExpected Stability Improvement
UV Light Photochemical decomposition of NFA, radical formation by ETL.[1][13]UV filtration, ETL optimization.Significant increase in T80 lifetime.
Oxygen & Moisture Oxidation of active layer, corrosion of electrodes, HTL degradation.[8]High-performance encapsulation.[11]Extension of shelf and operational lifetime from hours to thousands of hours.[15]
Thermal Stress Morphological instability, large-scale phase segregation.[3][9]Use of high-Tg materials, crosslinking strategies, side-chain engineering.[9][10]Improved performance retention at elevated operating temperatures.
Combined Light & Heat Synergy of photochemical and morphological degradation pathways.Combination of UV filtering, encapsulation, and thermally stable materials.Essential for achieving long-term operational stability under real-world conditions.

V. References

  • Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells. Journal of Materials Chemistry A (RSC Publishing).

  • Elucidating Performance Degradation Mechanisms in Non-Fullerene Acceptor Solar Cells. Semantic Scholar.

  • Encapsulation of Organic and Perovskite Solar Cells: A Review. MDPI.

  • Elucidating performance degradation mechanisms in non-fullerene acceptor solar cells. Journal of Materials Chemistry A (RSC Publishing).

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Reducing impurities during the purification of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is typically achieved through a Knoevenagel condensation of 1-indanone with malononitrile.[1][2] While this reaction is robust, the purification of the final product requires careful attention to detail to remove unreacted starting materials and potential byproducts. This guide provides direct answers to common issues and detailed, validated protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product has a significantly lower and broader melting point than the literature value. What are the likely impurities?

A1: A depressed and broad melting point is a classic indicator of impurities disrupting the crystal lattice of your compound. In the context of the Knoevenagel condensation, the most common culprits are:

  • Unreacted Starting Materials: The presence of residual 1-indanone or malononitrile is the most frequent cause. Malononitrile, in particular, has a low melting point (around 30 °C) and can significantly impact the thermal properties of your final product.

  • Michael Addition Byproducts: Malononitrile is a potent Michael donor. It's possible for a second molecule of malononitrile to add to the newly formed α,β-unsaturated product, leading to a more complex and often difficult-to-separate impurity.[3][4]

  • Polymeric Materials: Malononitrile can undergo base-catalyzed polymerization, especially if the reaction temperature is too high or the reaction time is excessively long.[5] These polymeric materials are often amorphous and can interfere with proper crystallization.

Diagnostic Workflow:

  • Step 1 (TLC Analysis): Spot your crude product, pure 1-indanone, and pure malononitrile on the same TLC plate. Develop with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The presence of spots corresponding to the starting materials confirms their presence.

  • Step 2 (¹H NMR Spectroscopy): Acquire a proton NMR spectrum of your crude product. Look for the characteristic signals of 1-indanone (aromatic multiplets and two aliphatic triplets) and the methylene signal of malononitrile.

Q2: After column chromatography, my product appears pure by TLC, but the yield is very low and my NMR shows it's still not clean. What went wrong?

A2: This frustrating scenario usually points to one of two issues: co-elution of an impurity with your product or on-column degradation.

  • Causality (Co-elution): An impurity may have a polarity very similar to your target compound, causing it to travel down the column at the same rate (i.e., have the same Rf value). This is common with structurally similar byproducts.

  • Causality (Degradation): Standard silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds, especially if the product remains on the column for an extended period.

Troubleshooting Steps:

  • Optimize TLC: Before running the column, test various solvent systems for your TLC. The goal is to find a system that provides the best possible separation between your product spot and any impurity spots. Even a small difference in Rf on the TLC plate can be exploited in column chromatography.

  • Use a Different Stationary Phase: If optimizing the mobile phase (solvent) fails, consider an alternative stationary phase. Neutral or basic alumina can be effective for compounds that are sensitive to acidic silica.

  • Minimize Residence Time: A properly executed "flash" chromatography, with adequate pressure to ensure a swift run time, minimizes the opportunity for on-column reactions.[6] Avoid letting the column run overnight.

Q3: My product is a persistent yellow or brown oil that refuses to crystallize, even after removing all solvent. How can I induce crystallization?

A3: The failure to crystallize often indicates the presence of "oiling out," where the compound separates from the solvent as a liquid rather than a solid. This is typically caused by residual impurities that inhibit lattice formation or by using a solvent in which the compound is excessively soluble.

Solutions to Induce Crystallization:

  • Trituration: This is the first method to try. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation. Once a small amount of solid forms, let it stir in the solvent slurry to allow for complete crystallization.

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (the "anti-solvent," like hexanes) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool the solution slowly.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution. This seed crystal will provide a template for crystal growth.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of impurity formation during the Knoevenagel synthesis of this compound?

A1: The primary cause is often related to reaction control. The Knoevenagel condensation is base-catalyzed.[2] Using a base that is too strong or an excessive amount of catalyst can promote side reactions. For instance, a strong base can deprotonate other positions on the 1-indanone or catalyze the self-condensation or polymerization of malononitrile.[5] We recommend using a mild base like piperidine or β-alanine and carefully controlling the reaction temperature to minimize these pathways.[7][8]

Q2: What is the best general-purpose solvent for recrystallizing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

A2: In our experience, isopropanol or ethanol are excellent starting points for the recrystallization of this compound. They offer a good solubility profile—high solubility when hot and significantly lower solubility when cold—which is the ideal characteristic for a recrystallization solvent. For highly non-polar impurities, a mixed solvent system like Toluene/Hexane can also be effective.

Q3: When is column chromatography necessary over a simple recrystallization?

A3: Column chromatography is recommended when:

  • You have multiple impurities with polarities similar to your product.

  • The impurities are present in a high concentration (>10-15%).

  • Recrystallization fails to remove a persistent impurity, as confirmed by analytical methods like NMR or LC-MS.

  • You require exceptionally high purity (>99.5%) for applications like pharmaceutical development or reference standard preparation.

Recrystallization is often sufficient for removing small amounts of impurities that have very different solubility profiles from your product.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization Procedure

This protocol is designed to efficiently remove unreacted 1-indanone and minor polar impurities.

  • Dissolution: Place the crude, dry solid (e.g., 1.0 g) into an Erlenmeyer flask. Add a stir bar. Add a minimal amount of isopropanol (e.g., 10-15 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding isopropanol dropwise until all the solid just dissolves. Adding excess solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (a spatula tip). Return the mixture to a boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: High-Purity Flash Column Chromatography

This protocol is for isolating the product with >99% purity.

  • Column Preparation: Select a glass column and pack it with silica gel (300-400 mesh) as a slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). A general rule is to use about 50 g of silica for every 1 g of crude material.[9]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product (1.0 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture (95:5 Hexane:Ethyl Acetate). Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC. Spot each fraction on a TLC plate and visualize under UV light.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any trace solvents.

Section 4: Visual Guides & Data
Diagrams

Purification_Troubleshooting_Workflow start Crude Product Analysis purity_check Assess Purity: - Melting Point - TLC - NMR start->purity_check is_pure Is Product >98% Pure? purity_check->is_pure finish Product Meets Specification is_pure->finish Yes impurity_id Identify Impurity Type is_pure->impurity_id No sm_present Starting Material (1-Indanone, Malononitrile) impurity_id->sm_present NMR/TLC shows SM byproduct_present Unknown Byproduct or Polymeric Material impurity_id->byproduct_present NMR/TLC shows other spots action_recrystallize Action: Perform Recrystallization (Protocol 1) sm_present->action_recrystallize action_column Action: Run Flash Column Chromatography (Protocol 2) byproduct_present->action_column action_recrystallize->purity_check Re-assess Purity action_column->purity_check Re-assess Purity

Caption: Troubleshooting workflow for purity assessment.

Impurity_Formation_Pathways cluster_main Knoevenagel Condensation cluster_side Potential Side Reactions Indanone 1-Indanone Product Target Product: 2-(2,3-Dihydro-1H-inden- 1-ylidene)malononitrile Indanone->Product + Malononitrile (Base Catalyst) Malononitrile Malononitrile Michael Michael Adduct Product->Michael + Malononitrile Malononitrile2 Malononitrile Polymer Polymeric Impurity Malononitrile2->Polymer Excess Base / Heat

Caption: Potential impurity formation pathways.

Data Table

Table 1: Comparative Analysis of Recrystallization Solvents

SolventSolubility (Hot)Solubility (Cold)ProsCons
Isopropanol HighLowGood crystal formation; easily removed under vacuum; effective at removing polar impurities.Can be hygroscopic.
Ethanol HighLowSimilar to isopropanol; readily available.May form solvates; slightly more polar.
Ethyl Acetate Very HighModerateGood for dissolving a wide range of organic compounds.Often results in lower yields due to moderate cold solubility.
Toluene HighLowExcellent for removing non-polar impurities; azeotropes with water.High boiling point makes it difficult to remove completely.
References
  • Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. (2017). ResearchGate. [Link]

  • a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. (2022). RSC Publishing. [Link]

  • Chemistry of malononitrile. (1959). ACS Publications. [Link]

  • Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. [Link]

  • malononitrile. Organic Syntheses Procedure. [Link]

  • Method for the purification of malononitrile. (1957).
  • Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. (2014). TSI Journals. [Link]

  • Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2022). Chemistry Europe. [Link]

  • Process for the manufacture and purification of malononitrile. (1957).
  • New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. (2022). PMC - NIH. [Link]

  • Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. The Royal Society of Chemistry. [Link]

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  • Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (2018). Indian Academy of Sciences. [Link]

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Navigating the Synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Technical Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial Knoevenagel condensation reaction. We will explore a range of alternative catalytic systems beyond the conventional methods, providing troubleshooting advice and detailed protocols to enhance yield, purity, and sustainability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

The synthesis is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. It involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to the carbonyl group of a ketone, 1-indanone. This is followed by a dehydration step to yield the α,β-unsaturated product.[1][2]

Q2: What are the traditional catalysts for this reaction, and what are their limitations?

Traditionally, this reaction is catalyzed by weak organic bases such as piperidine or ammonium acetate. While effective, these catalysts can sometimes lead to longer reaction times, require refluxing in organic solvents, and can be difficult to remove from the final product, posing challenges for industrial applications and green chemistry initiatives.[3][4]

Q3: Why should I consider alternative catalysts for this synthesis?

Alternative catalysts can offer significant advantages, including milder reaction conditions, shorter reaction times, higher yields, and improved product purity. Furthermore, many alternative methods align with the principles of green chemistry by utilizing solvent-free conditions, aqueous media, or recoverable catalysts.[5][6]

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free conditions, often coupled with microwave irradiation or grinding, have been successfully employed for Knoevenagel condensations.[2][7] This approach minimizes waste and can significantly accelerate the reaction rate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a common hurdle in Knoevenagel condensations. A systematic approach to troubleshooting is essential for identifying the root cause.

Q: My reaction is not proceeding, or the yield is disappointingly low. What should I check first?

A: Re-evaluate your starting materials and reaction setup.

  • Purity of Reactants: Malononitrile is susceptible to polymerization, especially in the presence of strong bases or at elevated temperatures. Ensure you are using high-purity malononitrile. If necessary, it can be purified by recrystallization from a suitable solvent like isopropanol, though caution is advised due to its thermal sensitivity.[6] Similarly, verify the purity of your 1-indanone, as impurities can inhibit the catalyst or lead to side reactions.

  • Catalyst Activity: If using a previously opened bottle of catalyst, its activity may be compromised due to hydration or degradation. Consider using a fresh batch of catalyst. For solid-supported catalysts, ensure proper activation and storage.

  • Stoichiometry: While a 1:1 molar ratio of 1-indanone to malononitrile is typical, a slight excess of malononitrile (e.g., 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.

Q: I've confirmed my reagents are pure. What catalytic parameters should I adjust?

A: The choice and amount of catalyst are critical.

  • Catalyst Strength: If using a base catalyst, ensure it is not too strong. Strong bases can promote the self-condensation of 1-indanone or the polymerization of malononitrile. Weak bases like ammonium acetate or piperidine are generally preferred.

  • Catalyst Loading: The optimal catalyst loading can vary. Start with a catalytic amount (e.g., 5-10 mol%) and perform small-scale experiments to determine the ideal concentration for your specific conditions.

  • Alternative Catalytic Systems: If traditional base catalysis is failing, consider switching to a Lewis acid catalyst or exploring heterogeneous catalysts like basic alumina. Lewis acids can activate the carbonyl group of 1-indanone, making it more susceptible to nucleophilic attack.

Q: My reaction is sluggish. How can I increase the reaction rate?

A: Consider adjusting the temperature and energy input.

  • Temperature: While many Knoevenagel condensations proceed at room temperature, some require heating to overcome the activation energy barrier. Monitor your reaction by TLC and, if it is proceeding slowly, gradually increase the temperature.

  • Microwave or Ultrasound: These energy sources can dramatically reduce reaction times.[8][9][10] Microwave irradiation can lead to rapid, uniform heating, while ultrasound can enhance mass transfer and activate the reacting species.

Issue 2: Formation of Side Products and Purification Challenges

The formation of impurities can complicate product isolation and reduce the overall yield of the desired 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Q: I am observing multiple spots on my TLC plate. What are the likely side products?

A: The most common side reactions in this synthesis are:

  • Michael Addition: The product, being an α,β-unsaturated dinitrile, can act as a Michael acceptor. A second molecule of deprotonated malononitrile can add to the product, leading to a bis-adduct.

  • Self-Condensation of 1-Indanone: Under strongly basic conditions, 1-indanone can undergo self-aldol condensation.

  • Polymerization of Malononitrile: As mentioned, this is a significant issue, particularly with strong bases and high temperatures.

Q: How can I minimize the formation of these side products?

A: Careful control of reaction conditions is key.

  • Controlled Addition: Adding the base catalyst slowly to the mixture of 1-indanone and malononitrile can help to maintain a low concentration of the reactive enolate at any given time, thus minimizing side reactions.

  • Milder Catalyst: Switching to a milder catalyst can often resolve issues with side product formation.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired condensation.

Q: My product is difficult to purify. Any suggestions?

A: Optimize your work-up and purification strategy.

  • Catalyst Removal: If you are using a homogeneous catalyst like piperidine, an acidic wash during the work-up can help to remove it. The use of a heterogeneous catalyst simplifies this process, as it can be removed by simple filtration.

  • Recrystallization: 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often an effective purification method.

Alternative Catalytic Protocols

Here we present a selection of alternative catalytic systems for the synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. These protocols offer various advantages over traditional methods.

Comparative Overview of Catalytic Systems
Catalyst SystemSolventTemperatureReaction TimeYieldAdvantages
Ammonium Acetate Ethanol or Solvent-freeReflux or 100°C1-2 hoursGood to ExcellentReadily available, inexpensive.[2][5][7]
Basic Alumina Solvent-free (Microwave)300W~20 minutesModerate to GoodHeterogeneous, easily separable, green.[2][7]
Nickel (II) Nitrate WaterRoom Temp.~30 minutesExcellentMild conditions, aqueous medium.[3]
β-Alanine Water (Visible Light)Room Temp.2-4 hoursVery GoodGreen, uses visible light as an energy source.[11]
Catalyst-Free WaterReflux2-4 hoursModerate to GoodEnvironmentally benign, no catalyst cost.[2]
Experimental Workflow: General Considerations

The following diagram illustrates a generalized workflow for screening alternative catalysts for the synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

G cluster_prep Reactant Preparation cluster_reaction Reaction Screening cluster_workup Work-up & Purification cluster_analysis Analysis prep_indan 1-Indanone (1 eq) cat_select Select Catalyst System (e.g., Basic Alumina, Ni(NO3)2, etc.) prep_indan->cat_select prep_malo Malononitrile (1-1.1 eq) prep_malo->cat_select solvent_select Select Solvent/Condition (e.g., Solvent-free, Water, Ethanol) cat_select->solvent_select energy_input Apply Energy Source (e.g., Stirring, Heating, MW, Ultrasound) solvent_select->energy_input monitoring Monitor Reaction (TLC, GC-MS) energy_input->monitoring quench Quench Reaction (if necessary) monitoring->quench Reaction Complete extraction Extraction/Filtration quench->extraction purify Recrystallization/ Column Chromatography extraction->purify yield_calc Calculate Yield purify->yield_calc charac Characterize Product (NMR, IR, MS, MP) yield_calc->charac

Caption: Generalized workflow for screening alternative catalysts.

Detailed Step-by-Step Methodologies

Protocol 1: Ammonium Acetate Catalyzed Solvent-Free Synthesis [2][5]

This protocol offers a green and efficient method that avoids the use of organic solvents.

  • Preparation: In a round-bottom flask, combine 1-indanone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture at 100°C with stirring for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize from ethanol to obtain pure 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Protocol 2: Basic Alumina Catalyzed Microwave-Assisted Synthesis [2][7]

This method is notable for its significantly reduced reaction time.

  • Preparation: In a microwave-safe vessel, thoroughly mix 1-indanone (1.0 mmol), malononitrile (1.0 mmol), and basic alumina (e.g., 100 mg).

  • Reaction: Place the vessel in a microwave reactor and irradiate at 300W for approximately 20 minutes. The optimal time may vary depending on the microwave unit. Monitor the reaction progress by TLC.

  • Work-up: After cooling, add ethanol to the reaction mixture and stir.

  • Purification: Filter to remove the basic alumina. Evaporate the ethanol from the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent.

Protocol 3: Nickel (II) Nitrate Catalyzed Synthesis in Aqueous Media [3]

This protocol is advantageous for its mild, room temperature conditions and use of water as a solvent.

  • Preparation: In a flask, dissolve 1-indanone (1.0 mmol) and malononitrile (1.0 mmol) in a minimal amount of a water-miscible co-solvent if necessary, then add water (e.g., 10 mL). Add Nickel (II) Nitrate hexahydrate (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The product will often precipitate out of the solution as it forms. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete (typically within 30 minutes), add cold water to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.

Mechanistic Insight: The Role of the Catalyst

Understanding the mechanism of catalysis can aid in troubleshooting and optimization.

G cluster_base Base Catalysis (e.g., Piperidine, NH4OAc) cluster_lewis Lewis Acid Catalysis (e.g., TiCl4, SnCl4) b_start Malononitrile + Base b_enolate Enolate Formation (Deprotonation) b_start->b_enolate b_attack Nucleophilic Attack on 1-Indanone b_enolate->b_attack b_intermediate Adduct Formation b_attack->b_intermediate b_dehydration Dehydration b_intermediate->b_dehydration b_product Product b_dehydration->b_product l_start 1-Indanone + Lewis Acid l_activated Carbonyl Activation l_start->l_activated l_attack Nucleophilic Attack by Malononitrile l_activated->l_attack l_intermediate Adduct Formation l_attack->l_intermediate l_dehydration Dehydration l_intermediate->l_dehydration l_product Product l_dehydration->l_product

Caption: Comparison of base-catalyzed and Lewis acid-catalyzed mechanisms.

In base catalysis , the base deprotonates the highly acidic methylene group of malononitrile to form a resonance-stabilized enolate. This potent nucleophile then attacks the carbonyl carbon of 1-indanone. Subsequent proton transfer and dehydration yield the final product.

In Lewis acid catalysis , the Lewis acid coordinates to the carbonyl oxygen of 1-indanone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral malononitrile. This is followed by deprotonation and dehydration to afford the product.

By understanding these distinct pathways, researchers can make more informed decisions when selecting a catalyst and troubleshooting their reactions. This guide provides a solid foundation for exploring and implementing alternative catalytic systems for the synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, paving the way for more efficient, sustainable, and successful experimental outcomes.

References

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (URL not available)
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  • New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC. ([Link])

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. ([Link])

  • "optimizing reaction conditions for Knoevenagel condensation with ammonium malon
  • Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile | 4716 - TSI Journals. ([Link])

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  • Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives - ResearchGate. ([Link])

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Technical Support Center: Recrystallization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS 2510-01-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this compound. As a molecule often synthesized via Knoevenagel condensation, the crude product can contain various impurities, making effective purification essential for obtaining reliable downstream results.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a crucial step for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[4] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated by filtration.

For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, which is typically a product of the Knoevenagel condensation between 1-indanone and malononitrile, common impurities include unreacted starting materials, catalysts (e.g., ammonium acetate, piperidine), and colored byproducts formed from side reactions or degradation of the highly conjugated system.[1][5][6] Recrystallization is a highly effective and economical method to remove these contaminants, yielding a product of high purity, which is critical for applications in drug development and materials science.

Q2: What are the characteristics of an ideal solvent for this recrystallization?

Selecting the right solvent is the most critical factor for a successful recrystallization.[4] The ideal solvent should exhibit the following properties:

  • High Solvency at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperature: The compound should be poorly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is what enables crystal formation and high recovery.[4]

  • Impurities' Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize with the product).

  • Chemical Inertness: The solvent must not react with the compound.[7][8]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the purified crystals during the drying step.[9]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Q3: Which solvents are recommended for starting a solvent screen for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

Given the structure of the target molecule—containing polar nitrile groups and a nonpolar indene backbone—solvents of intermediate polarity often work well. Mixed solvent systems are also highly effective. Here is a table of recommended starting solvents for screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Notes
Ethanol7824.5A good starting point. Often provides a good solubility differential. Crystals of a related compound have been grown from ethanol.[10]
Isopropanol8219.9Similar to ethanol but slightly less polar; can sometimes offer better recovery.
Ethyl Acetate776.0A solvent of intermediate polarity. Often used in combination with a nonpolar solvent.
n-Hexane691.9A nonpolar "anti-solvent." Rarely used alone but excellent in pairs (e.g., with Ethyl Acetate) to reduce solubility upon cooling.[1]
Toluene1112.4A nonpolar aromatic solvent. Its higher boiling point can be advantageous for dissolving stubborn solids but makes it harder to remove. Use with caution.[9]
Water10080.1The compound is unlikely to be soluble in water, but it can be used as an anti-solvent with a polar organic solvent like ethanol or acetone.

A rule of thumb is that solvents with functional groups similar to the solute can be effective.[8][11] Given the nitrile and aromatic components, testing alcohols and esters is a logical first step.

Part 2: Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal single or mixed solvent system for recrystallization.

  • Preparation: Place approximately 20-30 mg of your crude 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, swirling after each addition. If the solid dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[12]

  • Hot Solvent Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain more of your product in the mother liquor upon cooling.[13]

  • Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Evaluation: A good solvent will produce a large quantity of crystalline precipitate upon cooling. If no crystals form, the compound may be too soluble, or the solution may be supersaturated. If the solid "oils out," a different solvent should be chosen.[14]

Protocol 2: Standard Single-Solvent Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid B 2. Hot Filtration (Optional) A->B  If insoluble  impurities exist C 3. Slow Cooling A->C  No insoluble  impurities B->C D 4. Induce Crystallization (If Needed) C->D  If no crystals form E 5. Isolate Crystals (Vacuum Filtration) C->E  Crystals form D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G H Pure Product G->H

Caption: Standard workflow for single-solvent recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[12]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[4]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities.[4][15]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of your purified product.[13]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Troubleshooting_Tree Start Recrystallization Problem? Prob1 No Crystals Form Start->Prob1 Prob2 Product 'Oils Out' Start->Prob2 Prob3 Low Yield Start->Prob3 Prob4 Product is Colored Start->Prob4 Sol1a Solution is Supersaturated: - Scratch flask interior - Add a seed crystal Prob1->Sol1a Sol1b Too Much Solvent: - Boil off excess solvent - Re-cool Prob1->Sol1b Sol2a Cooling Too Rapidly or Solvent B.P. Too High: - Re-heat to dissolve oil - Add more solvent - Cool very slowly Prob2->Sol2a Sol2b Persistent Oiling: - Change solvent - Consider chromatography Prob2->Sol2b Sol3a Too Much Solvent Used: - Concentrate mother liquor - Collect a second crop Prob3->Sol3a Sol3b Product Lost During Transfer: - Pre-heat filtration apparatus - Wash crystals with minimal  ice-cold solvent Prob3->Sol3b Sol4a Colored Impurities Present: - Add activated charcoal  to hot solution - Perform hot filtration Prob4->Sol4a

Sources

Technical Support Center: Optimizing Device Performance of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile through Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile-based devices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the critical role of solvent choice in device performance. As a malononitrile derivative, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile's function as an electron acceptor in organic electronic devices is highly dependent on the morphology of the solution-processed thin films.[1][2][3] The choice of solvent is therefore a paramount parameter in controlling this morphology and, consequently, the final device efficacy.

This resource will provide a foundational understanding of the interplay between solvent properties and the performance of devices incorporating 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, enabling you to diagnose and resolve common experimental challenges.

Troubleshooting Guide: From Poor Performance to Optimized Devices

This section addresses specific issues that may arise during the fabrication of devices utilizing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, with a focus on solvent-related causes and their solutions.

Issue 1: Low Device Efficiency and Poor Fill Factor

Symptoms:

  • Consistently low power conversion efficiency (PCE) in organic solar cells (OSCs).

  • Low on/off ratio or mobility in organic thin-film transistors (OTFTs).

  • A "kink" or "S-shaped" curve in the current density-voltage (J-V) characteristics.

Potential Solvent-Related Causes:

  • Suboptimal Thin Film Morphology: The choice of solvent directly impacts the nanoscale morphology of the active layer.[4][5][6] An inappropriate solvent can lead to excessive phase separation, small crystalline domains, or a non-uniform film, all of which hinder efficient charge transport and collection.

  • Incomplete Solvent Removal: Residual solvent trapped within the active layer can act as a charge trap, impeding charge transport and reducing device performance.[7][8] Solvents with very high boiling points are particularly prone to this issue.[7]

  • Poor Solubility: If 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile or the donor material is not fully dissolved, it can lead to the formation of aggregates in the solution, resulting in a rough and non-uniform film upon deposition.

Troubleshooting Steps:

  • Solvent Screening:

    • Rationale: Different solvents will lead to different thin-film morphologies due to variations in their boiling points, vapor pressures, and ability to dissolve the active layer components.[9][10]

    • Protocol: Prepare solutions of your active layer blend in a range of solvents with varying properties (see Table 1). Common choices for malononitrile-based acceptors include chlorinated solvents like chlorobenzene (CB) and dichlorobenzene (DCB), as well as greener alternatives like o-xylene and anisole.[11][12][13] Fabricate and characterize devices using each solvent to identify the optimal choice for your specific material system.

  • Solvent Annealing:

    • Rationale: Exposing the dried film to a solvent vapor can promote molecular rearrangement and improve crystallinity, leading to enhanced device performance.

    • Protocol: Place the fabricated device in a sealed chamber containing a small amount of a high-boiling-point solvent. The vapor will slowly plasticize the film, allowing for morphological improvements. The duration of annealing is a critical parameter to optimize.

  • Thermal Annealing Optimization:

    • Rationale: Post-deposition thermal annealing is a common technique to remove residual solvent and improve the crystallinity of the active layer.[14]

    • Protocol: Systematically vary the annealing temperature and time. Be aware that excessive temperatures can lead to device degradation. The optimal annealing temperature is often just below the glass transition temperature of the polymer donor.

  • Utilize Solvent Additives:

    • Rationale: Small amounts of a high-boiling-point solvent additive (e.g., 1,8-diiodooctane, DIO) can help to control the film morphology by slowing down the drying process, allowing more time for molecular self-assembly.[2]

    • Protocol: Add a small volume percentage (typically 0.5-3%) of a high-boiling-point additive to your optimized solvent system. The optimal concentration will need to be determined experimentally.

Issue 2: Poor Film Quality and Reproducibility

Symptoms:

  • Visible defects in the film (pinholes, "comet tails," aggregation).

  • Large batch-to-batch variation in device performance.

  • Inconsistent film thickness across the substrate.

Potential Solvent-Related Causes:

  • Solvent Purity: Impurities in the solvent can act as nucleation sites for aggregation or introduce charge traps into the active layer.[15]

  • Inappropriate Solvent Volatility: A solvent that evaporates too quickly can lead to a non-uniform film, especially in deposition techniques like blade-coating.[16] Conversely, a very slow-evaporating solvent can lead to excessive phase separation.[9][10]

  • Poor Wetting: The solvent may not wet the substrate effectively, leading to de-wetting and the formation of an incomplete film.

Troubleshooting Steps:

  • Use High-Purity Solvents:

    • Rationale: Ensuring the use of high-purity, anhydrous solvents minimizes the introduction of contaminants that can negatively impact device performance and reproducibility.[15]

    • Protocol: Always use solvents of the highest available purity (e.g., ≥99.8%, anhydrous). Store solvents in a dry, inert atmosphere (e.g., a glovebox) to prevent water absorption.

  • Optimize Deposition Technique for Solvent Choice:

    • Rationale: The ideal solvent properties will vary depending on the deposition method (e.g., spin-coating vs. blade-coating).[11][13][17]

    • Protocol: For spin-coating, a solvent with a moderate boiling point is often preferred. For blade-coating, a higher boiling point solvent may be necessary to allow for a longer drying time and more uniform film formation.[11][13] Adjust the deposition parameters (e.g., spin speed, blade speed, substrate temperature) in conjunction with solvent selection.

  • Substrate Surface Treatment:

    • Rationale: Modifying the surface energy of the substrate can improve the wetting of the solvent and promote the formation of a uniform film.

    • Protocol: Treat the substrate with a UV-ozone cleaner or a self-assembled monolayer (e.g., OTS, PEDOT:PSS) to improve the surface energy and promote better film formation.

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider when working with 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile?

A1: The key solvent properties to consider are:

  • Solubility: The solvent must be able to dissolve both the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile acceptor and the donor material to the desired concentration without aggregation.

  • Boiling Point and Vapor Pressure: These properties dictate the drying rate of the film, which in turn has a significant impact on the final morphology.[4][9][10] A slower drying rate, often associated with a higher boiling point, can allow for greater molecular ordering and improved crystallinity.[4]

  • Surface Tension: This affects the wetting of the solution on the substrate and can influence film uniformity.

Q2: How does the choice of solvent affect the crystallinity of the active layer?

A2: The solvent plays a crucial role in the crystallization process. A solvent that allows the polymer chains to remain in a more extended conformation in solution can facilitate π-π stacking and the formation of crystalline domains upon drying.[4] Additionally, the rate of solvent evaporation is critical; a slower evaporation rate provides more time for the molecules to self-organize into a more ordered, crystalline structure, which is generally beneficial for charge transport.[4]

Q3: Are "green" solvents a viable option for processing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile-based devices?

A3: Yes, there is a significant push in the field of organic electronics to move away from halogenated solvents towards more environmentally friendly "green" solvents.[10][12][18][19] Solvents such as o-xylene, anisole, and 2-methyltetrahydrofuran (2-MeTHF) have been successfully used to fabricate high-performance organic solar cells and transistors.[10][11][18] However, it is important to note that a direct substitution of a halogenated solvent with a green solvent may require re-optimization of the processing parameters, such as the solution concentration, deposition speed, and annealing conditions.[12][13]

Q4: Can solvent mixtures be used to fine-tune device performance?

A4: Absolutely. Using a co-solvent system is a powerful technique in "solvent engineering."[20] By mixing a good solvent with a poor solvent, or two good solvents with different boiling points, you can precisely control the drying kinetics and the resulting film morphology. This can be a more effective approach than relying on a single solvent to achieve the optimal balance of solubility and drying time.

Q5: How can I confirm that residual solvent is the cause of poor device performance?

A5: Identifying residual solvent can be challenging. One indirect method is to perform a systematic study of the effect of thermal annealing. If device performance significantly improves with increased annealing time or temperature (up to a point), it suggests that the removal of trapped solvent is a key factor.[21] More direct analytical techniques such as Grazing-Incidence X-ray Diffraction (GIXRD) can reveal changes in crystallinity upon annealing, which can be correlated with solvent removal.[14]

Data and Protocols

Table 1: Properties of Common Solvents for Organic Electronics
SolventBoiling Point (°C)Vapor Pressure (kPa @ 20°C)Dielectric Constant
Chloroform61.221.34.81
Chlorobenzene (CB)1321.585.62
1,2-Dichlorobenzene (DCB)180.50.169.93
o-Xylene1440.882.57
Anisole1540.444.33
2-Methyltetrahydrofuran (2-MeTHF)8013.96.2

Note: These values are approximate and can vary with temperature and pressure.

Experimental Workflow: Solvent Screening for Optimal Device Performance

G cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_post Post-Processing cluster_char Characterization cluster_analysis Analysis prep Prepare stock solutions of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile and donor material in each test solvent fab Fabricate devices using a consistent protocol for each solvent (e.g., spin-coating, blade-coating) prep->fab Consistent concentrations anneal Apply optimized thermal annealing to each set of devices fab->anneal jv Measure J-V characteristics (PCE, Voc, Jsc, FF) anneal->jv morph Characterize film morphology (AFM, GIXRD) anneal->morph analyze Correlate device performance with solvent properties and film morphology jv->analyze morph->analyze

Caption: A generalized workflow for systematic solvent screening.

Logical Relationship: Solvent Properties and Device Performance

G cluster_solvent Solvent Properties cluster_film Thin Film Properties cluster_device Device Performance bp Boiling Point morph Morphology bp->morph cryst Crystallinity bp->cryst res Residual Solvent bp->res vp Vapor Pressure vp->morph vp->cryst sol Solubility sol->morph sol->cryst pce Efficiency morph->pce ff Fill Factor morph->ff mob Mobility morph->mob cryst->pce cryst->ff cryst->mob res->pce res->ff res->mob

Caption: Interplay of solvent properties, film characteristics, and device metrics.

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a versatile organic compound characterized by a malononitrile group attached to a dihydroindene core. Its unique electronic and structural properties make it a valuable building block in the synthesis of advanced materials, including organic semiconductors and non-linear optical materials.[1][2] In the realm of drug development, such scaffolds are frequently explored for their potential biological activities. The efficacy, safety, and reproducibility of any application hinge on the purity of this starting material. Even trace impurities, such as residual starting materials, synthetic by-products, or isomers, can significantly alter the physicochemical properties and biological activity of the final product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. We will delve into the rationale behind method selection, present a detailed protocol for the recommended approach, and outline a complete validation strategy grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

The Analytical Challenge: Understanding the Analyte

The molecular structure of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (MW: 180.21 g/mol ) presents specific characteristics that inform the chromatographic strategy.[5] It is a relatively non-polar, aromatic molecule, making it highly soluble in common organic solvents like acetonitrile and methanol. This hydrophobicity is the primary determinant for selecting a chromatographic mode.

Potential impurities may arise from its synthesis, typically a Knoevenagel condensation of 1-indanone with malononitrile. These can include:

  • Unreacted Starting Materials: 1-indanone and malononitrile.

  • Synthetic By-products: Products from side-reactions or degradation.

  • Isomers: Potential for geometric (E/Z) isomerism around the exocyclic double bond, which could impact the material's final properties.

An effective analytical method must be able to resolve the main compound from all potential and actual impurities with high specificity and sensitivity.

Comparative Analysis of HPLC Methodologies

The choice of HPLC mode is the most critical decision in method development. The selection is dictated by the polarity of the analyte and the desired separation mechanism.

G start Begin Method Selection for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile q1 Primary Goal: Routine Purity & Assay? start->q1 q2 Are Geometric (E/Z) Isomers a Key Concern? q1->q2  No / Unsure rp_hplc Reverse-Phase HPLC (RP-HPLC) (Recommended Primary Method) q1->rp_hplc  Yes q3 Are Chiral Impurities Present or Suspected? q2->q3  No np_hplc Normal-Phase HPLC (NP-HPLC) (Alternative/Orthogonal Method) q2->np_hplc  Yes q3->rp_hplc  No chiral_hplc Chiral HPLC (Specialized Application) q3->chiral_hplc  Yes

Caption: HPLC Method Selection Workflow.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase (like C18) and a polar mobile phase.[6][7] For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, its hydrophobic nature leads to strong retention on a C18 column, allowing for excellent separation from more polar impurities.

  • Principle of Separation: Hydrophobic interactions between the analyte and the non-polar stationary phase. Elution is achieved by increasing the concentration of an organic modifier (e.g., acetonitrile) in the aqueous mobile phase.[6]

  • Advantages:

    • High reproducibility and robustness.

    • Excellent for quantifying the main peak and resolving impurities with different polarities.

    • Vast selection of available column chemistries.

    • Lower cost and toxicity of mobile phases compared to normal-phase.[7]

  • Verdict: The recommended primary method for routine purity testing and assay due to its versatility, robustness, and suitability for the analyte's chemical properties.[7]

Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (e.g., silica, amino, or cyano) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[8] Retention is based on polar interactions.[8]

  • Principle of Separation: Adsorption and polar interactions (like hydrogen bonding and dipole-dipole interactions) with the stationary phase. More polar analytes are retained longer.[8]

  • Advantages:

    • Superior resolution of structural isomers, including geometric (E/Z) isomers, which may not be well-separated in RP-HPLC.[9][10]

    • Ideal for analytes that are highly soluble in non-polar organic solvents.

  • Verdict: A powerful alternative and orthogonal method. If process development indicates the presence of hard-to-separate isomers or non-polar impurities, NP-HPLC is the method of choice.[11]

Chiral HPLC

This specialized technique is used to separate enantiomers.[12] While 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is achiral, this method becomes relevant if chiral starting materials are used or if a chiral by-product is formed during synthesis.

  • Principle of Separation: Utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[13][14]

  • Advantages: The only direct method to separate and quantify enantiomers.[15]

  • Verdict: Not necessary for routine purity analysis of the target compound itself, but essential if chiral purity is a required specification for any component in the sample matrix.

Recommended Protocol: Validated RP-HPLC Method for Purity Determination

Based on the comparative analysis, an isocratic RP-HPLC method with UV detection is the most robust and reliable choice for routine quality control. The following protocol is a validated starting point.

Experimental Protocol
  • Instrumentation & Consumables:

    • HPLC system with quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Chromatography Data System (CDS).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • HPLC vials.

    • Syringe filters (0.45 µm PTFE).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (60:40, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Comprehensive Method Validation Protocol (ICH Q2(R2) Framework)

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][16][17] The following parameters must be assessed for a purity method.

G cluster_0 Method Validation Lifecycle protocol Define Validation Protocol & Acceptance Criteria sst System Suitability Testing (SST) (Pre-Run Check) protocol->sst spec Specificity / Selectivity sst->spec lin Linearity & Range sst->lin acc Accuracy sst->acc prec Precision (Repeatability & Intermediate) sst->prec lod_loq LOD & LOQ sst->lod_loq robust Robustness sst->robust report Compile Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report

Caption: HPLC Method Validation Workflow.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure and verifies that the system is adequate for the intended analysis on the day of use.[18] It is performed by making five replicate injections of the Working Standard Solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, crucial for accurate integration.[19]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20]

  • Protocol: Inject the diluent, a placebo (if applicable), solutions of known impurities, the standard solution, and the sample solution.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a DAD detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates a proportional relationship between concentration and detector response over a defined range.[21]

  • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Accuracy is the closeness of the test results to the true value.[22] It is often determined by spike recovery.

  • Protocol: Spike a sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0101.2101.2%
120%120.0119.299.3%
Precision

Precision expresses the closeness of agreement among a series of measurements.[23]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative % RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[21]

  • Protocol: Can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ must be experimentally verified to have acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]

  • Protocol: Introduce small changes to the method parameters one at a time and assess the impact on SST parameters.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters must still be met under all varied conditions, demonstrating the method's reliability for routine use.

Conclusion

The purity of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a critical quality attribute that directly influences its performance in research and development. While several HPLC techniques can be employed for its analysis, a well-validated Reverse-Phase HPLC method offers the optimal balance of performance, robustness, and efficiency for routine quality control. The detailed validation protocol provided in this guide, based on internationally recognized ICH and USP standards, establishes a self-validating system that ensures the generation of trustworthy and reproducible data.[3][4][24] By implementing this rigorous analytical approach, researchers, scientists, and drug development professionals can confidently ascertain the purity of their material, ensuring the integrity and success of their downstream applications.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
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  • 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 1080-74-6. Sigma-Aldrich.
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  • Chiral HPLC Column. Phenomenex.
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A Comparative Analysis of Non-Fullerene Acceptors Featuring the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Moiety in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of organic photovoltaics (OPVs) has been revolutionized by the advent of non-fullerene acceptors (NFAs), which have progressively outpaced their fullerene predecessors in power conversion efficiency (PCE).[1] A key contributor to this success has been the molecular engineering of novel acceptor structures, with the electron-withdrawing end-group playing a pivotal role in defining the optoelectronic properties of the molecule. Among these, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile has emerged as a cornerstone moiety in the design of high-performance NFAs.

This guide provides a comparative study of NFAs that incorporate the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile end-group, with a particular focus on the widely recognized ITIC family of acceptors. We will objectively compare their performance against other prominent NFAs and provide the supporting experimental data and protocols for researchers, scientists, and professionals in drug development and materials science.

The Rise of Non-Fullerene Acceptors and the Significance of End-Group Engineering

For years, fullerene derivatives were the primary electron acceptors in OPVs. However, their inherent limitations, such as weak absorption in the visible spectrum and limited tunability of energy levels, capped the performance of organic solar cells.[1] The development of NFAs has addressed these challenges by offering broad and strong absorption, tunable energy levels, and enhanced stability.[1]

The design of NFAs often follows an A-D-A (Acceptor-Donor-Acceptor) architecture, where an electron-rich core is flanked by electron-withdrawing end-groups. The 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile group has proven to be a particularly effective electron-accepting moiety, contributing to favorable molecular packing and electronic properties that facilitate efficient charge separation and transport.

Comparative Performance of Non-Fullerene Acceptors

To illustrate the impact of the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile end-group, we will compare the performance of ITIC, a prominent NFA featuring this moiety, with the fullerene acceptor PC71BM and another high-performance NFA, ITIC-Th, when paired with the classic polymer donor P3HT.

AcceptorDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
ITIC-ThP3HT0.512.2934.20.61[2]
PC71BMP3HT0.628.8754.23.01[2]

Note: The performance of organic solar cells is highly dependent on the donor polymer, processing conditions, and device architecture. The data presented here is for illustrative purposes, based on a specific study with P3HT as the donor.

From the data, it is evident that while the ITIC-Th in this specific combination with P3HT shows a lower performance compared to the fullerene acceptor, the family of ITIC acceptors has been shown to achieve very high efficiencies when paired with other donor polymers. For instance, when ITIC is blended with the wide-bandgap polymer donor PBDB-T, power conversion efficiencies have exceeded 11%.

Underlying Scientific Principles: A Deeper Dive

The success of NFAs containing the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile end-group can be attributed to several key structure-property relationships:

  • Energy Level Tuning: The strong electron-withdrawing nature of the malononitrile group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the acceptor. This allows for better energy level alignment with a wider range of donor polymers, leading to a higher open-circuit voltage (Voc).

  • Broad Absorption: The extended π-conjugation provided by the indenylidene system contributes to strong absorption in the visible and near-infrared regions, enabling the solar cell to harvest a larger portion of the solar spectrum and leading to a higher short-circuit current density (Jsc).

  • Molecular Packing and Morphology: The planar structure of the indene ring promotes ordered molecular packing in the solid state, which is crucial for efficient charge transport. The bulky side chains often attached to the core of the NFA help to control the morphology of the donor-acceptor blend, preventing excessive aggregation and ensuring a favorable bicontinuous network for charge separation and collection.

Below is a diagram illustrating the general A-D-A structure of an ITIC-like non-fullerene acceptor.

NFA_Structure cluster_Core Electron-Donating Core cluster_Acceptor1 Acceptor End-Group cluster_Acceptor2 Acceptor End-Group Core Fused Aromatic Rings (e.g., Indacenodithiophene) Acceptor2 2-(2,3-Dihydro-1H-inden- 1-ylidene)malononitrile Core->Acceptor2 π-bridge Acceptor1 2-(2,3-Dihydro-1H-inden- 1-ylidene)malononitrile Acceptor1->Core π-bridge

Caption: Generalized A-D-A structure of an ITIC-like non-fullerene acceptor.

The energy level alignment between the donor and acceptor materials is critical for efficient device operation. The following diagram illustrates a typical energy level diagram for a donor/NFA pair.

EnergyLevels HOMO_D HOMO (Donor) LUMO_D LUMO (Donor) HOMO_D->LUMO_D Photon Absorption (Exciton Generation) LUMO_A LUMO (Acceptor) LUMO_D->LUMO_A Electron Transfer HOMO_A HOMO (Acceptor) HOMO_A->HOMO_D Hole Transfer

Caption: Energy level diagram illustrating charge separation at the donor-acceptor interface.

Experimental Protocols: Fabrication and Characterization of Non-Fullerene Organic Solar Cells

The following is a generalized, step-by-step methodology for the fabrication and characterization of a bulk-heterojunction organic solar cell. This protocol is a synthesis of common practices reported in the literature.

Device Fabrication Workflow

FabricationWorkflow node_process node_process node_material node_material node_device node_device start Start: ITO-coated glass substrate cleaning 1. Substrate Cleaning (Detergent, DI water, Acetone, IPA) start->cleaning uv_ozone 2. UV-Ozone Treatment cleaning->uv_ozone htl 3. Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS via spin-coating) uv_ozone->htl anneal_htl 4. HTL Annealing htl->anneal_htl active_layer 5. Active Layer Deposition (Donor:Acceptor blend in chloroform via spin-coating) anneal_htl->active_layer anneal_active 6. Active Layer Annealing active_layer->anneal_active etl 7. Electron Transport Layer (ETL) Deposition (e.g., PFN-Br via spin-coating) anneal_active->etl cathode 8. Cathode Deposition (e.g., Al via thermal evaporation) etl->cathode encapsulation 9. Encapsulation cathode->encapsulation end Finished Device encapsulation->end

Caption: A typical workflow for the fabrication of a non-fullerene organic solar cell.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The cleaned substrates are then treated with UV-ozone for 20 minutes to improve the surface wettability and work function of the ITO.

2. Hole Transport Layer (HTL) Deposition:

  • A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds.

  • The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. Active Layer Deposition:

  • The donor polymer and non-fullerene acceptor are dissolved in a suitable solvent (e.g., chloroform) at a specific donor:acceptor weight ratio (e.g., 1:1.2).

  • The solution is then spin-coated onto the HTL in a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-120 nm).

  • The active layer is then annealed at an optimized temperature and time to promote the formation of a favorable morphology.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • A thin layer of an electron transport material (e.g., PFN-Br) is spin-coated on top of the active layer.

  • Finally, a metal cathode (e.g., aluminum) is deposited by thermal evaporation under high vacuum (< 10-6 Torr).

Device Characterization
  • Current Density-Voltage (J-V) Characteristics: The J-V curves of the fabricated devices are measured under simulated AM 1.5G illumination (100 mW/cm2) using a solar simulator. From these curves, the key performance parameters (Voc, Jsc, FF, and PCE) are extracted.

  • External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.

Conclusion and Future Outlook

The integration of the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile moiety as an electron-accepting end-group has been a highly successful strategy in the design of high-performance non-fullerene acceptors for organic solar cells. The resulting NFAs, such as those in the ITIC family, exhibit favorable optoelectronic properties that have led to significant improvements in power conversion efficiencies.

Future research will likely focus on further refining the molecular structure of these NFAs to minimize energy loss, enhance stability, and improve performance. The development of new donor polymers that are well-matched with these acceptors will also be crucial for pushing the efficiency of organic solar cells to new heights. As our understanding of the intricate interplay between molecular structure, morphology, and device physics deepens, we can expect to see even more impressive performance from organic photovoltaic technologies in the years to come.

References

  • Advancements in non‐fullerene acceptors for organic solar cells: Brief review of research trends. (URL: [Link])

  • Advancements in non‐fullerene acceptors for organic solar cells: Brief review of research trends | Request PDF. (URL: [Link])

  • Comparative Investigation of Fullerene PC71BM and Non-fullerene ITIC-Th Acceptors Blended With P3HT or PBDB-T Donor Polymers for PV Applications. (URL: [Link])

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The Ascendance of Non-Fullerene Acceptors: A Performance Showdown Between 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Derivatives and PCBM in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Shifting Landscape of Organic Photovoltaics

For over two decades, fullerene derivatives, particularly[1][1]-phenyl-C61-butyric acid methyl ester (PCBM), have been the cornerstone of electron-accepting materials in bulk heterojunction (BHJ) organic solar cells (OSCs).[2] Their high electron mobility and ability to form interpenetrating networks with donor polymers have been instrumental in advancing the field.[2] However, the inherent limitations of fullerenes, such as weak absorption in the visible spectrum and limited tunability of energy levels, have spurred the development of a new class of materials: non-fullerene acceptors (NFAs).[3][4]

This guide provides an in-depth comparison of the performance of a prominent NFA scaffold, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile and its derivatives, against the benchmark fullerene acceptor, PCBM. While direct, head-to-head comparisons of the unsubstituted parent molecule are limited in the literature, its derivatives, particularly those based on the 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile end-group, are integral to many of the highest-performing NFAs to date, such as the Y6 acceptor.[5] We will dissect the fundamental differences in their optical, electronic, and morphological properties, providing experimental data to illustrate their impact on device performance. This analysis will equip researchers and drug development professionals with the necessary insights to navigate the evolving landscape of organic photovoltaics.

At a Glance: Key Performance Metrics

The following table summarizes the typical performance parameters of organic solar cells fabricated with a common donor polymer, such as P3HT, and either PCBM or a representative NFA based on the inden-1-ylidene)malononitrile scaffold. It is important to note that NFA performance is highly dependent on the specific donor polymer used.

ParameterPCBM-based Device (P3HT:PCBM)NFA-based Device (Representative)
Power Conversion Efficiency (PCE) ~3-5%[6]>10% (can exceed 18% with optimized donors)[5][7]
Open-Circuit Voltage (Voc) ~0.6 V[8]>0.8 V[5]
Short-Circuit Current Density (Jsc) ~10-12 mA/cm2[8]>20 mA/cm2[5]
Fill Factor (FF) ~60-70%~70-80%[5]
Key Advantages Well-understood, good electron mobility.Tunable energy levels, strong and broad absorption, potential for high efficiency.[3][4]
Key Disadvantages Weak visible absorption, limited Voc.Can be more sensitive to morphology, potential for increased recombination if not optimized.[9]

The Science Behind the Performance Gap

The superior performance of NFAs based on the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile framework over PCBM can be attributed to several key factors:

Enhanced Light Absorption and Current Generation

PCBM, and fullerenes in general, are notoriously poor absorbers of visible light, which constitutes a significant portion of the solar spectrum.[9] This necessitates a higher concentration of the donor polymer in the active layer to achieve sufficient light harvesting, which can be detrimental to charge transport.

In contrast, NFAs can be chemically designed to have strong and broad absorption that extends well into the red and near-infrared regions of the spectrum.[3] This is a direct result of their tunable electronic structure. The ability of the NFA to absorb light complements that of the donor polymer, leading to a significant increase in the overall photon-to-electron conversion and, consequently, a higher short-circuit current density (Jsc).[10]

Tunable Energy Levels and Higher Open-Circuit Voltage

The open-circuit voltage (Voc) of a BHJ solar cell is fundamentally limited by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. The LUMO level of PCBM is relatively low (around -3.9 eV), which restricts the Voc of most PCBM-based devices to around 0.6 V.[11]

NFAs offer a significant advantage in this regard. Through synthetic modification of the molecular structure, the LUMO level of an NFA can be readily tuned.[3] NFAs based on the inden-1-ylidene)malononitrile scaffold can be designed to have higher LUMO levels compared to PCBM, which directly translates to a larger Voc in a solar cell device.[5] This ability to "lift" the LUMO level without compromising electron mobility is a key driver behind the high efficiencies of modern OSCs.

Favorable Morphology and Charge Transport

The morphology of the bulk heterojunction—the nanoscale intermixing of the donor and acceptor materials—is critical for efficient charge separation and transport.[8] While PCBM can form favorable morphologies with certain polymers like P3HT, its tendency to crystallize can lead to large, pure domains that hinder exciton dissociation.[2]

The molecular design of NFAs allows for greater control over their aggregation and crystallization behavior.[12] This enables the formation of a more optimal bicontinuous network with percolating pathways for both electrons and holes to their respective electrodes, which can lead to a higher fill factor (FF).[8] However, it is crucial to note that achieving this optimal morphology can be more sensitive to processing conditions (e.g., solvent choice, annealing temperature) in NFA-based systems compared to their PCBM counterparts.[9]

Experimental Protocols: From Synthesis to Device Characterization

To provide a practical context for this comparison, we outline the key experimental procedures for synthesizing a representative NFA and fabricating and characterizing an organic solar cell.

Synthesis of a Representative NFA: 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

A common method for synthesizing this class of NFAs is through a Knoevenagel condensation reaction.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product 1-indanone 1-indanone Reaction Reaction 1-indanone->Reaction malononitrile malononitrile malononitrile->Reaction Pyridine Pyridine (base catalyst) Pyridine->Reaction Chloroform Chloroform (solvent) Chloroform->Reaction Reflux Reflux (heat) Reflux->Reaction NFA 2-(3-oxo-2,3-dihydro-1H- inden-1-ylidene)malononitrile Reaction->NFA

Caption: Knoevenagel condensation for NFA synthesis.

Step-by-Step Protocol:

  • Dissolve Reactants: In a round-bottom flask, dissolve 1-indanone and malononitrile in chloroform under a nitrogen atmosphere.

  • Add Catalyst: Add a catalytic amount of pyridine to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Purification: After cooling, purify the crude product using column chromatography on silica gel to yield the final NFA product.

Organic Solar Cell Fabrication (Inverted Architecture)

The following workflow outlines the fabrication of an inverted organic solar cell, a common device structure for high-efficiency OSCs.

ITO_Substrate 1. ITO Substrate Cleaning ETL 2. Electron Transport Layer (ETL) Deposition (e.g., ZnO) ITO_Substrate->ETL Active_Layer 3. Active Layer Deposition (Donor:Acceptor Blend) ETL->Active_Layer HTL 4. Hole Transport Layer (HTL) Deposition (e.g., MoO3) Active_Layer->HTL Electrode 5. Metal Electrode Evaporation (e.g., Ag) HTL->Electrode Annealing 6. Post-fabrication Annealing Electrode->Annealing Characterization 7. Device Characterization Annealing->Characterization

Caption: Workflow for inverted OSC fabrication.

Detailed Methodology:

  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • ETL Deposition: Deposit an electron transport layer (ETL), such as a zinc oxide (ZnO) nanoparticle solution, onto the ITO substrate via spin-coating, followed by annealing.

  • Active Layer Preparation and Deposition: Prepare a solution of the donor polymer and the acceptor (either PCBM or the NFA) in a suitable solvent (e.g., chlorobenzene). Deposit the active layer blend onto the ETL via spin-coating in an inert atmosphere (glovebox).

  • HTL Deposition: Thermally evaporate a thin layer of a hole transport material, such as molybdenum trioxide (MoO3), on top of the active layer.

  • Electrode Evaporation: Thermally evaporate a metal top electrode, typically silver (Ag), through a shadow mask to define the active area of the device.

  • Post-Annealing: Perform thermal annealing of the completed device at an optimized temperature and duration to improve the morphology of the active layer.

Device Performance Characterization

The performance of the fabricated solar cells is evaluated using the following techniques:

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator and a source meter. This measurement yields the key performance parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength. This provides insight into how effectively the device converts light of different colors into electricity.

The Path Forward: Opportunities and Challenges

The transition from PCBM to NFAs based on the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile scaffold and its derivatives represents a paradigm shift in the field of organic photovoltaics. The unprecedented power conversion efficiencies now exceeding 19% in single-junction devices are a direct result of the chemical versatility and superior optoelectronic properties of these novel acceptors.[13]

However, challenges remain. The long-term stability of NFA-based devices is still an area of active research, and the synthesis of complex NFAs can be more costly and time-consuming than that of PCBM. Furthermore, the sensitivity of device performance to subtle changes in morphology necessitates a deeper understanding of the structure-property relationships and more robust processing techniques.

Despite these hurdles, the trajectory is clear. The ability to rationally design and synthesize NFAs with tailored properties opens up a vast chemical space for further optimization. As our understanding of the interplay between molecular design, morphology, and device physics continues to grow, we can expect to see even more efficient and stable organic solar cells in the near future, bringing this promising technology closer to widespread commercialization.

References

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The Rise of Indenylidene Malononitrile Derivatives: A Comparative Guide to Efficiency in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of organic photovoltaics (OPVs) has been dramatically reshaped by the advent of non-fullerene acceptors (NFAs), which have shattered the longstanding dominance of fullerene derivatives.[1][2] Among the diverse families of NFAs, indenylidene malononitrile-based molecules have emerged as frontrunners, consistently pushing the power conversion efficiencies (PCEs) of single-junction organic solar cells to unprecedented heights, now exceeding 19-20%.[3] Their success lies in their remarkable tunability, allowing for precise control over light absorption, energy levels, and morphology of the active layer.[2][4]

This guide provides an in-depth comparison of the efficiency of organic solar cells employing different indenylidene malononitrile derivatives. We will delve into the key structure-property relationships that govern their performance, present supporting experimental data, and provide detailed protocols for device fabrication and characterization, offering researchers, scientists, and drug development professionals a comprehensive understanding of this pivotal class of materials.

The Indenylidene Malononitrile Core: A Platform for High Performance

The fundamental structure of these acceptors consists of an electron-rich core flanked by electron-withdrawing indenylidene malononitrile end-groups. This "A-D-A" (Acceptor-Donor-Acceptor) architecture is central to their function. The strong electron-withdrawing nature of the malononitrile group, combined with the indenyl ring system, creates a significant intramolecular charge transfer character, which is crucial for their light-absorbing properties and for facilitating charge separation at the donor-acceptor interface.[5]

The true power of this molecular design lies in its modularity. By systematically modifying the core, the end-groups, and the peripheral side-chains, researchers can fine-tune the optoelectronic and morphological properties of the acceptor to achieve optimal device performance.

Comparative Analysis of Leading Indenylidene Malononitrile Derivatives

To illustrate the impact of molecular design on photovoltaic performance, we will compare three prominent indenylidene malononitrile derivatives: ITIC , IT-4F , and Y6 . These molecules represent a clear evolutionary path in the design of high-efficiency NFAs.

AcceptorDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
ITIC PBDB-T0.9117.570.011.2
IT-4F PBDB-T-2F0.8824.375.016.0
Y6 PM60.8325.376.015.7

Note: The performance parameters presented are representative values from high-performing devices and can vary based on specific fabrication conditions.

ITIC: The Pioneer

ITIC was one of the first indenylidene malononitrile-based NFAs to demonstrate the potential of this class of materials to outperform fullerenes.[6] Its development marked a significant step forward in achieving high open-circuit voltages (Voc) and good power conversion efficiencies.

IT-4F: The Impact of Fluorination

The introduction of fluorine atoms onto the terminal indenylidene groups, creating IT-4F, led to a substantial leap in performance.[7] This strategic halogenation has several key effects:

  • Lowered HOMO/LUMO Energy Levels: Fluorination deepens both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[7] The deeper LUMO level enhances the electron-accepting capability and can lead to a more favorable energy level alignment with the donor polymer for efficient charge transfer.

  • Enhanced Intermolecular Interactions: The presence of fluorine atoms promotes stronger intermolecular π-π stacking, which facilitates more efficient charge transport through the acceptor domains in the bulk heterojunction (BHJ) morphology.[7]

  • Improved Crystallinity: The enhanced intermolecular interactions often lead to improved crystallinity of the material, which is beneficial for charge mobility.[7]

These factors combined contribute to a significant increase in the short-circuit current density (Jsc) and fill factor (FF) for IT-4F based devices compared to their ITIC counterparts.

Y6: A Paradigm Shift with a Fused-Ring Core

Y6 represents a revolutionary step in NFA design, featuring a novel, electron-deficient fused-ring core (dithienothiophen[3.2-b]-pyrrolobenzothiadiazole).[8] This A-DA'D-A type structure has propelled OSC efficiencies to new records.[9] The key advantages of the Y6 design include:

  • Broad and Strong Absorption: The unique core structure of Y6 results in a significantly red-shifted and broader absorption spectrum compared to ITIC and IT-4F, allowing it to harvest a larger portion of the solar spectrum.[8][10]

  • Distinct Molecular Packing: Y6 exhibits a more directional, face-on π-stacking arrangement compared to ITIC-type acceptors. This packing motif is highly favorable for vertical charge transport to the electrodes and contributes to higher charge mobility.[11][12]

  • Reduced Voltage Loss: Despite its narrow bandgap, Y6-based devices can achieve remarkably low voltage losses, leading to high Voc values.[8]

The combination of a high Jsc, stemming from its excellent light-harvesting capabilities, and a high FF, due to its efficient charge transport, has solidified Y6 and its derivatives as the current state-of-the-art in non-fullerene acceptors.

Structure-Property Relationships: The "Why" Behind the Performance

The remarkable performance of indenylidene malononitrile derivatives is a direct consequence of their tailored molecular structures. Understanding these structure-property relationships is critical for the rational design of next-generation materials.

The Role of the Central Core

The electron-donating core plays a crucial role in determining the acceptor's absorption profile and energy levels. Larger, more electron-rich cores generally lead to broader and more red-shifted absorption. The fused-ring structure in Y6, for instance, enhances planarity and extends π-conjugation, contributing to its superior light absorption.[11]

The Influence of End-Group Modification

As demonstrated by the comparison of ITIC and IT-4F, modification of the end-groups is a powerful strategy for fine-tuning the electronic properties of the acceptor.[1][13][14][15] Halogenation, particularly fluorination and chlorination, is a widely employed technique to:

  • Modulate Energy Levels: Halogen atoms are strongly electron-withdrawing, which can be used to systematically adjust the HOMO and LUMO energy levels to optimize the donor-acceptor energy offset.[7]

  • Influence Molecular Packing: Halogenation can induce specific intermolecular interactions that favor beneficial packing motifs for charge transport.[7]

The Importance of Side-Chain Engineering

The alkyl side-chains attached to the core and/or end-groups, while not directly involved in the electronic processes, are critical for ensuring solubility and for controlling the morphology of the active layer. The length and branching of the side-chains can significantly impact the miscibility of the donor and acceptor materials, which in turn affects the domain sizes and purity in the BHJ blend.

Experimental Protocols

Achieving high-efficiency organic solar cells is not only dependent on the active layer materials but also on meticulous device fabrication and characterization. Below are representative protocols for the fabrication and testing of OSCs with indenylidene malononitrile derivatives.

Device Fabrication: Inverted Architecture

The inverted device architecture is commonly used for high-performance NFA-based OSCs.

G cluster_0 Device Stack ITO ITO Glass (Anode) ZnO ZnO (Electron Transport Layer) ITO->ZnO Active Layer Donor:Acceptor Blend (e.g., PM6:Y6) ZnO->Active Layer MoOx MoOx (Hole Transport Layer) Active Layer->MoOx Ag Ag (Cathode) MoOx->Ag

Caption: Inverted device architecture for an organic solar cell.

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A solution of ZnO nanoparticle precursor is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • The films are then annealed at 200°C for 60 minutes in air.

  • Active Layer Deposition:

    • The donor polymer (e.g., PM6) and the indenylidene malononitrile acceptor (e.g., Y6) are dissolved in a suitable solvent (e.g., chloroform) at a specific donor:acceptor weight ratio (e.g., 1:1.2). A small amount of a processing additive (e.g., 0.5% 1-chloronaphthalene) is often included to optimize the morphology.

    • The solution is then spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness (typically 100-120 nm).

    • The active layer is then thermally annealed at a specific temperature (e.g., 110°C) for a set time (e.g., 10 minutes) to promote the formation of a favorable BHJ morphology.

  • Hole Transport Layer (HTL) Deposition:

    • A thin layer of Molybdenum(VI) oxide (MoOx) is thermally evaporated onto the active layer under high vacuum (<10-6 Torr). The typical thickness is 8-10 nm.

  • Cathode Deposition:

    • Finally, a top electrode of silver (Ag) is thermally evaporated onto the MoOx layer through a shadow mask to define the active area of the device (typically 100 nm thick).

Device Characterization

Current Density-Voltage (J-V) Measurement:

G Solar_Simulator AM 1.5G Solar Simulator (100 mW/cm²) Device Organic Solar Cell Solar_Simulator->Device SMU Source Measure Unit Device->SMU Computer Data Acquisition SMU->Computer

Caption: Experimental setup for J-V characterization of an OSC.

The primary characterization of an organic solar cell is the measurement of its current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm2). From the J-V curve, the key performance parameters are extracted:

  • Open-circuit voltage (Voc): The voltage at which the current is zero.

  • Short-circuit current density (Jsc): The current density at zero voltage.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax x Vmax) / (Jsc x Voc).

  • Power conversion efficiency (PCE): The overall efficiency of the device, calculated as (Jsc x Voc x FF) / Pin, where Pin is the incident power density of the simulated sunlight.

Future Outlook

The rapid development of indenylidene malononitrile derivatives has been a major driving force behind the recent surge in organic solar cell efficiencies. Future research will likely focus on:

  • Novel Core and End-Group Designs: The exploration of new electron-donating cores and electron-withdrawing end-groups to further enhance light absorption and tune energy levels.

  • Ternary and Tandem Solar Cells: The incorporation of these high-performance acceptors into more complex device architectures, such as ternary blends and tandem cells, to overcome the limitations of single-junction devices.

  • Improving Stability and Scalability: A critical focus will be on enhancing the operational stability of these materials and developing scalable printing processes to facilitate the commercialization of organic solar cell technology.

The continued innovation in the molecular design of indenylidene malononitrile derivatives holds immense promise for the future of organic photovoltaics, paving the way for a new generation of low-cost, flexible, and efficient solar energy harvesting technologies.

References

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A Spectroscopic Guide to the Geometric Isomers of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of molecular structure is paramount. Geometric isomers, such as the E and Z forms of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile, can exhibit distinct biological activities and material properties. A definitive spectroscopic comparison is therefore essential for researchers in the field. This guide provides an in-depth analysis of the expected spectroscopic differences between these isomers, grounded in fundamental principles and data from analogous compounds. While direct experimental data for the individual isomers of the title compound is not extensively published, this guide offers a predictive framework and the necessary experimental protocols to empower researchers to perform this differentiation.

Introduction: The Significance of Isomeric Purity

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a conjugated system with potential applications stemming from its electronic properties. The existence of E and Z isomers, arising from the restricted rotation around the exocyclic double bond, necessitates a robust analytical methodology to distinguish and quantify each form. The spatial arrangement of the substituents dictates the molecule's overall electronic distribution and steric profile, which in turn influences its interactions with biological targets or its performance in optical and electronic materials.

isomers cluster_E E Isomer cluster_Z Z Isomer E-isomer Z-isomer

A depiction of the E and Z isomers of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Predicted Spectroscopic Differentiation

The following sections outline the anticipated differences in the spectroscopic signatures of the E and Z isomers based on established principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most definitive technique for distinguishing geometric isomers in solution.

¹H NMR Spectroscopy: The chemical shifts of protons in proximity to the double bond and the cyano groups will be most affected by the isomeric configuration.

  • Vinylic Proton: While the target molecule does not have a vinylic proton on the exocyclic double bond, protons on the indene ring, particularly at the C7 and C2 positions, will experience different magnetic environments.

  • Anisotropic Effects: The cyano groups (-C≡N) exhibit significant magnetic anisotropy. In the Z isomer, where the dicyanomethylene group is on the same side as the aromatic ring of the indene moiety, the protons on the C7-H are likely to be shielded and appear at a higher field (lower ppm) compared to the E isomer. Conversely, in the E isomer, these protons would be in the deshielding region of the cyano groups and would thus resonate at a lower field (higher ppm).[1][2][3]

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides unambiguous proof of spatial proximity.[4][5][6] For the Z isomer, a NOE correlation is expected between the protons on the C7 of the indene ring and the protons on the C2 of the dihydroindene ring. In the E isomer, this correlation would be absent or significantly weaker.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms of the double bond and the cyano groups are also expected to differ between the isomers.[7]

  • γ-Gauche Effect: In the Z isomer, steric compression between the cyano groups and the indene ring can cause an upfield shift (lower ppm) of the carbon signals of the nearby C7a and C2 carbons compared to the less sterically hindered E isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences
Nucleus E Isomer (Predicted) Z Isomer (Predicted) Rationale
C7-H Downfield (higher ppm)Upfield (lower ppm)Anisotropic effect of cyano groups
C2-H₂ Less affectedPotentially shieldedProximity to cyano groups in Z isomer
C1' (exocyclic) --Similar in both isomers
C2' (cyano) --Small difference expected
C7a (bridgehead) DownfieldUpfieldγ-gauche effect in Z isomer
C2 DownfieldUpfieldγ-gauche effect in Z isomer
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system.

  • λ_max (Wavelength of Maximum Absorbance): The planarity of the conjugated system is a key determinant of the λ_max. The E isomer is generally expected to be more planar than the Z isomer due to reduced steric hindrance between the dicyanomethylene group and the indene ring. This enhanced planarity leads to a more effective π-orbital overlap and a smaller HOMO-LUMO gap. Consequently, the E isomer is predicted to have a longer λ_max (a bathochromic or red shift) compared to the Z isomer.[8][9]

  • Molar Absorptivity (ε): The more planar E isomer is also expected to exhibit a higher molar absorptivity due to a higher probability of the π → π* transition.

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the vibrational modes of the functional groups.

  • C≡N Stretch: The position of the nitrile stretching frequency is sensitive to the electronic environment. In the more conjugated and planar E isomer, a slight shift to a lower wavenumber (cm⁻¹) for the C≡N stretch might be observed compared to the Z isomer, reflecting a greater degree of electron delocalization.

  • C=C Stretch: The stretching vibration of the exocyclic double bond will also differ subtly between the two isomers.

Experimental Protocols

To validate the predicted spectroscopic differences, the following experimental workflow is recommended.

workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Spectroscopic Analysis start 1-Indanone & Malononitrile reaction Knoevenagel Condensation (e.g., piperidine catalyst in toluene) start->reaction mixture Mixture of E/Z Isomers reaction->mixture separation Column Chromatography (Silica gel, Hexane:EtOAc gradient) mixture->separation isomers Isolated E and Z Isomers separation->isomers nmr ¹H, ¹³C, NOESY NMR isomers->nmr uvvis UV-Vis Spectroscopy isomers->uvvis ir FTIR Spectroscopy isomers->ir ms Mass Spectrometry isomers->ms

Experimental workflow for synthesis, separation, and analysis.

Synthesis: Knoevenagel Condensation

The synthesis of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile is typically achieved via a Knoevenagel condensation between 1-indanone and malononitrile.[10][11][12]

Step-by-Step Protocol:

  • To a solution of 1-indanone (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent (e.g., toluene or ethanol), add a catalytic amount of a base (e.g., piperidine or β-alanine).

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of E and Z isomers.

Separation of Isomers

The separation of the geometric isomers can be achieved by column chromatography.[13][14][15]

Step-by-Step Protocol:

  • Prepare a silica gel column packed with a non-polar solvent system (e.g., hexane).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

  • Collect fractions and analyze them by TLC to identify the separated isomers. The less polar isomer will typically elute first.

  • Combine the fractions containing each pure isomer and evaporate the solvent.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare solutions of each pure isomer and the initial mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra for each sample.

  • For definitive assignment, acquire a 2D NOESY spectrum for each pure isomer.

UV-Vis Spectroscopy:

  • Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., acetonitrile or ethanol).

  • Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range (e.g., 200-500 nm).

  • Determine the λ_max and calculate the molar absorptivity (ε) for each isomer.

FTIR Spectroscopy:

  • Acquire the FTIR spectrum of each pure isomer as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Identify the characteristic stretching frequencies for the C≡N and C=C bonds.

Conclusion

References

  • ResearchGate. (n.d.). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z. Retrieved from [Link]

  • Characteristics of Vis absorption spectra of styrylcyanines in different solvents. (n.d.). Retrieved from [Link]

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  • Rahimi, Z., Bayat, M., & Hosseini, H. (2022). a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. RSC Publishing. Retrieved from [Link]

  • Rahimi, Z., Bayat, M., & Hosseini, H. (2022). New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. PMC. Retrieved from [Link]

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A Comparative Guide to the Definitive Structural Elucidation of Synthesized 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. The target of our investigation, 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile (Molecular Formula: C₁₂H₈N₂, Molecular Weight: 180.21 g/mol )[1], is a product of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation[2][3]. While routine spectroscopic methods provide essential clues, they often fall short of providing the absolute, high-resolution proof required for publication, patenting, and regulatory submission.

This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this synthesized molecule, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices and contrast the definitive data from crystallography with the complementary, yet less conclusive, information provided by NMR, Mass Spectrometry, and IR Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful method for determining the precise atomic arrangement of a crystalline solid[4]. It provides detailed, three-dimensional information, including bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the molecule's constitution and conformation in the solid state[5][6]. The technique is founded on the principle that X-rays are diffracted by the electrons in a crystal lattice in a predictable pattern, governed by Bragg's Law (nλ=2d sinθ)[6]. By analyzing the angles and intensities of these diffracted X-rays, we can reconstruct a complete electron density map of the molecule[7].

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a publishable crystal structure is a multi-step process where meticulous technique is paramount. The most challenging step is often growing a high-quality single crystal suitable for diffraction[7].

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Acquisition & Processing synthesis Synthesized Product (Crude Powder) purification Purification (e.g., Column Chromatography) synthesis->purification growth Slow Evaporation or Vapor Diffusion purification->growth selection Select & Mount High-Quality Crystal growth->selection collection X-ray Data Collection selection->collection solution Structure Solution (Phase Problem) collection->solution refinement Structure Refinement solution->refinement structure Final Solved Structure (CIF File) refinement->structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: SC-XRD Analysis
  • Crystal Growth (The Art of Crystallization):

    • Rationale: The goal is to create a state of slow, controlled supersaturation that allows molecules to organize into a well-ordered lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.

    • Method (Slow Evaporation):

      • Dissolve a small amount (5-10 mg) of purified 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile in a minimal volume of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small, clean vial.

      • Add a less-volatile "anti-solvent" in which the compound is less soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

      • Add a drop or two of the primary solvent to redissolve the precipitate.

      • Cover the vial with a cap containing a few pinholes to allow for very slow evaporation over several days to weeks at room temperature.

      • Monitor for the formation of single, well-formed crystals, ideally between 0.1-0.3 mm in size[5].

  • Crystal Selection and Mounting:

    • Rationale: A suitable crystal must be a single, untwinned specimen, free of cracks or defects, as these imperfections disrupt the lattice and degrade diffraction quality[7].

    • Method:

      • Under a microscope, identify a crystal with sharp edges and uniform clarity.

      • Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of non-diffracting oil or epoxy[5].

      • Mount the fiber onto a goniometer head, which allows for precise positioning of the crystal within the X-ray beam[6].

  • Data Acquisition:

    • Rationale: The crystal is rotated in the X-ray beam to collect diffraction data from all possible lattice planes. Low temperature (e.g., 100 K) is used to minimize atomic thermal motion and radiation damage.

    • Method:

      • Center the crystal on the diffractometer.

      • Cool the crystal under a stream of cold nitrogen gas.

      • An intense beam of monochromatic X-rays (often from a Molybdenum or Copper source) is directed at the crystal[6].

      • As the crystal is rotated through various angles (omega and phi scans), the diffracted X-rays are captured by a detector (e.g., a CCD or pixel detector)[7]. This process can take several hours.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction pattern (a set of reflections with specific intensities and positions) is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to fit the known atoms, resulting in a final, precise molecular model.

    • Method:

      • Specialized software (e.g., Bruker APEX suite) is used to integrate the raw diffraction images and determine the unit cell dimensions and space group[4].

      • The structure is "solved" using direct methods or Patterson synthesis to generate an initial atomic model.

      • The model is "refined" using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the observed experimental data. The quality of the final structure is assessed by metrics like the R-factor (residual factor), where a value below 5-7% indicates a good refinement.

Anticipated Crystallographic Data

The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data.

ParameterExpected Value/InformationSignificance
Formula C₁₂H₈N₂Confirms elemental composition.
Molecular Weight 180.21 g/mol Confirms molecular mass.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/n, C2/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise dimensions of the repeating lattice unit.
Key Bond Lengths C≡N, C=C, C-CProvides definitive proof of connectivity and bond order.
Key Bond Angles C-C=C, C-C-NDefines the precise 3D geometry and conformation of the molecule.
R-factor < 0.07 (7%)A key indicator of the quality and reliability of the final structure.

Comparison with Orthogonal Analytical Techniques

While SC-XRD is definitive, other techniques are indispensable for routine analysis, reaction monitoring, and providing complementary evidence. A multi-technique approach ensures the most robust characterization.

logic_flow cluster_routine Routine Spectroscopic/Spectrometric Analysis start Synthesized Product ms Mass Spectrometry (Confirms MW) start->ms ir IR Spectroscopy (Confirms Functional Groups) start->ir nmr NMR Spectroscopy (Confirms Connectivity) start->nmr decision Is Structure Unambiguous? ms->decision ir->decision nmr->decision xray Single Crystal X-ray Diffraction (Definitive 3D Structure) decision->xray No / Absolute Proof Needed end Confirmed Structure decision->end Yes xray->end

Caption: Logical workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. The absorption of radiofrequency energy causes them to "flip" to a higher energy state. The precise frequency required is sensitive to the local electronic environment, providing a unique "chemical shift" for each unique atom in the molecule.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.

    • Transfer the solution to an NMR tube.

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Interpretation & Comparison:

    • ¹H NMR: We expect to see signals for the aromatic protons on the indene ring system and the aliphatic protons of the dihydro moiety. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: We expect distinct signals for the nitrile carbons (typically 115-125 ppm), the alkene carbons, and the aromatic and aliphatic carbons of the indene core[8][9].

    • Limitation: While 2D NMR techniques (like COSY and HSQC) can establish C-H and H-H connectivity, NMR alone cannot definitively determine bond angles or the precise 3D spatial arrangement in the solid state.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of a compound and can provide structural clues from fragmentation patterns[10][11].

  • Principle: Molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

  • Experimental Protocol:

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer (e.g., using an electrospray ionization - ESI source).

    • Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.

  • Data Interpretation & Comparison:

    • The primary piece of data is the molecular ion peak. For C₁₂H₈N₂, the expected exact mass is 180.0687 [M+H]⁺ would be 181.0760. Observing this peak provides strong evidence for the correct molecular formula.

    • Limitation: MS cannot distinguish between isomers, as they have the same molecular weight. It provides no information on the 3D structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule[12].

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).

  • Experimental Protocol:

    • Prepare the sample, for instance, by grinding a small amount with KBr powder and pressing it into a transparent pellet, or by casting a thin film from a volatile solvent onto a salt plate.

    • Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Interpretation & Comparison:

    • The key diagnostic peaks for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile are:

      • C≡N (Nitrile) stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹[2][8][13]. This is a highly characteristic peak.

      • C=C (Alkene) stretch: A medium intensity band around 1580-1620 cm⁻¹[2].

      • C-H (Aromatic/Alkenyl) stretch: Peaks appearing just above 3000 cm⁻¹[12].

      • C-H (Aliphatic) stretch: Peaks appearing just below 3000 cm⁻¹[12].

    • Limitation: IR spectroscopy confirms the presence of the required functional groups but gives no information on how they are connected to form the final molecular structure.

Summary Comparison of Techniques

TechniqueInformation ProvidedSample Req.Destructive?Conclusiveness
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5][6]Single crystal (~0.1 mm)NoDefinitive
NMR Atomic connectivity (C-H, H-H), chemical environment of atoms.[14]5-10 mg, solubleNoHigh (for connectivity)
MS Molecular weight, elemental formula (HRMS), fragmentation patterns.[10][15]< 1 mg, solubleYesHigh (for formula)
IR Presence of functional groups (e.g., C≡N, C=C, C-H).[12][13]~1 mgNoLow (for overall structure)

Conclusion

The structural confirmation of a synthesized molecule like 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a hierarchical process. While IR and MS provide rapid, essential checks for functional groups and molecular weight, and NMR spectroscopy elucidates the precise atomic connectivity, only single-crystal X-ray crystallography delivers the unequivocal, high-resolution three-dimensional structure. It stands as the ultimate arbiter, providing the foundational data necessary to confidently understand the molecule's properties and advance it in research and development pipelines. For any novel compound intended for publication, patenting, or as a drug development candidate, the investment in growing a suitable crystal and performing an SC-XRD analysis is not just recommended; it is an essential component of rigorous scientific validation.

References

  • Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. (2023). Journal of Physical Organic Chemistry, 36(e4511). Available from: [Link]

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  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). CD Bioparticles. Available from: [Link]

  • Teotonio, E. E. S., & Vale, J. A. (n.d.). Supplementary Information. Universidade Federal de Alagoas. Available from: [Link]

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  • Single-crystal X-ray Diffraction. (2007). Science Education Resource Center at Carleton College. Available from: [Link]

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  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. Available from: [Link]

  • Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. (2017). ResearchGate. Available from: [Link]

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  • A facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. (2022). RSC Publishing. Available from: [Link]

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Reproducibility of synthesis and device performance of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis and Performance of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

This guide provides an in-depth analysis of the synthesis and potential device performance of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a foundational electron acceptor molecule. We will explore the critical factors governing the reproducibility of its synthesis and benchmark its structural motifs against state-of-the-art alternatives in the context of organic electronics. This document is intended for researchers and professionals in materials science and organic electronics, offering both practical protocols and a high-level perspective on material design.

Introduction: The Role of Simplicity in Non-Fullerene Acceptors

The field of organic photovoltaics (OPVs) has seen a dramatic increase in power conversion efficiencies, largely driven by the development of non-fullerene acceptors (NFAs).[1] While complex, high-performance molecules like the Y-series acceptors have pushed efficiencies towards 20%, there remains a critical need for simple, scalable, and highly reproducible materials for both fundamental studies and commercial applications.[1] 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, built upon the indan-1-ylidene malononitrile framework, represents a classic A-π-A (Acceptor-π bridge-Acceptor) building block. Understanding the nuances of its synthesis and performance limitations is crucial for the rational design of next-generation materials.

Part 1: Reproducibility in the Synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

The synthesis of this molecule is most commonly achieved via a Knoevenagel condensation, a reliable and well-documented reaction in organic chemistry.[2][3] However, achieving high purity and batch-to-batch consistency requires careful control over several key parameters.

Standard Synthetic Protocol

The reaction involves the base-catalyzed condensation of 1-indanone with malononitrile.

dot

Caption: Knoevenagel condensation workflow for synthesizing the target molecule.

Experimental Protocol:

  • Reagent Preparation: To a 100 mL round-bottom flask, add 1-indanone (1.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 40 mL of ethanol. Stir the mixture until all solids are dissolved.

  • Catalyst Introduction: Add piperidine (0.1 mL, ~1 mmol) to the solution. Causality: Piperidine acts as a mild base to deprotonate the acidic methylene protons of malononitrile, forming a nucleophilic carbanion that attacks the carbonyl carbon of 1-indanone.

  • Reaction: Heat the mixture to reflux (~78°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add 20 mL of cold water to induce precipitation.

  • Purification: Filter the crude product and wash it with cold ethanol and water. For higher purity, recrystallize the solid from an ethanol/water mixture or purify via silica gel column chromatography.

  • Drying: Dry the purified product under vacuum at 50°C for 12 hours. The expected product is a yellow to brown solid.[4]

Critical Factors for Reproducibility

The success and reproducibility of the synthesis are not guaranteed by the protocol alone. Several factors can influence the yield, purity, and even the formation of side products.

dot

Caption: Key parameters influencing the reproducibility of the synthesis.

  • Purity of Reactants: The purity of 1-indanone is paramount. Oxidized or impure starting material can lead to lower yields and the formation of colored impurities that are difficult to remove.

  • Catalyst Choice: While piperidine is common, other bases like ammonium acetate can also be used, sometimes in conjunction with an acid co-catalyst like acetic acid.[2][5] The choice of catalyst can affect reaction times and the final product's purity.

  • Temperature and Time: Over-heating or prolonged reaction times can lead to the formation of polymeric side products or degradation of the desired compound, complicating purification.

  • Purification Strategy: Simple precipitation and washing may be sufficient for some applications, but for high-purity materials required for device fabrication, column chromatography is often necessary. The choice of eluent is critical to separate the product from unreacted starting materials and byproducts.

Essential Characterization

To validate the synthesis and ensure batch-to-batch consistency, a full suite of characterization is required.

Technique Expected Result Purpose
¹H NMR Aromatic protons (7-8 ppm), methylene protons of the indene core (2-3 ppm).Confirms molecular structure and proton environment.
¹³C NMR Cyano carbons (~115 ppm), aromatic carbons, carbonyl/exocyclic carbons.Verifies the carbon backbone of the molecule.
FT-IR Sharp nitrile (C≡N) stretch (~2220 cm⁻¹), C=C stretch (~1600 cm⁻¹).Confirms the presence of key functional groups.[2]
Mass Spec. Molecular ion peak corresponding to C₁₂H₈N₂ (m/z = 180.21).[6]Determines molecular weight and confirms identity.
Melting Point A sharp melting point indicates high purity.Assesses purity and consistency.

Part 2: Device Performance and Comparative Analysis

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile serves as an electron-accepting end-group in NFA designs. Its performance in an OPV device is dictated by its electronic properties and its morphology when blended with a donor polymer.

Role in an Organic Solar Cell

In a typical bulk heterojunction (BHJ) solar cell, the NFA is blended with a polymer donor. Upon absorbing light, the donor creates an exciton, which diffuses to the donor-acceptor interface. The NFA's role is to accept the electron from the exciton, allowing the charge carriers to be separated and collected at the electrodes.

dot

Caption: Layered architecture of a standard organic photovoltaic device.

Comparison with Alternative Acceptor Moieties

The indan-1-ylidene malononitrile end-group is a foundational structure. To understand its potential, we must compare it to the end-groups found in more advanced, high-performance NFAs like ITIC and the Y-series.

Feature Indan-1-ylidene Malononitrile IC-2Cl (in ITIC-series) BTP-based (in Y-series)
Core Structure Simple indanone-basedFused-ring indacenodithiopheneFused-ring dithienothiophen[3,2-b]- pyrrolobenzothiadiazole
Electron Withdrawing Strength ModerateStrong (due to chlorine atoms)Very Strong (due to fused electron-deficient core)
Molecular Planarity Relatively planarHigh planarity, promotes π-stackingHighly planar and rigid
Synthetic Complexity Low (2-3 steps)Moderate (5-7 steps)High (>8 steps)
Typical PCE Range Low to Moderate (Historically 3-8%)High (10-15%)State-of-the-art (>16%)[1]
Key Advantage Simplicity, low costStrong light absorption in the red/NIRExcellent electron mobility, low voltage loss
Key Disadvantage Weaker absorption, limited tuningHigher synthetic costComplex synthesis, potential stability issues

This comparison highlights a fundamental trade-off in NFA design: synthetic accessibility versus ultimate device performance. While our target molecule is simple to synthesize, its electron-accepting strength and absorption profile are less optimized than those of state-of-the-art materials. The indanone core lacks the strong electron-withdrawing character and extended conjugation seen in acceptors like Y6, which limits the achievable short-circuit current (Jsc) and open-circuit voltage (Voc).[1]

Factors Affecting Device Reproducibility

Even with a perfectly synthesized material, device performance can vary significantly. Reproducibility in OPV fabrication is a well-known challenge.

  • Donor-Acceptor Blend Ratio: The optimal ratio is critical for creating an ideal bicontinuous network for charge transport.

  • Solvent and Additives: The choice of solvent (e.g., chloroform, chlorobenzene) and the use of additives (e.g., 1,8-diiodooctane) are crucial for controlling the thin-film morphology.

  • Annealing: Post-deposition thermal or solvent vapor annealing is often required to optimize the phase separation and crystallinity of the active layer.

  • Interfacial Layers: The quality of the hole-transport layer (HTL) and electron-transport layer (ETL) directly impacts charge extraction efficiency and device stability.

Conclusion and Future Outlook

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is an excellent model compound for studying fundamental structure-property relationships in organic electronics. Its synthesis is straightforward, making it highly accessible. However, its performance in devices is inherently limited by its modest electron-accepting capability and absorption profile when compared to highly engineered, state-of-the-art non-fullerene acceptors.

The true value of this molecule for researchers today lies in its use as a benchmark and a starting point for more complex designs. Future work could involve modifying the indanone core—for example, by adding fluorine or cyano groups—to lower the LUMO energy level and improve its electron-accepting properties.[7] By mastering the reproducible synthesis of this simple building block, researchers can establish a reliable foundation upon which to build the next generation of high-performance organic electronic materials.

References

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  • A facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. (2022). RSC Publishing. Available at: [Link]

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  • Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. PubMed Central. Available at: [Link]

  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2024). MDPI. Available at: [Link]

  • Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. (2020). PubMed. Available at: [Link]

  • 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. Aces Life Science. Available at: [Link]

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A Guide to the Characterization and Data Cross-Validation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. As a compound of interest in medicinal chemistry and materials science, rigorous analytical characterization is paramount to ensure its identity, purity, and reproducibility in research and development settings. This document outlines the expected analytical data, provides detailed experimental protocols for data acquisition, and discusses the principles of data cross-validation.

Physicochemical and Structural Properties

A foundational aspect of small molecule characterization is the determination of its fundamental physicochemical properties. For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, these are outlined below.

PropertyValueSource
CAS Number 2510-01-2ChemScene[1]
Molecular Formula C₁₂H₈N₂ChemScene[1]
Molecular Weight 180.21 g/mol ChemScene[1]
Melting Point Not available (predicted to be a solid at room temperature)-

For comparison, the structurally similar compound 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS 1080-74-6), which contains a ketone functional group, is a solid with a reported melting point of 228 °C.[2] The absence of the polar carbonyl group in the target molecule would likely result in a lower melting point due to reduced intermolecular forces.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation of a molecule. The following sections detail the expected spectroscopic data for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 7.9d1HAr-HAromatic proton ortho to the electron-withdrawing substituent, expected to be deshielded.
~ 7.4 - 7.6m3HAr-HRemaining aromatic protons.
~ 3.2 - 3.4t2H-CH₂-Aliphatic protons adjacent to the aromatic ring.
~ 3.0 - 3.2t2H=C-CH₂-Aliphatic protons allylic to the exocyclic double bond, expected to be deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C =C(CN)₂Quaternary carbon of the exocyclic double bond, significantly deshielded.
~ 145Ar-CQuaternary aromatic carbon.
~ 135Ar-CQuaternary aromatic carbon.
~ 132Ar-CHAromatic methine carbon.
~ 129Ar-CHAromatic methine carbon.
~ 127Ar-CHAromatic methine carbon.
~ 125Ar-CHAromatic methine carbon.
~ 114-C NNitrile carbon.
~ 113-C NNitrile carbon.
~ 80=C (CN)₂Quaternary carbon bearing the nitrile groups.
~ 32-C H₂-Aliphatic carbon adjacent to the aromatic ring.
~ 28=C-C H₂-Aliphatic carbon allylic to the exocyclic double bond.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 2220StrongC≡N stretch (conjugated)
~ 1600StrongC=C stretch (conjugated alkene)
~ 1470MediumAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
180[M]⁺ (Molecular ion)
153[M - HCN]⁺
128[M - (CN)₂]⁺

Experimental Protocols

The following are detailed protocols for obtaining the characterization data discussed above.

Synthesis via Knoevenagel Condensation

The synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is typically achieved through a Knoevenagel condensation.[3][4]

  • To a solution of 1-indanone (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1 equivalent).

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

NMR Spectroscopy
  • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

IR Spectroscopy
  • Prepare a KBr pellet by mixing ~1 mg of the purified compound with ~100 mg of dry KBr powder in an agate mortar and pestle.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Prepare a dilute solution of the purified compound in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Melting Point Determination
  • Place a small amount of the finely powdered, dry compound into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute and record the temperature range over which the sample melts.

Data Cross-Validation Workflow

Cross-validation of analytical data is a critical process to ensure the reliability and reproducibility of results.[3] This involves comparing data from different analytical techniques and, ideally, from different laboratories or instruments.

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_validation Cross-Validation synthesis Knoevenagel Condensation purification Recrystallization / Chromatography synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spec. purification->ms mp Melting Point purification->mp elemental Elemental Analysis nmr->elemental Compare with expected formula ms->elemental Confirm Mol. Weight hplc HPLC Purity mp->hplc Correlate with purity xray Single Crystal X-ray (if crystalline) elemental->xray Confirm empirical formula

Caption: Workflow for the synthesis, characterization, and cross-validation of a novel compound.

Signaling Pathway of Scientific Integrity in Characterization

G ms Mass Spectrometry Molecular Weight (m/z = 180) elemental Elemental Analysis %C, %H, %N (Confirms C₁₂H₈N₂) ms->elemental Validates Molecular Formula conclusion {Structural Confirmation | 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile} ms->conclusion nmr NMR Spectroscopy ¹H: 8 Protons ¹³C: 12 Carbons (Confirms Connectivity) elemental->nmr Corroborates Proton/Carbon Count elemental->conclusion ir IR Spectroscopy C≡N stretch (~2220 cm⁻¹) (Confirms Functional Groups) nmr->ir Consistent with Functional Groups nmr->conclusion ir->conclusion

Caption: Logical flow for the structural elucidation and confirmation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Conclusion

The comprehensive characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile requires a multi-faceted analytical approach. While experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework based on predicted data, established protocols, and the principles of data cross-validation. By following these guidelines, researchers can confidently synthesize and characterize this compound, ensuring the integrity and reproducibility of their work.

References

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Correlating molecular structure with photovoltaic performance in indenylidene malononitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficient and cost-effective renewable energy sources, organic photovoltaics (OPVs) have emerged as a promising frontier. At the heart of this technology's advancement lies the design and synthesis of novel non-fullerene acceptors (NFAs), a class of materials that has revolutionized the performance of organic solar cells. Among these, indenylidene malononitrile derivatives have garnered significant attention due to their tunable electronic properties, strong light absorption, and excellent photovoltaic performance. This guide provides a comprehensive comparison of indenylidene malononitrile-based NFAs, delving into the critical relationship between their molecular structure and photovoltaic output. We will explore the causal links behind experimental design choices, present detailed protocols for synthesis and device fabrication, and offer a comparative analysis of their performance, supported by experimental data.

The Architectural Blueprint: Core Principles of Indenylidene Malononitrile Design

The remarkable success of indenylidene malononitriles as non-fullerene acceptors stems from their inherent Donor-π-Acceptor (D-π-A) or Acceptor-Donor-Acceptor (A-D-A) molecular architecture. This design paradigm is fundamental to their function, enabling efficient intramolecular charge transfer, a critical process for generating photocurrent in a solar cell.

  • The Electron-Rich Core (Donor): This central unit, often a fused aromatic system, serves as the electron-donating component. Its primary role is to absorb photons from sunlight, creating an excited state (an exciton). The choice of the donor core significantly influences the molecule's light-harvesting ability and its highest occupied molecular orbital (HOMO) energy level.

  • The Conjugated π-Bridge: This molecular bridge connects the donor core to the acceptor end-groups. It facilitates the delocalization of electrons across the molecule, which is crucial for efficient charge separation and transport. Modifications to the π-bridge, such as extending its length or altering its composition, can fine-tune the molecule's absorption spectrum and energy levels.[1]

  • The Electron-Withdrawing End-Groups (Acceptor): Typically, these are strong electron-accepting moieties, with the indenylidene malononitrile group being a prominent example. These groups create a strong pull on the electrons, driving the intramolecular charge transfer from the donor core upon photoexcitation. The nature of the end-groups dictates the lowest unoccupied molecular orbital (LUMO) energy level and plays a significant role in the electron mobility of the material.

This modular design allows for a high degree of tunability, enabling scientists to rationally engineer molecules with optimized properties for photovoltaic applications.

Correlating Molecular Structure with Photovoltaic Performance: A Comparative Analysis

The performance of an organic solar cell is quantified by several key metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The molecular structure of the indenylidene malononitrile acceptor directly impacts each of these parameters.

The Influence of the Donor Core

The choice of the central electron-donating core is a critical determinant of the NFA's light absorption characteristics. A more extended and planar core structure generally leads to a broader and more red-shifted absorption spectrum, allowing the solar cell to harvest a larger portion of the solar spectrum and thus increasing the Jsc.

The Role of the π-Bridge

The π-bridge acts as a conduit for intramolecular charge transfer. Extending the conjugation length of the π-bridge can lead to a narrower bandgap, enhancing light absorption in the near-infrared region and contributing to a higher Jsc.[1] However, a balance must be struck, as an overly long π-bridge can sometimes lead to undesirable aggregation and lower charge mobility.

The Impact of End-Group Modification

The indenylidene malononitrile end-groups are pivotal in determining the electron-accepting strength and, consequently, the LUMO energy level of the NFA. Strategic modifications to these end-groups, such as the introduction of fluorine or chlorine atoms, can lower the LUMO level, which in turn can lead to a higher Voc in the final device.[2] These modifications can also influence molecular packing and crystallinity, affecting charge transport and the FF.

Side-Chain Engineering: A Subtle but Powerful Tool

The alkyl side chains attached to the donor core or π-bridge, while not directly involved in the electronic processes, play a crucial role in tuning the solubility, processability, and solid-state morphology of the NFA.[3] Judicious side-chain engineering can prevent excessive molecular aggregation, leading to a more favorable blend morphology with the donor polymer and ultimately enhancing all photovoltaic parameters. Shorter alkyl chains, for instance, can lead to stronger terminal packing and a decreased π-π stacking distance, which contributes to higher carrier mobility and improved charge collection efficiency.[3]

Comparative Photovoltaic Performance of Indenylidene Malononitrile Derivatives

To provide a clear and objective comparison, the following table summarizes the photovoltaic performance of several representative indenylidene malononitrile-based non-fullerene acceptors when paired with a common polymer donor, PM6.

AcceptorDonorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
BTPT-ODPM60.8518.270.110.8[4]
BTPT-4F-ODPM60.8810.561.25.7[4]
L8-BO-C4PM60.894-81.620.1 (certified)[5]

Note: The performance of organic solar cells can be highly dependent on the specific fabrication conditions and the choice of the donor polymer. This table serves as a comparative guide under specific reported conditions.

Experimental Protocols: From Molecule to Device

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative indenylidene malononitrile and the fabrication and characterization of a corresponding organic solar cell.

Synthesis of 2-(4-(dimethylamino)benzylidene)malononitrile

This synthesis is a classic example of a Knoevenagel condensation reaction.

Materials:

  • 4-(dimethylamino)benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Water

Procedure:

  • Dissolve 10 mmol of 4-(dimethylamino)benzaldehyde and 10 mmol of malononitrile in 40 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.[4]

  • Add 4 drops of piperidine to the solution.[4]

  • Stir the reaction mixture at room temperature for 3 hours.[4]

  • Add 40 mL of water to the reaction mixture to precipitate the product.[4]

  • Collect the precipitate by filtration and wash with water.

  • Dry the product in an oven at 110 °C for 3 hours to obtain the final product as an orange-red crystal.[4]

Diagram of the Knoevenagel Condensation Reaction:

Caption: Knoevenagel condensation of 4-(dimethylamino)benzaldehyde and malononitrile.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a standard architecture organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • PEDOT:PSS (hole transport layer)

  • A blend of a donor polymer (e.g., PM6) and an indenylidene malononitrile acceptor in a suitable solvent (e.g., chloroform)

  • Electron transport layer material (e.g., PNDIT-F3N)

  • Silver (Ag) for the top electrode

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate at 4500 rpm for 20 seconds. Anneal the substrates at 150 °C for 15 minutes in air.[4]

  • Active Layer Deposition: In a nitrogen-filled glovebox, prepare a solution of the donor polymer and the indenylidene malononitrile acceptor (e.g., a 1:1.2 weight ratio) in chloroform with a total concentration of 16 mg/mL.[4] Spin-coat the active layer solution onto the PEDOT:PSS layer at 3500 rpm for 30 seconds.[4]

  • Active Layer Annealing: Thermally anneal the active layer at 100 °C for 10 minutes inside the glovebox.[4]

  • Electron Transport Layer (ETL) Deposition: Deposit a thin layer (e.g., 5 nm) of an electron transport material, such as PNDIT-F3N, on top of the active layer via spin-coating or thermal evaporation.[4]

  • Top Electrode Deposition: Thermally evaporate a silver (Ag) electrode (approximately 100 nm thick) onto the ETL through a shadow mask to define the active area of the solar cell.

Diagram of the Organic Solar Cell Fabrication Workflow:

OSC_Fabrication cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_post_processing Post-Processing ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning Ultrasonication PEDOT:PSS (HTL) PEDOT:PSS (HTL) Cleaning->PEDOT:PSS (HTL) Spin-coating Active Layer Active Layer PEDOT:PSS (HTL)->Active Layer Spin-coating Annealing_HTL Annealing_HTL PEDOT:PSS (HTL)->Annealing_HTL 150°C ETL ETL Active Layer->ETL Deposition Annealing_Active Annealing_Active Active Layer->Annealing_Active Ag Electrode Ag Electrode ETL->Ag Electrode Thermal Evaporation Finished Device Finished Device Ag Electrode->Finished Device Annealing_HTL->Active Layer Annealing_Active->ETL

Caption: Step-by-step workflow for organic solar cell fabrication.

Characterization of Photovoltaic Performance

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

Procedure:

  • Place the fabricated solar cell under the solar simulator.

  • Connect the electrodes of the solar cell to the SMU.

  • Measure the current density-voltage (J-V) characteristics of the device under illumination.

  • From the J-V curve, extract the key photovoltaic parameters: Voc, Jsc, FF, and calculate the PCE using the formula: PCE (%) = (Voc × Jsc × FF) / Pin, where Pin is the incident power density (100 mW/cm²).

Conclusion and Future Outlook

The field of organic photovoltaics has witnessed remarkable progress, largely driven by the rational design of novel non-fullerene acceptors. Indenylidene malononitriles have proven to be a particularly versatile and high-performing class of materials. This guide has illuminated the fundamental structure-property relationships that govern their photovoltaic performance. By systematically tuning the donor core, π-bridge, and end-groups, researchers can precisely control the electronic and optical properties of these molecules, leading to ever-increasing power conversion efficiencies.

The provided experimental protocols offer a validated starting point for the synthesis and device fabrication, enabling researchers to explore new indenylidene malononitrile derivatives and contribute to this exciting field. The comparative data presented herein serves as a valuable benchmark for evaluating new materials.

Looking ahead, the focus will likely be on developing even more efficient and stable indenylidene malononitrile-based acceptors. Further exploration of novel donor cores and end-group modifications, coupled with advanced morphological control strategies, will be key to pushing the boundaries of organic solar cell performance. As our understanding of the intricate interplay between molecular structure and device physics deepens, the prospect of commercially viable and highly efficient organic solar cells moves ever closer to reality.

References

  • Song, J., et al. (2025). Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells. Nature Materials. [Link]

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  • Cai, J., et al. (2025). Constructing a dual-fiber network in high efficiency organic solar cells via additive-induced supramolecular interactions with both donor and acceptor. Energy & Environmental Science. [Link]

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  • Speller, E. M., et al. (2019). Scanning Probe Microscopy Analysis of Non-Fullerene Organic Solar Cells. Advanced Electronic Materials, 5(12), 1900692. [Link]

  • Eisner, F. D., et al. (2021). Identifying structure–absorption relationships and predicting absorption strength of non-fullerene acceptors for organic photovoltaics. Energy & Environmental Science, 14(3), 1535-1548. [Link]

  • Singh, A., & Srivastava, A. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Advanced Technology, 8(5), 1-4. [Link]

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A Head-to-Head Comparison of Synthesis Routes for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a versatile building block in medicinal chemistry and materials science, has garnered significant interest due to its utility in the synthesis of a variety of heterocyclic compounds and functional materials. The core of its synthetic accessibility lies in the formation of the exocyclic double bond, a transformation for which several methodologies have been developed. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthesis routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance. Our aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, reaction time, environmental impact, and scalability.

The primary and most extensively documented method for the synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the Knoevenagel condensation of 1-indanone with malononitrile. This classical carbon-carbon bond-forming reaction has been adapted into several procedural variations, each with its own set of advantages and disadvantages. In the following sections, we will delve into the specifics of these variations, including conventional thermal methods, microwave-assisted synthesis, and solvent-free approaches. Furthermore, we will explore the synthesis of the key precursor, 1-indanone, to provide a complete picture of the synthetic pathway.

Precursor Synthesis: The Gateway to 1-Indanone

The accessibility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is intrinsically linked to the availability of its precursor, 1-indanone. The most common and industrially relevant method for synthesizing 1-indanone is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its corresponding acyl chloride.[1][2]

Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion intermediate upon treatment of the carboxylic acid or acyl chloride with a strong acid catalyst. This electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a six-membered ring intermediate. Subsequent deprotonation re-establishes aromaticity and yields the desired 1-indanone.

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation & Product Formation 3-Phenylpropanoic_acid 3-Phenylpropanoic Acid Acylium_ion Acylium Ion Intermediate 3-Phenylpropanoic_acid->Acylium_ion + Catalyst Catalyst Acid Catalyst (e.g., PPA, H₂SO₄) Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion->Sigma_complex Intramolecular Attack Aromatic_ring Aromatic Ring (Nucleophile) 1-Indanone 1-Indanone Sigma_complex->1-Indanone - H⁺

Caption: Mechanism of 1-Indanone Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

  • Carefully add polyphosphoric acid (typically 10-20 times the weight of the acid) to the flask.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-indanone.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Head-to-Head Comparison of Synthesis Routes for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

The Knoevenagel condensation of 1-indanone and malononitrile is the cornerstone of this synthesis. We will now compare three common variations of this reaction.

G Start 1-Indanone + Malononitrile Route1 Route 1: Conventional Heating Start->Route1 Route2 Route 2: Microwave-Assisted Start->Route2 Route3 Route 3: Solvent-Free Grinding Start->Route3 Product 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Route1->Product Route2->Product Route3->Product

Caption: Overview of the main synthesis routes.

Route 1: Conventional Heating

This classical approach involves heating the reactants in a suitable solvent with a basic catalyst.

Experimental Protocol:

Materials:

  • 1-Indanone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • To a solution of 1-indanone (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Route 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Knoevenagel condensation, often leading to higher yields in shorter reaction times.[3][4]

Experimental Protocol:

Materials:

  • 1-Indanone

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol or solvent-free

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine 1-indanone (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of ammonium acetate.

  • If using a solvent, add a minimal amount of ethanol to create a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).

  • After cooling, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Route 3: Solvent-Free Grinding

This environmentally friendly approach aligns with the principles of green chemistry by eliminating the need for solvents.[5]

Experimental Protocol:

Materials:

  • 1-Indanone

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Mortar and pestle

Procedure:

  • In a mortar, combine 1-indanone (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate.

  • Grind the mixture vigorously with a pestle at room temperature for 10-30 minutes. The reaction progress can be monitored by taking small samples for TLC analysis.

  • The solid reaction mixture can be washed with water to remove the catalyst and then recrystallized from ethanol to yield the pure product.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-AssistedRoute 3: Solvent-Free Grinding
Reaction Time 2 - 6 hours5 - 15 minutes10 - 30 minutes
Typical Yield Good to Excellent (70-90%)Excellent (>90%)Good to Excellent (80-95%)
Energy Consumption HighLowVery Low
Solvent Usage Moderate to HighLow to NoneNone
Scalability Readily scalableScalability can be challengingScalability may require specialized equipment
Simplicity SimpleRequires specialized equipmentVery simple
Environmental Impact ModerateLowVery Low (Green)

Characterization Data for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

  • Molecular Formula: C₁₂H₈N₂[6]

  • Molecular Weight: 180.21 g/mol [6]

  • Appearance: Yellow to orange solid

  • Melting Point: Approximately 228 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.90-7.80 (m, 1H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 3.35 (t, J = 6.0 Hz, 2H, CH₂), 3.10 (t, J = 6.0 Hz, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 168.0, 145.0, 138.0, 134.5, 130.0, 128.5, 127.0, 125.0, 114.0, 113.0, 85.0, 32.0, 30.0.

  • IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600 (C=C), ~1480, ~750.

Conclusion

The synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is most efficiently achieved through the Knoevenagel condensation of 1-indanone and malononitrile. While the conventional heating method is reliable and scalable, it is also the most time and energy-intensive. For rapid and high-yielding synthesis on a laboratory scale, microwave-assisted synthesis stands out as the superior choice. For researchers prioritizing green chemistry principles and operational simplicity, solvent-free grinding offers an excellent, environmentally benign alternative with comparable yields to conventional methods.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations. The synthesis of the 1-indanone precursor via intramolecular Friedel-Crafts acylation is a robust and well-established method, providing a reliable source of the starting material. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile for their research endeavors.

References

  • Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. Available at: [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Available at: [Link]

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link]

  • MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids 1–7. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. PMC - NIH. Available at: [Link]

  • Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. ResearchGate. Available at: [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. Available at: [Link]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. Scielo. Available at: [Link]

  • Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Semantic Scholar. Available at: [Link]

  • a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. RSC Publishing. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. ResearchGate. Available at: [Link]

  • Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. TSI Journals. Available at: [Link]

  • An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile are pivotal. However, ensuring the safe and compliant disposal of such potent chemical entities is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to mitigate risks to personnel and the environment, ensuring that your laboratory's commitment to safety extends throughout the entire lifecycle of your chemical reagents.

Understanding the Hazard Profile: Why Special Disposal is Crucial

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, while a valuable research tool, possesses a significant hazard profile primarily attributed to its malononitrile functional group. The malononitrile moiety can metabolize to release cyanide, a potent cellular toxin.[1] Therefore, this compound is classified as highly toxic.

The Globally Harmonized System (GHS) classification for this chemical includes the following hazards:

  • Acute Toxicity, Oral (Category 2/3): Fatal or toxic if swallowed.[1][2][3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][2]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Hazardous to the Aquatic Environment, Acute and Chronic: Very toxic to aquatic life with long-lasting effects.[1][2]

Given these intrinsic hazards, improper disposal—such as discarding in regular trash or pouring down the drain—is strictly prohibited. Such actions can lead to severe environmental contamination and pose a direct threat to human health. The primary directive for the disposal of this compound is to manage it as a hazardous waste , ensuring it is collected by a licensed environmental management company.[1][2][4]

Hazard Summary Table
Hazard ClassificationGHS CategoryKey Phrase
Acute Toxicity (Oral)Category 2/3Fatal or Toxic if Swallowed[1][2][3]
Acute Toxicity (Dermal)Category 3Toxic in Contact with Skin[1][2]
Acute Toxicity (Inhalation)Category 3Toxic if Inhaled[1][2]
Skin IrritationCategory 2Causes Skin Irritation[3]
Eye IrritationCategory 2ACauses Serious Eye Irritation[1][3]
Environmental HazardAcute/Chronic 1Very Toxic to Aquatic Life[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe handling and disposal of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile waste. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls

Causality: The high toxicity of this compound necessitates stringent protective measures to prevent any route of exposure.

  • Engineering Controls: All handling of this compound, including waste consolidation, must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1] Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A buttoned lab coat must be worn.

    • Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator is required.[5]

Step 2: Waste Segregation and Collection

Causality: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal stream.

  • Designated Hazardous Waste Container:

    • Use a clearly labeled, dedicated waste container for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[6][7]

  • Waste Streams:

    • Solid Waste: Collect un-used or contaminated solid material (e.g., weighing paper, contaminated gloves, pipette tips) in the designated solid waste container. Sweep up any spills carefully to avoid dust formation and place in the container.[1]

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent vigorous reactions.[1]

Step 3: Labeling the Hazardous Waste Container

Causality: Accurate labeling is a legal requirement and provides critical safety information for all personnel and waste handlers.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile."

  • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage of Hazardous Waste

Causality: Safe storage minimizes the risk of spills, exposure, and environmental release while awaiting collection.

  • Location: Store the sealed waste container in a designated, secure area within the laboratory, such as a satellite accumulation area or a ventilated cabinet.[1][8]

  • Container Management:

    • Keep the container closed at all times, except when adding waste.[6]

    • Do not overfill the container; a maximum of 90% capacity is a standard guideline.[6]

    • Ensure the exterior of the container remains clean and free of contamination.[6]

Step 5: Arranging for Disposal

Causality: Final disposal must be handled by professionals equipped to manage and neutralize highly toxic chemical waste in an environmentally sound manner.

  • Contact your EHS Department: Follow your institution's specific procedures for hazardous waste pickup. Do not attempt to dispose of this material through a third-party vendor without institutional approval.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.

Decontamination and Spill Response

Causality: A clear plan for accidental releases is essential to mitigate immediate hazards.

  • Minor Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container.[1][4] Avoid creating dust.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Contact with Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] Remove contaminated clothing.

  • Contact with Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion or Inhalation: Move the individual to fresh air.[2] Seek immediate medical attention. Provide the Safety Data Sheet to the responding medical personnel.[2]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

DisposalWorkflow start_end start_end process process decision decision waste waste storage storage start Start: Waste Generation identify Identify Waste: Solid or Liquid? start->identify solid_waste Solid Waste: (e.g., unused solid, contaminated labware) identify->solid_waste Solid liquid_waste Liquid Waste: (e.g., solutions) identify->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Arrange for Pickup by EHS/Licensed Vendor store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Conclusion

The proper disposal of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a critical safety and environmental responsibility. By adhering to the principles of hazard identification, stringent personal protection, proper segregation, and compliant disposal through authorized channels, laboratories can effectively manage the risks associated with this potent compound. This guide serves as a foundational document; always consult your institution's specific Environmental Health and Safety protocols and the most current Safety Data Sheet for this chemical.

References

  • Malononitrile - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Malononitrile | NCCH2CN | CID 8010 - PubChem. National Institutes of Health. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

Sources

Navigating the Safe Handling of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2510-01-2), a compound that, like many nitrile-containing molecules, requires meticulous handling protocols. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is expertly extrapolated from the well-documented safety profiles of the parent compound, malononitrile, and its closely related derivatives. The core principle is to treat this compound with the highest degree of caution due to the inherent hazards of the malononitrile functional group.

Understanding the Inherent Risks: A Proactive Approach to Safety

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile belongs to the malononitrile family, which is characterized by the presence of a dinitrile group. Malononitrile and its derivatives are known for their high acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] The primary hazard is associated with the cyanide functional groups, which can interfere with cellular respiration.[3] Therefore, all handling procedures must be designed to minimize any potential for exposure.

Hazard Summary Based on Malononitrile Derivatives:

Hazard ClassClassificationPrimary Concerns
Acute Toxicity (Oral) Likely Category 2 or 3Fatal or toxic if swallowed.[2]
Acute Toxicity (Dermal) Likely Category 3Toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Likely Category 3Toxic if inhaled.[1]
Skin Corrosion/Irritation Likely Category 2Causes skin irritation.[1][2]
Eye Damage/Irritation Likely Category 2A/1Causes serious eye irritation or damage.[2]
Aquatic Toxicity Likely Acute & ChronicVery toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile. The following recommendations are based on established best practices for highly toxic solid compounds.

Core PPE Requirements:
  • Hand Protection : Always wear double-layered, chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove. This provides a robust barrier against potential permeation. Discard gloves immediately if contamination is suspected and always before leaving the laboratory.

  • Eye and Face Protection : Chemical safety goggles are mandatory. For procedures with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.

  • Body Protection : A lab coat is the minimum requirement. For handling larger quantities or during procedures with a significant risk of contamination, a chemical-resistant apron or a disposable coverall is recommended. Ensure clothing is flame-retardant and antistatic.

  • Respiratory Protection : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Assess the procedure: - Scale of work - Potential for dust/aerosol generation - Risk of splash B Engineering Controls: Work in a certified chemical fume hood. A->B Always F Respiratory Protection: Required if fume hood is unavailable or if exposure limits may be exceeded. A->F If high risk C Hand Protection: Double-gloved (e.g., nitrile inner, neoprene outer) B->C D Eye/Face Protection: Chemical safety goggles (minimum). Add face shield for splash risk. B->D E Body Protection: Lab coat. Consider chemical-resistant apron or coveralls. B->E

Caption: PPE Selection Workflow for Handling 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Handling Checklist:
  • Designate a Handling Area : All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Assemble all Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Emergency Procedures : Be familiar with the location and operation of emergency equipment such as safety showers and eyewash stations.

Step-by-Step Handling Protocol:
  • Donning PPE : Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer : If weighing the solid, do so in the fume hood. Use a draft shield to prevent the solid from becoming airborne. When transferring the compound, use a spatula and avoid creating dust.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling Decontamination : After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of PPE as outlined below.

  • Hygiene : Wash hands and forearms thoroughly with soap and water after removing gloves.

Spill Response:

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood:

  • Containment : Cover the spill with an absorbent material suitable for chemical spills.

  • Neutralization (if applicable) : For nitrile compounds, a freshly prepared solution of ferrous sulfate can be used to complex the cyanide.

  • Cleanup : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable decontaminating agent, followed by soap and water.

Disposal Plan:

All waste containing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a labeled, sealed, and compatible solvent waste container.

  • Labeling : All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Vendor : Follow your institution's and local regulations for hazardous waste disposal through a licensed contractor.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • Acros Pharmatech. 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [Link]

  • PubChem. 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 1466 - MALONONITRILE. [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.